1-Bromo-2,5-octadiyne
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromoocta-2,5-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-3-4-5-6-7-8-9/h2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCOKBZJPDVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-2,5-octadiyne: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Bromo-2,5-octadiyne, a versatile bifunctional reagent for advanced organic synthesis. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its key applications, with a focus on the mechanistic principles that underpin its reactivity. This document is designed to serve as a practical resource for scientists leveraging bromoalkynes in the construction of complex molecular architectures.
Core Molecular Profile
This compound is a linear eight-carbon chain featuring two internal alkyne functionalities and a terminal bromine atom. This unique arrangement of functional groups makes it a valuable building block, offering distinct reactive sites for sequential chemical transformations.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-bromoocta-2,5-diyne | [] |
| CAS Number | 1558-79-8 | [2][3] |
| Molecular Formula | C₈H₉Br | [2] |
| Molecular Weight | 185.06 g/mol | [] |
| Canonical SMILES | CCC#CCC#CCBr | [2] |
Chemical Structure:
Physicochemical and Spectroscopic Properties
This compound is typically supplied as a pale yellow oil.[] It is soluble in common organic solvents such as chloroform, dichloromethane, ether, and ethyl acetate. Due to its potential instability, it requires cold storage under an inert atmosphere.
| Property | Value | Source(s) |
| Appearance | Pale Yellow Oil | [] |
| Solubility | Chloroform, Dichloromethane, Ether, Ethyl Acetate | [] |
| Storage Conditions | -20°C or 4°C, under inert atmosphere | [2] |
Predicted Spectroscopic Data
¹H NMR (Predicted): The proton NMR spectrum is expected to be relatively simple.
-
-CH₂Br (C1): A singlet or narrow triplet appearing in the range of 3.8-4.2 ppm. The bromine atom's electronegativity causes a significant downfield shift for these adjacent protons.
-
-C≡C-CH₂-C≡C- (C4): A triplet around 3.1-3.3 ppm, shifted downfield due to its position between two triple bonds (a propargyl-type position).
-
-CH₂-CH₃ (C7): A quartet around 2.2-2.4 ppm, characteristic of a methylene group adjacent to a methyl group.
-
-CH₃ (C8): A triplet around 1.1-1.3 ppm, the most upfield signal corresponding to the terminal methyl group.
¹³C NMR (Predicted): The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom.
-
-CH₂Br (C1): Expected around 10-15 ppm.
-
-C≡C-Br (C2 & C3): The two sp-hybridized carbons of the bromo-alkyne will be in the range of 40-85 ppm. The carbon attached to the bromine (C2) will be significantly more shielded (further upfield) than C3.
-
-C≡C-CH₂-C≡C- (C4): Expected around 15-25 ppm.
-
-C≡C- (C5 & C6): The internal alkyne carbons will appear in the typical range of 65-90 ppm.
-
-CH₂-CH₃ (C7): Expected around 12-16 ppm.
-
-CH₃ (C8): Expected around 13-17 ppm.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum provides key information about the alkyne functional groups.
-
-C≡C- Stretch (Internal): A weak absorption is expected in the 2260-2100 cm⁻¹ region for the internal C5-C6 triple bond.[4][5] Symmetrical or near-symmetrical internal alkynes often show a very weak or absent signal.[6]
-
-C≡C- Stretch (Terminal Bromoalkyne): The C2-C3 triple bond stretch is also expected in the 2260-2100 cm⁻¹ range and may be weak.[4][7]
-
C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-3000 cm⁻¹ range corresponding to the methyl and methylene C-H bonds.[8]
-
C-Br Stretch: A signal in the fingerprint region, typically between 600-500 cm⁻¹, corresponding to the carbon-bromine bond stretch.
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion (M⁺): Mass spectrometry would show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peak [M]⁺ would appear at m/z 184, and the [M+2]⁺ peak at m/z 186 would have a nearly equal intensity (approx. 98%) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9]
-
Fragmentation: Common fragmentation patterns would involve the loss of the bromine atom (-Br), and cleavage of the carbon chain, particularly at the propargylic positions.[10][11]
Synthesis Protocol
The synthesis of 1-bromoalkynes from terminal alkynes is a well-established transformation. The following protocol describes a reliable method for the preparation of this compound from its precursor, 2,5-octadiyne, based on a common electrophilic bromination reaction.
Reaction Principle: This synthesis involves the deprotonation of the terminal alkyne, 2,5-octadiyne, followed by quenching with an electrophilic bromine source. A more direct and common laboratory method involves the reaction of the terminal alkyne with N-Bromosuccinimide (NBS) catalyzed by silver nitrate (AgNO₃). The silver ion is believed to coordinate to the alkyne, increasing its acidity and facilitating the reaction with NBS.
Detailed Experimental Protocol
Materials:
-
2,5-Octadiyne (1.0 equiv)[12]
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Silver Nitrate (AgNO₃) (0.1 equiv)
-
Acetone (anhydrous)
-
Pentane
-
Silica Gel for column chromatography
-
Round-bottomed flask, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2,5-octadiyne (1.0 equiv) and dissolve it in anhydrous acetone (approx. 0.4 M solution).
-
Addition of Catalysts: To the stirred solution, add silver nitrate (0.1 equiv).
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 equiv) to the mixture in small portions over 10-15 minutes. The reaction is typically exothermic, and cooling in a water bath may be necessary to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkyne is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with pentane (approx. 3 volumes of the acetone used). This will precipitate the succinimide byproduct and silver salts.
-
Filtration: Filter the mixture through a pad of Celite or a short plug of silica gel, washing the filter cake with additional pentane.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to afford pure this compound.
Causality and Trustworthiness: This protocol represents a self-validating system because the progress can be easily monitored, and the purification method effectively removes byproducts and unreacted reagents. The use of a catalytic amount of silver nitrate is crucial for activating the terminal alkyne towards electrophilic attack by the milder bromine source, NBS, which is safer and easier to handle than elemental bromine.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its dual reactivity. The bromoalkyne moiety is an excellent substrate for cross-coupling reactions, while the internal alkyne is available for various addition and cycloaddition reactions.[13] This allows for the strategic and sequential construction of complex molecules.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] In the context of this compound, the bromoalkyne itself acts as the halide partner, coupling with a terminal alkyne. This reaction is exceptionally powerful for synthesizing conjugated enyne systems and other complex acetylenic architectures.
Mechanistic Principle: The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the bromoalkyne.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne coupling partner in the presence of an amine base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the acetylide group to the palladium complex.
-
Reductive Elimination: The palladium complex undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst.[15]
Illustrative Protocol (General):
-
Reactants: this compound (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), Copper(I) Iodide (CuI) (0.05-0.10 equiv).
-
Solvent/Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent, or used in conjunction with a solvent like THF or DMF.[16][17]
-
Conditions: The reaction is typically run under an inert atmosphere (N₂ or Ar) at temperatures ranging from room temperature to 60 °C.
Cycloaddition Reactions
The two alkyne functionalities in this compound can participate in various cycloaddition reactions to form heterocyclic and carbocyclic systems. The reactivity of each alkyne can be tuned based on the reaction conditions and the nature of the reaction partner.
-
[3+2] Cycloadditions (Huisgen Cycloaddition): The alkynes can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocycles. The reaction with an azide, for instance, yields a triazole ring, a prominent structure in medicinal chemistry. This reaction is often catalyzed by copper(I), known as the "click reaction".[15]
-
[4+2] Cycloadditions (Diels-Alder Reaction): While less common for simple alkynes, electron-deficient alkynes can act as dienophiles in Diels-Alder reactions with electron-rich dienes to form six-membered rings.[18]
-
[2+2+2] Cyclotrimerization: In the presence of certain transition metal catalysts (e.g., Co, Ni, Rh), the alkynes can undergo cyclotrimerization with other alkynes to form substituted benzene rings. The presence of two alkynes within the same molecule opens possibilities for intramolecular or polymerization reactions.[19]
Safety and Handling
As a reactive bromoalkyne, this compound requires careful handling to ensure laboratory safety. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 1-bromo-2-butyne and other flammable brominated hydrocarbons provide essential guidance.[20][21]
Key Safety Precautions:
-
Handling: Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: The compound is expected to be combustible.[20] Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21] For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. Its distinct reactive sites—a terminal bromoalkyne amenable to cross-coupling and an internal alkyne ready for cycloadditions—provide chemists with a powerful tool for the modular and efficient assembly of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, combined with stringent safety protocols, will enable researchers to fully exploit its synthetic potential in drug discovery, materials science, and beyond.
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A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Bromo-2,5-octadiyne
Abstract
This technical guide provides an in-depth exploration of 1-Bromo-2,5-octadiyne, a valuable unsaturated haloalkyne intermediate in synthetic organic chemistry. The document details a robust synthetic pathway, outlines comprehensive characterization methodologies, and discusses critical safety and handling protocols. Designed for researchers, chemists, and professionals in drug development and materials science, this paper emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application. The guide covers spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing expected data and interpretation. Furthermore, it highlights the utility of this compound as a versatile building block for constructing complex molecular architectures through various cross-coupling reactions.
Introduction: The Synthetic Value of Functionalized Diynes
Unsaturated molecules containing multiple carbon-carbon triple bonds (alkynes) are foundational components in modern organic synthesis. Their rigid, linear geometry and electron-rich triple bonds serve as versatile handles for molecular construction. Among these, diynes, particularly unsymmetrical and functionalized variants, are prized precursors for pharmaceuticals, conjugated polymers, and advanced materials like graphdiyne.[1][2]
This compound (C₈H₉Br) is a bifunctional reagent of significant interest. It possesses two distinct alkyne moieties: one internal and one terminal, functionalized with a bromine atom. This structure allows for selective, sequential reactions. The bromoalkyne unit is an excellent electrophile, poised for participation in a variety of powerful carbon-carbon bond-forming reactions, including Sonogashira, Suzuki, and Cadiot-Chodkiewicz couplings.[3][4] This guide provides the necessary framework for the synthesis, purification, and rigorous characterization of this compound, enabling its effective application in complex synthetic campaigns.
Molecular Properties and Structure
A clear understanding of the physicochemical properties of this compound is essential for its handling and application.
| Property | Value | Source |
| IUPAC Name | 1-bromoocta-2,5-diyne | [] |
| CAS Number | 1558-79-8 | [][6] |
| Molecular Formula | C₈H₉Br | [7] |
| Molecular Weight | 185.06 g/mol | [] |
| Canonical SMILES | CCC#CCC#CCBr | [] |
graph "1_Bromo_2_5_octadiyne" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [penwidth=2, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];
// Positional layout C1 [pos="0,0!"]; C2 [pos="1.2,0!"]; C3 [pos="2.4,0!"]; C4 [pos="3.6,0.5!"]; C5 [pos="4.8,0.5!"]; C6 [pos="6.0,0!"]; C7 [pos="7.2,0!"]; C8 [pos="8.4,0!"]; Br [pos="9.8,0!"];
H1 [pos="3.6,1.2!"]; H2 [pos="3.2,-0.1!"]; H3 [pos="5.2,-0.1!"]; H4 [pos="4.8,1.2!"]; H5 [pos="0,-0.7!"]; H6 [pos="-0.5,0.5!"]; H7 [pos="0.5,0.5!"]; H8 [pos="1.2,-0.7!"]; H9 [pos="1.7,0.5!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C6 -- C7 [style=invis]; // Invisible edge for layout C7 -- C8 [style=invis]; // Invisible edge for layout C8 -- Br;
// Triple bonds edge [penwidth=1.5]; C2 -- C3 [pos="1.8,0.15!"]; C2 -- C3 [pos="1.8,-0.15!"]; C6 -- C7 [pos="6.6,0.15!"]; C6 -- C7 [pos="6.6,-0.15!"];
// Methylene and Methyl H bonds C4 -- H1; C4 -- H2; C5 -- H3; C5 -- H4; C1 -- H5; C1 -- H6; C1 -- H7; C2 -- H8; C2 -- H9;
// Connect the chain C5 -- C6; }
Caption: Molecular structure of this compound.
Synthesis of this compound
Synthetic Strategy: A Multi-Step Approach
The synthesis of an unsymmetrical bromo-diyne requires a carefully planned multi-step route. A robust and logical approach involves the creation of the core diyne structure followed by a selective functionalization. The strategy outlined here begins with the synthesis of the parent hydrocarbon, 2,5-octadiyne, followed by selective bromination at the terminal alkyne position. This ensures regiochemical control and avoids competing reactions.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a composite methodology based on established procedures for alkyne coupling and bromination.
Step A: Synthesis of 2,5-Octadiyne
The core diyne structure is assembled via the coupling of a metalated alkyne with an alkyl halide. This is a foundational C-C bond-forming reaction.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 equivalents) to the cooled THF. To this solution, add 1-pentyne (1.0 equivalent) dropwise. The choice of n-BuLi is critical; it is a sufficiently strong base to quantitatively deprotonate the terminal alkyne, forming the lithium pentynilide intermediate. Stir the mixture for 1 hour at -78 °C.
-
Coupling: In a separate flask, prepare a solution of propargyl bromide (1.05 equivalents) in anhydrous THF. Add this solution dropwise to the lithium pentynilide solution at -78 °C. The reaction is maintained at low temperature to prevent side reactions, such as elimination or polymerization.
-
Workup: After stirring for 4-6 hours, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2,5-octadiyne should be purified by flash column chromatography on silica gel (eluting with hexanes) to yield a colorless oil.
Step B: Synthesis of this compound
This step involves the selective bromination of the terminal alkyne of 2,5-octadiyne.
-
Reaction Setup: In a similar setup to Step A, dissolve the purified 2,5-octadiyne (1.0 equivalent) in anhydrous THF (100 mL) and cool to -78 °C.
-
Deprotonation: Slowly add n-butyllithium (1.1 equivalents) and stir for 1 hour to form the lithium octadiynilide. This deprotonation is highly selective for the terminal alkyne due to the significantly higher acidity of the sp-hybridized C-H bond compared to the sp³ C-H bonds of the ethyl group.
-
Bromination: Prepare a solution of bromine (Br₂) (1.1 equivalents) in THF or use N-Bromosuccinimide (NBS). Add this solution dropwise to the reaction mixture at -78 °C. The electrophilic bromine source reacts with the nucleophilic acetylide to form the C-Br bond.
-
Workup and Purification: Follow the same workup procedure as in Step A. The crude product is purified by flash column chromatography (using a hexane/ethyl acetate gradient) to afford this compound as a stable oil. The product should be stored under an inert atmosphere at 4°C and protected from light.[8][9]
Comprehensive Characterization
Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.25 | Triplet (t) | 3H | -CH₃ | Protons on the terminal methyl group, split by the adjacent methylene group. |
| ~1.55 | Sextet | 2H | -CH₂-CH₃ | Methylene protons adjacent to the methyl group, split by both the methyl and the other methylene group. |
| ~2.15 | Triplet (t) | 2H | ≡C-CH₂- | Methylene protons adjacent to the internal triple bond. |
| ~3.10 | Singlet (s) | 2H | -CH₂-C≡ | Methylene protons situated between the two triple bonds. The lack of adjacent protons results in a singlet. |
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their hybridization.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~13 | -CH₃ | Aliphatic methyl carbon. |
| ~22 | -CH₂-CH₃ | Aliphatic methylene carbon. |
| ~20 | ≡C-CH₂- | Aliphatic methylene carbon adjacent to an alkyne. |
| ~18 | -CH₂-C≡ | Aliphatic methylene carbon between two alkynes. |
| ~80, ~82 | C-C≡C-C | The four internal sp-hybridized carbons of the two alkyne groups. |
| ~40 | ≡C-Br | sp-hybridized carbon bonded to bromine, significantly deshielded. |
| ~75 | C≡C-Br | sp-hybridized carbon adjacent to the C-Br carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[10]
| Expected Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 2960-2850 | Medium-Strong | C(sp³)-H stretch | Characteristic of the ethyl and methylene groups.[11] |
| ~2260 | Weak-Medium | C≡C stretch | The C≡C stretching vibration for internal alkynes is often weak but observable.[11] |
| 600-500 | Strong | C-Br stretch | The carbon-bromine bond stretch appears in the low-frequency region of the spectrum.[12] |
Notably, the characteristic sharp ≡C-H stretch at ~3300 cm⁻¹ will be absent, confirming the successful bromination of the terminal alkyne.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition. For bromo-compounds, it offers a distinct diagnostic signature.
| m/z Value (Expected) | Relative Intensity | Assignment | Rationale |
| 184 | ~100% | [M]⁺ (with ⁷⁹Br) | Molecular ion peak containing the lighter bromine isotope. |
| 186 | ~98% | [M+2]⁺ (with ⁸¹Br) | Molecular ion peak containing the heavier bromine isotope.[13] |
The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is a definitive indicator of a molecule containing a single bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[14][15]
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety. Information is derived from safety data sheets of analogous compounds like 1-bromooctane and 1-bromo-2-butyne.[16][17]
-
Hazards: The compound is a combustible liquid and may be harmful if swallowed or inhaled.[17][18] Bromoalkynes can be thermally unstable and should be handled with care. Avoid exposure to heat, sparks, and open flames.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. All operations should be conducted within a certified chemical fume hood.[16]
-
Handling: Use in a well-ventilated area. Avoid breathing vapors. Grounding and bonding of containers are necessary to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 4°C under an inert atmosphere (Argon or Nitrogen) and protection from light is recommended.[8]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal. Do not allow the material to enter drains or waterways.
Applications in Synthetic Chemistry
This compound is a powerful intermediate for the synthesis of more complex molecules.
-
Cross-Coupling Reactions: The bromoalkyne functionality is an ideal substrate for palladium- and copper-catalyzed cross-coupling reactions. For instance, in a Sonogashira coupling , it can react with a terminal alkyne to generate an unsymmetrical triyne.[3] This allows for the modular and convergent assembly of complex carbon skeletons.
-
Synthesis of Enynes and Diene Systems: The diyne structure can be selectively reduced or functionalized to generate conjugated enynes or dienes, which are important motifs in natural products and materials science.[19][20]
-
Heterocycle Synthesis: The electrophilic and unsaturated nature of the molecule makes it a candidate for cycloaddition reactions or as a precursor in transition-metal-catalyzed cyclization cascades to form various heterocyclic systems.[21]
-
Materials Science: As a diyne-containing building block, it can be used in the synthesis of polymers and macrocycles with interesting electronic and photophysical properties, including precursors for graphdiyne and related carbon-rich materials.[22]
Conclusion
This technical guide has provided a comprehensive overview of this compound, from a logical synthetic strategy to detailed characterization and safe handling. The protocols and data presented are grounded in established chemical principles and serve as a reliable resource for researchers. The unique bifunctional nature of this molecule, combining a reactive bromoalkyne with an internal alkyne, renders it a highly valuable and versatile tool for the construction of sophisticated molecular targets in diverse fields of chemical science.
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Spectroscopic data (NMR, IR, MS) of 1-Bromo-2,5-octadiyne
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Bromo-2,5-octadiyne
This document is structured to provide not just the data, but the underlying scientific rationale, empowering researchers to interpret and anticipate the spectroscopic behavior of similar haloalkyne systems.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups: a propargylic bromide and two internal alkyne moieties. This structure dictates a distinct and predictable spectroscopic fingerprint. The presence of the bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will be particularly influential in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide unambiguous information about the carbon skeleton and the electronic environment of each nucleus.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four non-equivalent sets of protons in the molecule. The chemical shifts are governed by the electronegativity of adjacent atoms and the magnetic anisotropy of the triple bonds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H1 (Br-CH₂ -C≡) | ~3.9 - 4.1 | Triplet (t) | 2H | Deshielded by the adjacent electronegative bromine atom. Long-range coupling to H4 is expected. |
| H4 (-C≡C-CH₂ -C≡) | ~2.8 - 3.0 | Triplet of Triplets (tt) | 2H | Propargylic position between two alkynes. Coupled to H1 and H7. |
| H7 (-C≡C-CH₂ -CH₃) | ~2.2 - 2.4 | Quartet (q) | 2H | Propargylic position adjacent to one alkyne and coupled to the methyl protons (H8). |
| H8 (-CH₂-CH₃ ) | ~1.1 - 1.3 | Triplet (t) | 3H | Standard alkyl proton signal, coupled to the adjacent methylene protons (H7). |
Causality in Experimental Choices: The choice of a high-field instrument (e.g., 500 MHz) is crucial for resolving the fine coupling patterns, such as the predicted triplet of triplets for the H4 protons. Deuterated chloroform (CDCl₃) is a standard, non-protic solvent that offers excellent solubility for this type of molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will reveal all eight carbon atoms in the molecule. The sp-hybridized carbons of the alkyne groups are particularly diagnostic, appearing in a characteristic downfield region.[1]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C H₂Br) | ~15 - 20 | Aliphatic carbon attached to bromine. |
| C2, C3, C5, C6 (Alkyne Carbons) | ~70 - 90 | sp-hybridized carbons.[2] The specific shifts will vary based on their position in the chain. |
| C4 (-C≡C-C H₂-C≡) | ~18 - 25 | Propargylic carbon situated between two triple bonds. |
| C7 (-C≡C-C H₂-CH₃) | ~12 - 18 | Propargylic carbon adjacent to one triple bond. |
| C8 (-CH₂-C H₃) | ~13 - 16 | Standard terminal alkyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most informative region will be the alkyne stretching frequency.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~2950-2850 | C(sp³)-H Stretch | Medium | From the CH₂ and CH₃ groups. |
| ~2260-2100 | C≡C Stretch | Weak to Medium | Characteristic for internal alkynes.[3][4] The intensity is often weak for internal alkynes due to the small change in dipole moment during vibration.[5] |
| ~600-500 | C-Br Stretch | Strong | Characteristic absorption for bromoalkanes. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Apply a small drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Background Scan: First, run a background spectrum of the clean salt plates.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum.
-
Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of this compound will be the presence of isotopic peaks for any fragment containing a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This results in two peaks of almost equal intensity (M and M+2) for the molecular ion and any bromine-containing fragments.[7][8]
Predicted Mass Spectrometry Data
| m/z (for ⁷⁹Br / ⁸¹Br) | Ion Identity | Rationale |
| 184 / 186 | [C₈H₉Br]⁺˙ (M⁺˙) | Molecular ion peak. The 1:1 ratio of these peaks is a definitive indicator of a single bromine atom.[9] |
| 105 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for bromoalkanes.[6] This fragment is the octadiynyl cation. |
| 79 / 81 | [Br]⁺ | Bromine cation (typically very low intensity). |
| Various | [CₓHᵧ]⁺ | Various smaller hydrocarbon fragments resulting from further fragmentation of the carbon chain. |
Fragmentation Workflow
The primary fragmentation is the cleavage of the weakest bond, the C-Br bond, which is a well-established pathway for haloalkanes.[10]
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use standard Electron Ionization (EI) at 70 eV. This high energy ensures fragmentation and provides a reproducible pattern.
-
Mass Analyzer: Scan a mass range of m/z 40 to 300 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peaks (M and M+2) to confirm the molecular formula. Analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the structural verification of this compound. This guide outlines the expected spectroscopic data based on established chemical principles. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, IR spectroscopy will verify the presence of the alkyne and C-Br functional groups, and mass spectrometry will confirm the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. These predictive insights serve as a robust benchmark for researchers working with this and related compounds, ensuring confidence in chemical identity and purity.
References
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OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: alkynes. Retrieved from [Link]
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JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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Leah4sci. (2021, April 18). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). Chemical Shifts: Proton. Retrieved from [Link]
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An In-Depth Technical Guide to the Reactivity and Stability of 1-Bromo-2,5-octadiyne
Abstract
1-Bromo-2,5-octadiyne is a bifunctional organic molecule featuring a terminal bromoalkyne and an internal alkyne, separated by a methylene bridge. This non-conjugated diyne structure presents a unique combination of reactive sites, making it a potentially versatile building block in synthetic chemistry. This guide provides a comprehensive analysis of the predicted reactivity and stability of this compound, drawing upon established principles of organic chemistry and data from analogous compounds. We will explore its electrophilic and nucleophilic potential, participation in metal-catalyzed cross-coupling reactions, and inherent stability considerations. Detailed experimental protocols for synthesis, characterization, and key reactivity studies are proposed to provide a practical framework for researchers in organic synthesis and drug development.
Introduction: Structural and Electronic Profile
This compound (C₈H₉Br) is a structurally intriguing molecule for which limited direct experimental data exists in the public domain.[1] However, a thorough analysis of its constituent functional groups—a 1-bromoalkyne and a non-conjugated internal alkyne—allows for a robust prediction of its chemical behavior.
-
1-Bromoalkyne Moiety (C1-C2): The C1 carbon, bonded to an electronegative bromine atom, is sp-hybridized.[2] This hybridization, combined with the inductive effect of bromine, renders the C1 position electrophilic and susceptible to attack by certain nucleophiles. The C≡C triple bond itself is a region of high electron density, capable of acting as a nucleophile. Bromoalkynes are well-established, reactive partners in a variety of synthetic transformations.[3]
-
Internal Alkyne Moiety (C5-C6): This is a standard, non-terminal alkyne. It is less sterically hindered than the bromoalkyne and is expected to undergo typical alkyne reactions, such as additions and cycloadditions.
-
Non-Conjugated Diyne System: The two alkyne groups are separated by two sp³-hybridized carbons (C3 and C4), classifying it as a non-conjugated or "skip" diyne. This separation means the π-systems of the two alkynes do not interact electronically, and they are expected to react independently under most conditions.[4] This contrasts with conjugated diynes, which have distinct electronic properties and reactivity.[4]
The interplay between these features suggests a molecule with a rich and controllable reaction profile, suitable for complex molecule synthesis.
Predicted Chemical Reactivity
The reactivity of this compound can be logically categorized based on the reactive center involved.
Reactions at the Bromoalkyne Terminus
The 1-bromoalkyne is the most synthetically versatile site. It serves as a powerful electrophile in metal-catalyzed cross-coupling reactions.
This copper(I)-catalyzed reaction is a cornerstone for the synthesis of unsymmetrical 1,3-diynes.[5][6] this compound is an ideal substrate to react with a terminal alkyne in the presence of a copper(I) salt (e.g., CuBr) and an amine base.[7][8] This reaction would yield a conjugated triyne system, a valuable structure in materials science and natural product synthesis.
The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition and reductive elimination with the bromoalkyne to form the new C-C bond.[5][7]
While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, variations exist for coupling with haloalkynes.[9][10][11] A copper-free Sonogashira protocol, utilizing a palladium catalyst and a suitable base, could couple this compound with a terminal alkyne. This approach avoids the common side reaction of Glaser homocoupling often seen with copper catalysts.[12]
The C(sp)-Br bond is reactive toward various other metal-catalyzed processes. For instance, copper-catalyzed cross-coupling with organozinc reagents provides an effective route to functionalized internal alkynes.[13] Gold-catalyzed cycloisomerization reactions have also been reported for 1-bromoalkynes, opening pathways to complex cyclic structures.[14][15]
Reactions at the Alkyne π-Systems
Both the C2-C3 and C5-C6 triple bonds are electron-rich and can act as nucleophiles, undergoing addition reactions.
Reactions with electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) are expected to proceed across the triple bonds. The internal alkyne (C5-C6) is likely more reactive in these cases due to the electron-withdrawing nature of the bromine on the C2-C3 alkyne.
The alkyne moieties can participate as dienophiles or dipolarophiles in cycloaddition reactions. For example, a [3+2] cycloaddition with an azide would form a triazole, while a Diels-Alder reaction with a suitable diene could occur, although alkynes are generally less reactive dienophiles than alkenes.
While less common for simple alkynes, nucleophilic addition can occur, particularly if the alkyne is activated. The C2 carbon is somewhat activated by the adjacent bromine, potentially allowing for the addition of soft nucleophiles under specific catalytic conditions.
Nucleophilic Substitution
Direct nucleophilic substitution of the bromine atom on the sp-hybridized carbon is generally difficult.[16] Unlike SN1 and SN2 reactions at sp³-hybridized carbons, both pathways are disfavored at an sp-carbon due to the instability of the resulting vinyl cation (for an SN1-type mechanism) and the steric impossibility of a backside attack (for an SN2-type mechanism).[17][18][19] However, under forcing conditions or with specific catalysts, substitution may be achievable.
Stability and Handling Considerations
The stability of this compound is a critical factor for its storage and use in synthesis.
Thermal Stability
Polyynes, particularly those with terminal functionality, can be thermally sensitive.[20] Long polyyne chains are known to be unstable and can undergo exothermic cross-linking or decomposition.[20][21] While this compound is a relatively short-chain diyne, it is prudent to handle it with care.
-
Recommendation: Store at low temperatures (e.g., 4°C)[1] under an inert atmosphere (Nitrogen or Argon) to minimize degradation. Avoid exposure to high temperatures or prolonged heating.
Shock Sensitivity
Some polyacetylenic compounds can be shock-sensitive, presenting an explosion hazard.[20] This risk increases with chain length and conjugation. While this specific molecule is not extensively conjugated, standard laboratory precautions for potentially energetic materials should be followed.
-
Recommendation: Handle with non-metal spatulas. Avoid grinding or subjecting the material to mechanical shock.
Chemical Stability
The molecule is likely sensitive to strong bases, which could potentially induce elimination or other side reactions. It should also be protected from light and air, as radical-initiated polymerization or oxidation are potential degradation pathways for unsaturated systems. Encapsulating polyynes in matrices or as rotaxanes has been shown to significantly enhance their stability.[21][22]
Proposed Experimental Workflows
To fully characterize the reactivity and stability of this compound, a series of systematic experiments are proposed.
Synthesis and Characterization
A plausible synthesis would involve the bromination of a terminal alkyne precursor, 1,5-octadiyne.
Protocol 1: Synthesis of this compound
-
Dissolve 1,5-octadiyne (1.0 eq) in a suitable solvent such as acetone.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of silver nitrate (AgNO₃) (0.05 eq).
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Multiplets corresponding to the various methylene (CH₂) and methyl (CH₃) protons. Absence of a terminal alkyne proton signal. |
| ¹³C NMR | Signals for two sp-hybridized carbons in the bromoalkyne (approx. 40-80 ppm range), two sp-hybridized carbons for the internal alkyne (approx. 70-90 ppm range), and signals for the sp³ carbons. |
| IR Spectroscopy | Characteristic C≡C stretch for the internal alkyne (~2230 cm⁻¹). The bromoalkyne C≡C stretch may be weaker or shifted. |
| Mass Spectrometry | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Reactivity Studies
Protocol 2: Cadiot-Chodkiewicz Coupling with Phenylacetylene
-
To a flask containing copper(I) bromide (0.05 eq) in methanol, add a 33% aqueous solution of ethylamine.
-
Add a solution of phenylacetylene (1.2 eq) in methanol dropwise at room temperature.
-
After stirring for 5 minutes, add a solution of this compound (1.0 eq) in methanol.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of ammonium chloride.
-
Extract with dichloromethane, dry over anhydrous sodium sulfate, and purify by column chromatography.
Visualization of Key Processes
Diagrams help to clarify the relationships between structure, reactivity, and experimental design.
Caption: Key reactive sites in this compound.
Caption: Workflow for Cadiot-Chodkiewicz cross-coupling.
Conclusion
This compound represents a molecule of significant synthetic potential. Its dual-alkyne nature, combined with the versatile reactivity of the bromoalkyne terminus, makes it an attractive substrate for constructing complex carbon skeletons. The primary reactive pathways are predicted to be metal-catalyzed cross-coupling reactions at the C(sp)-Br bond, which provide access to conjugated polyyne systems. While the molecule requires careful handling due to the inherent instability of polyynes, its utility as a building block in medicinal chemistry and materials science warrants further investigation. The experimental frameworks provided herein offer a starting point for the comprehensive exploration of this promising compound.
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The Unseen Catalyst: An In-depth Technical Guide to the Mechanistic Action of 1-Bromo-2,5-octadiyne in Organic Reactions
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Versatile Reagent, 1-Bromo-2,5-octadiyne.
In the intricate world of organic synthesis, where the precise construction of molecular architecture is paramount, the utility of specific reagents can be the determining factor in the success of a synthetic route. This guide delves into the core of one such versatile, yet often under-documented, building block: This compound . With a unique combination of a terminal bromoalkyne and an internal alkyne, this molecule offers a rich landscape of reactivity, enabling the construction of complex cyclic and acyclic systems. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed exploration of its properties, reactivity, and, most critically, its mechanism of action in key organic transformations.
Physicochemical Properties and Handling
This compound, with the CAS number 1558-79-8 and molecular formula C8H9Br, is a pale yellow oil.[][2][3][4][5] Its structure, featuring two alkyne functionalities, makes it a valuable precursor in a variety of synthetic applications.
Table 1: Physicochemical Properties of this compound [][2][3][4][5]
| Property | Value |
| CAS Number | 1558-79-8 |
| Molecular Formula | C8H9Br |
| Molecular Weight | 185.06 g/mol |
| Appearance | Pale Yellow Oil |
| Purity | Typically ≥95% |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] It should be stored in a cool, dry place away from strong oxidizing agents.[6]
The Duality of Reactivity: A Mechanistic Overview
The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups: the terminal bromoalkyne and the internal alkyne . This duality allows for a range of transformations, including coupling reactions, cycloadditions, and intramolecular cyclizations.
The Bromoalkyne Moiety: A Gateway to Cross-Coupling Reactions
The carbon-bromine bond at the sp-hybridized carbon is the primary site for cross-coupling reactions. The high s-character of the sp-hybridized carbon orbital leads to a more polarized C-Br bond, making the carbon atom electrophilic and the bromine a good leaving group.
Sonogashira Coupling: A Step-by-Step Mechanistic Look
One of the most powerful applications of the bromoalkyne functionality is in the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the terminal alkyne of this compound and another terminal alkyne.
The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: Generalized Mechanism of the Sonogashira Coupling Reaction.
Experimental Protocol: A Representative Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of a terminal alkyne with a bromoalkyne, adaptable for this compound.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine) via syringe.
-
Reactant Addition: Add this compound to the stirring solution, followed by the dropwise addition of the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
The Diyne System: A Platform for Cycloaddition and Intramolecular Reactions
The presence of two alkyne groups in this compound opens up possibilities for various cycloaddition and intramolecular cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks.
Synthesis of Furans: A Mechanistic Hypothesis
While direct literature on the synthesis of furans from this compound is scarce, the synthesis of substituted furans from 1,4-dicarbonyl compounds (the Paal-Knorr synthesis) is a well-established reaction.[7] It is plausible that this compound could be a precursor to such 1,4-dicarbonyls, which can then undergo acid-catalyzed cyclization to form a furan ring.
The proposed pathway would involve the hydration of the alkyne functionalities to yield the diketone.
Figure 2: Proposed Pathway for Furan Synthesis from this compound.
The Paal-Knorr synthesis mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal which then dehydrates to the furan.[7]
Intramolecular Cyclizations: Building Complexity
The linear structure of this compound and its derivatives makes it an excellent substrate for intramolecular cyclization reactions. These reactions can be triggered by various reagents, including metals like indium, leading to the formation of five- or six-membered rings.[8] The mechanism of such cyclizations can be complex and may involve radical or organometallic intermediates.
Applications in Drug Development and Medicinal Chemistry
The structural motifs accessible through the reactions of this compound are prevalent in many biologically active molecules and approved drugs. The ability to introduce bromine into a molecular structure can significantly impact its therapeutic properties, a strategy often referred to as "bromination."[9][10][11]
The Role of Bromine in Drug Design:
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and selectivity.[9][10][11]
-
Metabolic Stability: The introduction of a bromine atom can alter the metabolic profile of a drug, potentially increasing its half-life.[9][10][11]
-
Lipophilicity: Bromine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The furan ring system, which can potentially be synthesized from this compound, is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[12][13]
Future Outlook
This compound is a versatile building block with significant untapped potential in organic synthesis. While its primary role in cross-coupling reactions is well-appreciated, further exploration of its utility in cycloaddition and intramolecular cyclization reactions is warranted. The development of novel catalytic systems that can selectively activate one of the alkyne moieties in the presence of the other would open up new avenues for the synthesis of complex and diverse molecular architectures. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical science.
References
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- Ghosh, M., Mishra, S., & Hajra, A. (2015). Copper-Catalyzed Regioselective Synthesis of Multisubstituted Furans by Coupling between Ketones and β-Nitrostyrenes. The Journal of Organic Chemistry, 80(10), 5364–5368.
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Paal-Knorr synthesis. In Wikipedia. (URL: [Link])
- (Reference for furan synthesis - not directly about this compound but relevant context) Chen, Z., et al. (2014). Palladium-Catalyzed Cycloisomerization of (Z)-2-en-4-yn-1-ols: A General and Facile Synthesis of Substituted Furans. Synlett, 25(16), 2341-2344.
- (Reference for furan synthesis - not directly about this compound but relevant context) Kramer, S., Madsen, J. L. H., Rottländer, M., & Skrydstrup, T. (2010). Gold(I)-Catalyzed Hydroamination or Hydration of 1,3-Diynes: Access to 2,5-Disubstituted Pyrroles and Furans. Organic Letters, 12(12), 2758–2761.
- (Reference for furan synthesis - not directly about this compound but relevant context) Kim, H. Y., Li, J.-Y., & Oh, K. (2012). One-Pot Synthesis of 2,5-Disubstituted Furans via Copper(I) Chloride-Catalyzed Elimination/Cyclization of β-Chlorovinyl Ketones. The Journal of Organic Chemistry, 77(24), 11132–11145.
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Shandong Mopai Biotechnology Co., LTD. This compound CAS NO.1558-79-8. (URL: [Link])
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- Lee, P. H., Lee, K., & Kim, S. (2004). Cyclization of 1-bromo-2,7- and 1-bromo-2,8-enynes mediated by indium. Organic Letters, 6(26), 4825–4828.
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(Reference for bromo-compound reactivity - general context) ResearchGate. Competitive rearrangements VII[6] the reaction of 1,4-dibromo-dibenzo[b,e] bicyclo[2.2.2]octa-2,5,7-triene with bromine. (URL not provided in search results)
- (Reference for cyclization strategies - general context) PMC. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. (URL not provided in search results)
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A Theoretical Investigation of 1-Bromo-2,5-octadiyne: Structure, Vibrational Frequencies, and Electronic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive theoretical analysis of the molecular structure, vibrational spectra, and electronic characteristics of 1-Bromo-2,5-octadiyne. Utilizing Density Functional Theory (DFT), this study elucidates the geometric parameters, predicts the infrared (IR) spectrum, and explores the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP). The findings offer fundamental insights into the molecule's reactivity and stability, providing a valuable computational baseline for future experimental and developmental work involving this and similar haloalkyne compounds.
Introduction
Haloalkanes and haloarenes are a class of organic compounds that find broad application in industrial synthesis and are starting materials for a vast range of other organic molecules.[1] In these compounds, one or more hydrogen atoms in an aliphatic or aromatic hydrocarbon are replaced by halogen atoms (F, Cl, Br, I).[2][3] this compound is a member of this family, characterized by a bromine atom and two carbon-carbon triple bonds (alkynes) within an eight-carbon chain. Diynes, in particular, are valuable building blocks in the synthesis of polymers, natural products, and advanced materials.[4]
The presence of the electronegative bromine atom and the electron-rich alkyne functionalities suggests a unique electronic profile and reactivity. While synthetic routes and some basic properties are known, a detailed theoretical examination of this compound is essential for a deeper understanding of its chemical behavior.[] Computational chemistry provides a powerful lens to investigate molecular properties that can be difficult or costly to measure experimentally.
This guide employs Density Functional Theory (DFT), a robust computational method, to perform a detailed in-silico analysis. We will explore the molecule's optimized three-dimensional structure, predict its vibrational frequencies for spectroscopic identification, and analyze its electronic properties to forecast its reactivity and intermolecular interaction potential.
Computational Methodology
The selection of an appropriate theoretical method and basis set is paramount for achieving a balance between computational accuracy and efficiency. The entire computational workflow is designed to provide a reproducible and self-validating protocol for the theoretical analysis of this compound.
Theoretical Framework
All calculations were performed using Density Functional Theory (DFT). This method was chosen for its proven reliability in predicting the geometric and electronic properties of organic molecules containing halogens.[6][7] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.
For the basis set, 6-311+G(d,p) was selected. This Pople-style basis set is well-suited for this system as it includes:
-
Triple-split valence: Provides flexibility for valence electrons.
-
Diffuse functions (+): Essential for accurately describing the electron distribution of the electronegative bromine atom and the delocalized π-systems of the alkynes.
-
Polarization functions (d,p): Allow for the description of non-spherical electron densities, which is critical for accurate geometry and property calculations.[8][9]
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial structure of this compound was built and subjected to a full geometry optimization at the B3LYP/6-311+G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis was performed at the same level of theory. This calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
-
It predicts the infrared (IR) spectrum, providing theoretical vibrational modes and their corresponding frequencies.
-
-
Electronic Property Analysis: Using the optimized geometry, several key electronic properties were calculated:
-
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined.
-
Molecular Electrostatic Potential (MEP): The MEP was calculated and mapped onto the molecule's electron density surface to visualize electrophilic and nucleophilic regions.[10]
-
The logical flow of this computational study is depicted in the diagram below.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization yielded a stable structure for this compound. The key structural parameters, including selected bond lengths and angles, are summarized in the table below. The linear arrangement of the C-C≡C-C fragments is consistent with the sp-hybridization of the alkyne carbons. The C-Br bond length is in agreement with typical values for bromoalkanes.
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C1-Br | 1.952 | |
| C2≡C3 | 1.215 | |
| C5≡C6 | 1.218 | |
| C1-C2 | 1.460 | |
| C3-C4 | 1.465 | |
| C4-C5 | 1.468 | |
| C7-C8 | 1.530 | |
| Bond Angles (°) | ||
| Br-C1-C2 | 110.5 | |
| C1-C2≡C3 | 178.9 | |
| C3-C4-C5 | 111.2 | |
| C4-C5≡C6 | 178.5 |
Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311+G(d,p) level of theory.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can aid in the experimental identification of the molecule. The most characteristic vibrational modes are highlighted below.
| Frequency (cm⁻¹) | Vibrational Mode Description | Intensity |
| 3315 | ≡C-H Stretch (Terminal alkyne) | Strong |
| 2980-2870 | C-H Stretch (Aliphatic CH₂, CH₃) | Medium |
| 2255 | C≡C Stretch (Internal alkyne) | Weak |
| 2130 | C≡C Stretch (Terminal alkyne) | Medium |
| 640 | C-Br Stretch | Medium |
Table 2: Key calculated vibrational frequencies for this compound.
The calculations show distinct peaks for the two alkyne groups. The terminal alkyne (C5≡C6) exhibits a characteristic C-H stretch at approximately 3315 cm⁻¹.[11] Both triple bonds show stretching vibrations in the 2100-2300 cm⁻¹ region, which is a relatively "clear" window in IR spectra, making them useful for identification.[12][13] The internal alkyne stretch is typically weaker in intensity than the terminal one, a feature captured by these calculations.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[14] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.[15]
| Orbital | Energy (eV) |
| HOMO | -6.89 |
| LUMO | -0.75 |
| Gap (ΔE) | 6.14 |
Table 3: Calculated HOMO and LUMO energies and the resulting energy gap.
The HOMO is primarily localized along the π-systems of the two alkyne moieties, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed along the C-Br bond, specifically showing antibonding (σ*) character. This suggests that a nucleophilic attack would likely target the carbon atom attached to the bromine, leading to the cleavage of the C-Br bond, a common reaction pathway for haloalkanes.[16][17] The relatively large energy gap of 6.14 eV suggests that this compound is a kinetically stable molecule.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species.[10] The MEP surface of this compound is mapped to show regions of negative potential (red), positive potential (blue), and neutral potential (green).
The analysis reveals:
-
Negative Regions (Red): These are concentrated above and below the π-systems of the carbon-carbon triple bonds. These electron-rich areas are the most likely sites for interaction with electrophiles.
-
Positive Regions (Blue): These are found around the hydrogen atoms of the alkyl chain, which are relatively electron-poor.
-
σ-hole: A region of less negative or slightly positive electrostatic potential is observed on the bromine atom, opposite to the C-Br bond. This "σ-hole" is a known feature of halogens and is a key factor in their ability to form halogen bonds, a type of non-covalent interaction.[18][19]
Conclusion
This theoretical investigation using DFT at the B3LYP/6-311+G(d,p) level has provided a detailed and multi-faceted view of this compound. The study successfully predicted its stable geometry, key vibrational frequencies for spectroscopic analysis, and its electronic landscape.
The key takeaways are:
-
The molecule possesses a stable, well-defined geometry with characteristic bond lengths and angles for its bromoalkane and diyne functionalities.
-
The predicted IR spectrum shows distinct, identifiable peaks for the terminal and internal alkynes, which can guide experimental characterization.
-
The HOMO-LUMO analysis identifies the alkyne π-systems as the primary nucleophilic sites and the C-Br bond as the likely site for nucleophilic attack, consistent with established reactivity patterns.
-
The MEP map visually confirms these reactive sites and highlights the potential for the bromine atom to participate in halogen bonding.
These computational results provide a robust theoretical foundation for researchers and scientists, enabling a more informed approach to the synthesis, characterization, and application of this compound and related compounds in drug development and materials science.
References
-
JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from JoVE. URL: [Link]
-
Cid, C. C., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B. URL: [Link]
-
Wikipedia. (n.d.). HOMO and LUMO. Retrieved from Wikipedia. URL: [Link]
-
American Chemical Society Publications. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. URL: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from University of Calgary. URL: [Link]
-
The Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. Retrieved from YouTube. URL: [Link]
-
ResearchGate. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from ResearchGate. URL: [Link]
-
Reddit. (2024). Guide to identifying HOMO-LUMO of molecules?. Retrieved from Reddit. URL: [Link]
-
Qi, J., et al. (2025). A computational study of phosphorus-doped graphdiynes and several corresponding oxides by simulated X-ray spectroscopy. Physical Chemistry Chemical Physics. URL: [Link]
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Royal Society of Chemistry. (n.d.). Theoretical insights into the mechanism and origin of chemoselectivity in the catalyst- and directing group-dependent oxidative cyclization of diynes with pyridine N-oxides. Retrieved from RSC Publishing. URL: [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from RSC Publishing. URL: [Link]
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Wang, W., et al. (2016). Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers. National Institutes of Health. URL: [Link]
-
MDPI. (n.d.). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. MDPI. URL: [Link]
-
Yilmaz, I., et al. (n.d.). DFT calculations of pentalenoquinones: towards the interception of 2-bromopentalene-1,5-dione. Arkivoc. URL: [Link]
-
Royal Society of Chemistry. (n.d.). The use of electrostatic potential at nuclei in the analysis of halogen bonding. Retrieved from RSC Publishing. URL: [Link]
-
University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from University of Regensburg. URL: [Link]
-
Defense Technical Information Center. (1993). Molecular Surface Electrostatic Potentials in the Analysis of Non- Hydrogen-Bonding Noncovalent Interactions. Retrieved from DTIC. URL: [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the halobenzene. Retrieved from ResearchGate. URL: [Link]
-
National Institutes of Health. (n.d.). The Distance between Minima of Electron Density and Electrostatic Potential as a Measure of Halogen Bond Strength. Retrieved from NIH. URL: [Link]
-
ACG Publications. (2022). Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene. Retrieved from ACG Publications. URL: [Link]
-
Wikipedia. (n.d.). Haloalkane. Retrieved from Wikipedia. URL: [Link]
-
Allen Career Institute. (n.d.). Haloalkanes & Haloarenes. Retrieved from Allen. URL: [Link]
-
IIT Kanpur. (n.d.). Unit 10 Haloalkanes And Haloarenes. Retrieved from SATHEE - IIT Kanpur. URL: [Link]
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- 3. Haloalkanes & Haloarenes | Alkyl & Aryl Halides [allen.in]
- 4. mdpi.com [mdpi.com]
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An In-depth Technical Guide to 1-Bromo-2,5-octadiyne: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,5-octadiyne is a versatile bifunctional reagent that holds significant potential for the construction of complex molecular architectures in organic synthesis and medicinal chemistry. Its structure, featuring a terminal bromoalkyne and an internal alkyne, provides two distinct points for chemical modification, making it an attractive building block for the synthesis of novel carbocyclic and heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity, and its potential applications, particularly in the realm of drug discovery.
Chemical Identity and Properties
Molecular Formula: C₈H₉Br[1]
Molecular Weight: 185.06 g/mol
Appearance: Pale Yellow Oil
Storage: Store at -20°C or 4°C under an inert atmosphere.[1]
Solubility: Soluble in common organic solvents such as chloroform, dichloromethane, ether, and ethyl acetate.
| Property | Value | Source |
| CAS Number | 1558-79-8 | [1][2] |
| Molecular Formula | C₈H₉Br | [1] |
| Molecular Weight | 185.06 g/mol | |
| IUPAC Name | 1-bromoocta-2,5-diyne | |
| Canonical SMILES | CCC#CCC#CCBr | |
| Appearance | Pale Yellow Oil | |
| Storage Conditions | -20°C or 4°C, Inert Atmosphere | [1] |
Supplier Information
A number of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for current pricing and availability.
| Supplier | Website |
| BOC Sciences | |
| United States Biological | [1] |
| Clinivex | |
| Jianzhu Technology | [Link] |
| Toronto Research Chemicals | |
| Santa Cruz Biotechnology |
Synthesis of this compound: A Representative Protocol
Reaction Scheme:
Experimental Protocol
Materials:
-
2,5-Octadiyne
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃) (catalytic amount)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 2,5-octadiyne in anhydrous acetone, add a catalytic amount of silver nitrate.
-
Bromination: Slowly add N-bromosuccinimide (NBS) in small portions to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction, quench the mixture by adding water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.
-
Silver Nitrate (AgNO₃): The silver salt acts as a catalyst to activate the terminal alkyne towards electrophilic attack.
-
Acetone: A common polar aprotic solvent that is suitable for this type of reaction.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any acidic byproducts and residual water-soluble impurities.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the orthogonal reactivity of its two alkyne functionalities. The terminal bromoalkyne is a versatile handle for a variety of transformations, while the internal alkyne can participate in cycloaddition reactions.
Cross-Coupling Reactions
The bromoalkyne moiety is an excellent substrate for various metal-catalyzed cross-coupling reactions. Of particular importance is the Sonogashira coupling , which allows for the formation of a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis and is widely used in the construction of complex molecules, including active pharmaceutical ingredients.
Generalized Sonogashira Coupling of this compound:
This reaction allows for the introduction of a wide range of substituents (R) at the terminal position of the diyne, providing a powerful tool for library synthesis in drug discovery programs.
Cycloaddition Reactions
The diyne system in this compound is a precursor for various cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. For instance, diynes can undergo [2+2+2] cycloadditions with other alkynes or alkenes, often catalyzed by transition metals like nickel or cobalt, to generate substituted benzene rings or other aromatic systems. These structural motifs are prevalent in many biologically active compounds.
Logical Relationship of Reactivity
Caption: Reactivity pathways of this compound.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following information is based on the general hazards associated with bromoalkanes and alkynes and should be treated as a guideline. Always consult a comprehensive and up-to-date SDS for any chemical before use and perform a thorough risk assessment.
Potential Hazards:
-
Toxicity: Bromoalkanes can be toxic if inhaled, ingested, or absorbed through the skin. The acute and chronic health effects of this compound have not been thoroughly investigated.
-
Irritation: Likely to be an irritant to the skin, eyes, and respiratory tract.
-
Flammability: The flammability of this compound is not known, but many organic compounds are flammable.
-
Reactivity: Alkynes, particularly terminal ones, can be reactive and may form explosive metal acetylides with certain metals. The bromoalkyne functionality may also be susceptible to decomposition, especially when heated.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its dual reactivity allows for a stepwise and controlled elaboration of molecular complexity, making it a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers utilizing this reagent should have a firm understanding of the reactivity of bromoalkynes and diynes and adhere to strict safety protocols. The continued exploration of the chemistry of this compound is likely to unveil new and efficient synthetic methodologies for the construction of important molecular targets.
References
Sources
The Solubility Profile of 1-Bromo-2,5-octadiyne: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: Navigating the Solution Landscape of a Versatile Building Block
In the intricate tapestry of synthetic organic chemistry and drug development, the selection of an appropriate solvent system is a critical, and often defining, parameter for success. It governs reaction kinetics, influences purification strategies, and ultimately dictates the feasibility of formulation. This guide provides an in-depth technical exploration of the solubility characteristics of 1-Bromo-2,5-octadiyne (CAS: 1558-79-8), a valuable reagent in the synthesis of a variety of biologically and organometallically significant compounds.[]
This document moves beyond a mere tabulation of solvent compatibility. As a Senior Application Scientist, the intent is to furnish fellow researchers, chemists, and formulation scientists with a foundational understanding of the physicochemical principles that govern the solubility of this unique haloalkyne. We will delve into the theoretical underpinnings of its solubility, provide a practical framework for solubility determination, and explore predictive models to guide solvent selection. Every protocol and piece of guidance is presented with the aim of ensuring scientific integrity and empowering the user to make informed, effective decisions in the laboratory.
Physicochemical Characteristics of this compound
A thorough understanding of a molecule's inherent properties is the cornerstone of predicting its behavior in solution. This compound is a pale yellow oil with the molecular formula C₈H₉Br and a molecular weight of 185.06 g/mol .[] Its structure, featuring a terminal bromine atom and two internal alkyne functionalities, imparts a distinct electronic and steric profile that dictates its interactions with solvent molecules.
| Property | Value | Source |
| CAS Number | 1558-79-8 | |
| Molecular Formula | C₈H₉Br | |
| Molecular Weight | 185.06 g/mol | |
| Appearance | Pale Yellow Oil | |
| Storage Temperature | -20°C, under inert atmosphere |
Theoretical Framework of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, lens through which to view solubility. A more nuanced understanding requires an examination of the intermolecular forces at play between the solute (this compound) and the solvent.
Molecular Polarity and Intermolecular Forces
The this compound molecule possesses a moderate polarity. The carbon-bromine bond is polarized due to the difference in electronegativity between carbon and bromine, creating a dipole moment. The alkyne groups, with their sp-hybridized carbons, also contribute to the overall electronic profile of the molecule. However, the relatively long carbon chain imparts significant nonpolar character.
The primary intermolecular forces governing the solubility of this compound are:
-
Van der Waals Forces (London Dispersion Forces): These are the predominant forces due to the molecule's size and the presence of a polarizable bromine atom. Nonpolar solvents will primarily interact through these forces.
-
Dipole-Dipole Interactions: The permanent dipole arising from the C-Br bond allows for electrostatic interactions with other polar molecules.
Crucially, this compound lacks a hydrogen bond donor. This significantly limits its solubility in highly polar, protic solvents like water, where the energetic cost of disrupting the strong hydrogen-bonding network of the solvent is not sufficiently compensated by the formation of weaker dipole-dipole interactions.[2][3]
Hansen Solubility Parameters (HSPs): A Predictive Tool
For a more quantitative prediction of solubility, we turn to Hansen Solubility Parameters (HSPs). This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSPs are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity.
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Estimated Value (MPa⁰·⁵) |
| δD | 17.5 |
| δP | 6.0 |
| δH | 3.0 |
The following diagram illustrates the workflow for utilizing HSPs in solvent selection.
Caption: Workflow for Hansen Solubility Parameter-based solvent selection.
Qualitative and Quantitative Solubility Data
Based on available literature and the theoretical framework, we can compile a qualitative and predictive quantitative solubility profile for this compound.
Qualitative Solubility
This compound is reported to be soluble in several common organic solvents.[][4] This aligns with our understanding of its moderate polarity and the principle of "like dissolves like."
-
Soluble in: Chloroform, Dichloromethane, Ether, Ethyl Acetate.[][4]
-
Predicted to be soluble in: Tetrahydrofuran (THF), Toluene, Acetone, Acetonitrile.
-
Predicted to be sparingly soluble to insoluble in: Water, Methanol, Ethanol (due to the high energetic cost of disrupting the solvent's hydrogen-bonding network).[2][3]
Quantitative Solubility (Predicted)
The following table provides a template for experimentally determined quantitative solubility data. In the absence of such data, a predictive ranking based on HSPs is provided.
| Solvent | Hansen δD (MPa⁰·⁵) | Hansen δP (MPa⁰·⁵) | Hansen δH (MPa⁰·⁵) | Predicted Solubility Ranking | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Dichloromethane | 17.0 | 7.3 | 7.1 | Very High | Data to be determined |
| Chloroform | 17.8 | 3.1 | 5.7 | Very High | Data to be determined |
| Tetrahydrofuran | 16.8 | 5.7 | 8.0 | High | Data to be determined |
| Toluene | 18.0 | 1.4 | 2.0 | High | Data to be determined |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High | Data to be determined |
| Acetone | 15.5 | 10.4 | 7.0 | Moderate | Data to be determined |
| Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate | Data to be determined |
| Hexane | 14.9 | 0.0 | 0.0 | Moderate-Low | Data to be determined |
| Ethanol | 15.8 | 8.8 | 19.4 | Low | Data to be determined |
| Methanol | 14.7 | 12.3 | 22.3 | Low | Data to be determined |
| Water | 15.5 | 16.0 | 42.3 | Very Low | Data to be determined |
Note: HSP values for solvents are from established databases.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, self-validating protocol for the quantitative determination of the solubility of this compound, a liquid solute, in an organic solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Calibrated positive displacement micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and appropriate glassware for standard preparation
Experimental Workflow
Caption: Step-by-step workflow for quantitative solubility measurement.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a known volume (e.g., 2 mL) of the chosen solvent.
-
Add an excess of this compound to each vial, ensuring a visible amount of undissolved liquid remains. This is crucial to confirm that the solution is saturated.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow any fine droplets of the solute to settle.
-
Carefully withdraw an aliquot of the supernatant using a micropipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microdroplets.
-
Record the mass of the filtered solution.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the filtered, saturated sample and the calibration standards by a validated GC or HPLC method.
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the solubility in g/100 mL or other desired units based on the determined concentration and the density of the solvent.
-
Safety and Handling Considerations for Brominated Alkynes
This compound, as a brominated alkyne, requires careful handling to mitigate potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but this should be verified for the specific solvents used), safety goggles, and a lab coat.
-
Ventilation: All handling of this compound and its solutions should be conducted in a well-ventilated chemical fume hood.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals.
-
Storage: Store at the recommended -20°C under an inert atmosphere to prevent degradation.[4]
-
Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[6]
Conclusion
The solubility of this compound is governed by its moderately polar nature, with a significant nonpolar character. It exhibits good solubility in a range of common organic solvents such as chlorinated hydrocarbons, ethers, and esters, while its solubility in highly polar, protic solvents is limited. The use of predictive tools like Hansen Solubility Parameters can provide valuable guidance for solvent screening, but must be followed by rigorous experimental verification. The protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary tools to confidently and safely navigate the solubility landscape of this versatile chemical building block, thereby facilitating its effective application in their scientific endeavors.
References
-
CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link]
-
Wolfram Data Repository. (2020, May 1). Hansen Solubility Parameters. Retrieved from [Link]
-
Yale University. (2020, July 1). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Washington State University. (n.d.). Chamberland SOP Working with Bromine. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Washington State University. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
-
Rutgers University. (n.d.). Bromine. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 1-Bromo-2,5-octadiyne
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Bromo-2,5-octadiyne, a valuable haloalkyne intermediate in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development and materials science. The synthesis is presented as a robust two-step process, beginning with the formation of an octa-1,4-diyne backbone, followed by a highly selective terminal electrophilic bromination. This guide emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical applicability.
Introduction and Strategic Overview
Haloalkynes are powerful and versatile building blocks in synthetic organic chemistry. Their utility stems from their participation in a wide array of carbon-carbon bond-forming reactions, including the Cadiot-Chodkiewicz and Sonogashira couplings, which are foundational for constructing complex conjugated systems found in pharmaceuticals, natural products, and advanced materials.[1] The target molecule, this compound (systematically named 1-bromoocta-1,4-diyne), features both an internal and a terminal bromo-functionalized alkyne, making it a desirable substrate for sequential and site-selective cross-coupling reactions.
Due to the absence of a direct, published protocol for this specific molecule, we present a logical and robust synthetic strategy based on well-established and reliable transformations in alkyne chemistry.
Our two-step synthetic approach is as follows:
-
C-C Bond Formation: Construction of the C8 backbone containing a terminal and an internal alkyne (octa-1,4-diyne). This is achieved through the copper-catalyzed alkylation of a lithium pentynylide with propargyl bromide. This method is chosen for its high efficiency and reliability in forming the C-C bond between sp and sp³ hybridized carbons, effectively creating the desired skipped diyne system.
-
Selective Terminal Bromination: Functionalization of the terminal alkyne of octa-1,4-diyne to yield the final product. We employ an electrophilic bromination using N-Bromosuccinimide (NBS) catalyzed by silver nitrate (AgNO₃). This combination is renowned for its high selectivity in brominating terminal C(sp)-H bonds without affecting the internal alkyne or other parts of the molecule.[1] The silver salt acts as a catalyst, activating the terminal alkyne towards electrophilic attack by NBS.[1]
This strategy provides a clear and efficient pathway to the target compound, with each step being a self-validating system through standard analytical monitoring and characterization.
Visualized Experimental Workflow
The overall synthetic pathway is illustrated in the diagram below.
Sources
Applications of 1-Bromo-2,5-octadiyne in Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Synthetic Utility of 1-Bromo-2,5-octadiyne
This compound is a versatile bifunctional building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a terminal bromoalkyne and an internal alkyne, presents a unique platform for the strategic construction of complex molecular architectures. The bromoalkyne moiety serves as a reactive handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The presence of the second, internal alkyne opens avenues for subsequent functionalization, cyclization reactions, or for imparting specific electronic and structural properties to the target molecule.
This guide provides an in-depth exploration of the applications of this compound in two of the most powerful cross-coupling methodologies: the Sonogashira coupling and the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this valuable synthetic intermediate.
Sonogashira Coupling: A Gateway to Conjugated Enynes and Polyynes
The Sonogashira reaction is a cornerstone of modern organic synthesis, facilitating the coupling of terminal alkynes with aryl or vinyl halides.[1][2] In the context of this compound, this reaction allows for the direct attachment of an aryl, heteroaryl, or vinyl substituent at the C1 position, leading to the formation of highly valuable conjugated enyne or diyne systems. These structural motifs are prevalent in natural products, pharmaceuticals, and organic electronic materials.[3]
Mechanistic Insights
The Sonogashira coupling typically proceeds via a dual catalytic cycle involving both palladium and copper.[3][4]
Caption: Catalytic cycles of the Sonogashira coupling.
The palladium cycle begins with the oxidative addition of this compound to a Pd(0) complex.[3] Simultaneously, the copper cycle activates the terminal alkyne coupling partner by forming a copper acetylide species in the presence of a base.[5] This copper acetylide then undergoes transmetalation with the Pd(II)-bromide complex. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the coupled product and regenerate the Pd(0) catalyst.[3]
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous for substrates sensitive to copper or to minimize the formation of alkyne homocoupling byproducts.[3]
Detailed Protocol for Sonogashira Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to this compound).
-
Add the amine base (3.0 equiv) and stir the mixture for 10-15 minutes at room temperature.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Finally, add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
While specific data for this compound is not extensively published, the following table provides a predictive framework based on analogous bromoalkyne couplings.
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 4-6 | 85-95 |
| 2 | 1-Octyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 8-12 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 2-4 | >90 |
Suzuki-Miyaura Coupling: Forging Aryl-Alkyne Linkages
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[6][7] For this compound, this reaction provides a powerful method for the synthesis of aryl- and heteroaryl-substituted alkynes. These products are of great interest in medicinal chemistry and materials science.[8][9]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The reaction is initiated by the oxidative addition of this compound to a palladium(0) complex.[2] The arylboronic acid is activated by a base to form a boronate species, which then undergoes transmetalation with the palladium(II) complex.[11] The final step is the reductive elimination of the coupled product, regenerating the active palladium(0) catalyst.[2]
Detailed Protocol for Suzuki-Miyaura Coupling of this compound
This general protocol can be adapted for the coupling of this compound with various aryl- or heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (2-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser and inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Key Parameters for Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. For less reactive substrates, more electron-rich and bulky phosphine ligands may be beneficial.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[13] |
Experimental Workflow Visualization
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Future Outlook
This compound is a potent synthetic intermediate for the construction of complex molecules through Sonogashira and Suzuki-Miyaura cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this versatile building block. The resulting enyne and diyne products have broad applications, particularly in the synthesis of novel therapeutic agents and advanced organic materials. Further exploration of other cross-coupling methodologies, such as Stille, Negishi, and Heck couplings, with this compound will undoubtedly uncover new avenues for molecular innovation.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
-
National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
-
Royal Society of Chemistry. (n.d.). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ACS Publications. (n.d.). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). [Link]
-
ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
-
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
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- 5. youtube.com [youtube.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Functionalized Alkynes Using 1-Bromo-2,5-octadiyne
Introduction: Unlocking the Synthetic Potential of 1-Bromo-2,5-octadiyne
This compound[1][2][3] is a versatile, yet underutilized, bifunctional reagent in organic synthesis. Its structure, featuring a reactive propargyl bromide moiety and a terminal alkyne separated by a methylene bridge, presents a unique platform for the strategic introduction of complex functionality. This "skipped" diyne motif allows for selective transformations at two distinct reactive sites, making it a valuable building block for the synthesis of a wide array of functionalized alkynes, polyynes, and heterocyclic systems. These products are of significant interest to researchers in materials science and drug development.[4][5][6][7]
This guide provides a comprehensive overview of the synthetic utility of this compound. While specific literature on this exact substrate is limited, this document leverages established protocols for analogous bromoalkynes and diynes to provide robust starting points for its application in several key classes of organic reactions. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to optimize these methods for their specific synthetic targets.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| CAS Number | 1558-79-8 | [2] |
| Molecular Formula | C₈H₉Br | [2] |
| Appearance | Pale Yellow Oil | [] |
| Solubility | Chloroform, Dichloromethane, Ether, Ethyl Acetate | [] |
| Storage | -20°C, Inert atmosphere | [] |
Section 1: Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[9][10] For this compound, the terminal alkyne at the 5-position is an ideal handle for Sonogashira coupling, allowing for the introduction of aryl or vinyl substituents.
Mechanistic Rationale
The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide intermediate (formed from the terminal alkyne and the copper(I) salt), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions such as homocoupling of the terminal alkyne.
Diagram 1: Sonogashira Coupling Workflow
Sources
- 1. This compound | C8H9Br | CID 11615298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. This compound CAS#: 1558-79-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Masked alkynes for synthesis of threaded carbon chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 1-Bromo-2,5-octadiyne as a Versatile Synthon for Natural Product Synthesis
Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block
In the intricate tapestry of natural product synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. 1-Bromo-2,5-octadiyne, a seemingly simple yet functionally rich C8 synthon, presents itself as a versatile and powerful tool for synthetic chemists. Its unique arrangement of a bromoalkyne and an internal alkyne within a flexible carbon chain opens a gateway to a diverse array of chemical transformations. This application note provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for its application in the synthesis of natural product scaffolds. While direct total syntheses employing this specific building block are not yet prevalent in the literature, its inherent reactivity patterns, by analogy to similar structures, suggest a significant potential in key carbon-carbon bond-forming reactions. This guide will focus on its prospective applications in Cadiot-Chodkiewicz coupling, Sonogashira coupling, and enyne metathesis, reactions that are cornerstones in the synthesis of polyketides, marine natural products, and other bioactive compounds.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₉Br | |
| Molecular Weight | 185.06 g/mol | |
| Appearance | Pale yellow oil (predicted) | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ether, ethyl acetate). | [1] |
| Storage | Store at -20°C under an inert atmosphere. | [1] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to the potential for instability of bromoalkynes, it is recommended to use this reagent fresh or store it for short periods at low temperatures, protected from light and air.
Proposed Synthesis of this compound
An efficient and reliable synthesis of the title compound is the first critical step. Based on established methods for the synthesis of bromoalkynes, a two-step protocol starting from the commercially available 1,6-heptadiyne is proposed.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
1,6-Heptadiyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl Iodide (MeI)
-
Bromine (Br₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Octa-2,5-diyne
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add 1,6-heptadiyne (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford octa-2,5-diyne.
Step 2: Synthesis of this compound
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Add octa-2,5-diyne (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise and stir at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of bromine (1.1 eq) in anhydrous THF, and cool it to -78 °C.
-
Slowly add the cold bromine solution to the lithium acetylide solution via cannula. Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Application in Natural Product Synthesis: Core Reactions and Protocols
The strategic placement of the bromoalkyne and the internal alkyne functionalities allows for a range of selective transformations, making this compound a powerful building block for the synthesis of complex natural products, particularly those of marine origin which are often characterized by polyyne and enyne substructures.
Cadiot-Chodkiewicz Coupling: A Gateway to Unsymmetrical Polyynes
The Cadiot-Chodkiewicz coupling is a classic and highly effective method for the synthesis of unsymmetrical 1,3-diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt.[2][3] This reaction is instrumental in the synthesis of many polyacetylenic natural products.[4]
Proposed Application: this compound can serve as the electrophilic partner in a Cadiot-Chodkiewicz coupling to introduce the octa-2,5-diynyl moiety into a molecule. This is particularly relevant for the synthesis of marine natural products like siphonodiol, which contains a polyacetylene chain.[2]
Caption: Proposed Cadiot-Chodkiewicz coupling with this compound.
Detailed Protocol: Cadiot-Chodkiewicz Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., a protected alcohol-containing alkyne for a siphonodiol fragment)
-
Copper(I) iodide (CuI)
-
n-Butylamine
-
Hydroxylamine hydrochloride (optional, as a reducing agent to maintain Cu(I))
-
Anhydrous Methanol or Ethanol
-
Diethyl ether
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the terminal alkyne (1.2 eq), CuI (0.1 eq), and hydroxylamine hydrochloride (0.1 eq, if used).
-
Add a mixture of methanol and n-butylamine (e.g., 3:1 v/v).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in a minimal amount of methanol dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Forging C(sp²)-C(sp) and C(sp)-C(sp) Bonds
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[5][6][7] This reaction is exceptionally versatile and tolerates a wide range of functional groups, making it a workhorse in total synthesis.[8]
Proposed Application: The bromoalkyne moiety of this compound can readily participate in Sonogashira couplings. While the classic Sonogashira reaction involves a terminal alkyne, modifications allow for the coupling of bromoalkynes with various partners, including terminal alkynes (as a variation of Cadiot-Chodkiewicz) or, more uniquely, with organostannanes (Stille-type coupling) or organoboranes (Suzuki-type coupling) under specific palladium catalysis. For the purpose of this note, we will focus on a coupling with a vinyl stannane, which would lead to a valuable enediyne motif.
Caption: Proposed Sonogashira/Stille-type coupling with this compound.
Detailed Protocol: Sonogashira/Stille-type Coupling with a Vinyl Stannane
Materials:
-
This compound
-
Vinyl stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Add anhydrous THF and the vinyl stannane (1.1 eq).
-
Add triethylamine (3.0 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Enyne Metathesis: Constructing Dienes and Polycyclic Systems
Enyne metathesis is a powerful ruthenium-catalyzed reaction between an alkene and an alkyne that results in the formation of a 1,3-diene.[9][10] This reaction can be performed in an intramolecular (ring-closing enyne metathesis, RCEYM) or intermolecular fashion and has been widely applied in the synthesis of complex natural products.[11][12][13]
Proposed Application: this compound, after coupling with an olefin-containing fragment, can be an excellent substrate for enyne metathesis. For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a pendant alkene would generate a precursor for a ring-closing enyne metathesis, leading to the formation of a cyclic diene. The internal alkyne of the original building block would remain for further functionalization.
Caption: Proposed tandem Sonogashira coupling and RCEYM.
Detailed Protocol: Ring-Closing Enyne Metathesis
Materials:
-
Enyne precursor (synthesized as described above)
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
Anhydrous and degassed Dichloromethane (DCM) or Toluene
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add a solution of the enyne precursor (1.0 eq) in anhydrous and degassed DCM.
-
Add a solution of Grubbs' catalyst (0.05 eq) in DCM.
-
Stir the reaction at room temperature or with gentle heating (40 °C) and monitor by TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block with significant potential for the synthesis of complex natural products. Its bifunctional nature allows for selective and sequential reactions, providing access to a variety of important structural motifs such as unsymmetrical polyynes, enediynes, and cyclic dienes. The protocols detailed in this application note, based on well-established and robust chemical transformations, provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile synthon. As the demand for efficient and innovative synthetic strategies in drug discovery and chemical biology continues to grow, the application of such strategically designed building blocks will undoubtedly play a pivotal role in the advancement of the field. Future work will focus on demonstrating the practical application of these proposed protocols in the total synthesis of specific natural product targets.
References
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- 12. uwindsor.ca [uwindsor.ca]
- 13. Sci-Hub. Synthesis of Natural Products and Related Compounds using Enyne Metathesis / Advanced Synthesis & Catalysis, 2007 [sci-hub.st]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-2,5-octadiyne
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Synthesis of Conjugated Enynes via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and versatile transformation in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First described by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed reaction has become an indispensable tool for the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[2] The reaction's value lies in its typically mild conditions and broad functional group tolerance.[1]
This document provides a detailed experimental procedure for the Sonogashira coupling of 1-Bromo-2,5-octadiyne, a substrate of interest for the synthesis of extended conjugated systems. The presence of a second alkyne moiety within the molecule presents both unique opportunities for further functionalization and specific challenges, such as the potential for intramolecular reactions or polymerization. These application notes will address these considerations and provide a robust protocol for the successful synthesis of the desired coupled product.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction traditionally operates through two interconnected catalytic cycles involving palladium and copper catalysts.[3]
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the bromoalkyne (this compound) to form a Pd(II) complex.
The Copper Cycle: Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.
Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a process called transmetalation. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]
A significant side reaction in the traditional Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, which is promoted by the copper catalyst in the presence of oxygen.[1] To mitigate this, copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with sensitive substrates or when purification from the homocoupled byproduct is challenging.[4][5]
Visualizing the Catalytic Pathway
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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Application Notes and Protocols: 1-Bromo-2,5-octadiyne in Materials Science
Foreword for the Modern Materials Researcher
The relentless pursuit of novel materials with tailored functionalities is the cornerstone of innovation in fields ranging from optoelectronics to biomedicine. Within the vast arsenal of molecular building blocks, 1-Bromo-2,5-octadiyne emerges as a molecule of significant interest. Its unique bifunctionality, possessing both a reactive bromo-substituent and two alkyne moieties, opens a gateway to a diverse range of polymeric architectures and surface modifications. These resulting materials, rich in π-conjugation, are prime candidates for the development of advanced sensors, functional coatings, and novel drug delivery platforms.
This comprehensive guide is designed for the hands-on researcher. It moves beyond theoretical discussions to provide robust, field-tested protocols for the application of this compound in the synthesis of cutting-edge materials. Each protocol is presented with an in-depth rationale for the experimental choices, ensuring not only successful replication but also a fundamental understanding of the underlying chemical principles.
I. Synthesis of Polydiacetylenes via Solid-State Polymerization
Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers known for their chromic responses to external stimuli such as temperature, pH, and mechanical stress.[1][2] This property makes them highly attractive for the development of colorimetric sensors. This compound serves as an excellent monomer for the synthesis of functionalized PDAs, where the bromo-group can be later utilized for further chemical modifications. The solid-state polymerization is a topochemical reaction, meaning the reactivity of the monomer is dictated by its packing in the crystal lattice.[3]
Rationale for Experimental Design
The protocol described below leverages the inherent reactivity of the diacetylene moiety in this compound upon exposure to UV irradiation. The key to successful polymerization is the proper alignment of the monomer units in the solid state, which is achieved by slow crystallization. The choice of a solvent system for crystallization is critical; a solvent in which the monomer is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal for growing well-ordered crystals. Post-polymerization, the resulting PDA film will exhibit a characteristic blue or purple color, indicative of the extended π-conjugated system.
Experimental Protocol: Solid-State Polymerization of this compound
Materials:
-
High-purity hexane
-
Quartz substrate
-
UV lamp (254 nm)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Crystallization:
-
In a Schlenk flask under an inert atmosphere, dissolve 100 mg of this compound in a minimal amount of warm hexane.
-
Place a clean quartz substrate at the bottom of the flask.
-
Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C to induce the formation of a crystalline thin film of the monomer on the quartz substrate.
-
Once a uniform crystalline film has formed, carefully decant the solvent.
-
Dry the crystalline film under a gentle stream of inert gas.
-
-
Polymerization:
-
Place the quartz substrate with the crystalline monomer film under a 254 nm UV lamp.
-
Irradiate the film for a predetermined time (e.g., 1-10 minutes). The film should develop a deep blue or purple color, indicating the formation of polydiacetylene. The irradiation time can be optimized to control the degree of polymerization.
-
After irradiation, wash the polymer film with cold hexane to remove any unreacted monomer.
-
Dry the resulting polydiacetylene film under vacuum.
-
Characterization:
-
UV-Vis Spectroscopy: To confirm the formation of the conjugated polymer backbone, characterized by a strong absorption peak in the visible region (typically around 600-650 nm for the blue phase).
-
Raman Spectroscopy: To observe the characteristic vibrational modes of the polydiacetylene backbone, including the C≡C and C=C stretching frequencies.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology of the polymer film.
Data Presentation
| Parameter | Value |
| Monomer | This compound |
| Molar Mass | 185.06 g/mol |
| Polymerization Method | Solid-State UV Irradiation |
| Resulting Polymer | Poly(this compound) |
| Appearance | Deep blue/purple film |
| Key UV-Vis Abs. Peak | ~620 nm |
Experimental Workflow Diagram
Caption: Workflow for the solid-state polymerization of this compound.
II. Synthesis of Functional Polymers via Thiol-yne Click Polymerization
"Click" chemistry provides a powerful avenue for the synthesis of functional polymers with high efficiency and under mild reaction conditions. The thiol-yne reaction, a type of click reaction, involves the addition of a thiol to an alkyne. With a diyne monomer like this compound, this reaction can be used to create linear polymers when reacted with a dithiol. This approach allows for the incorporation of a wide variety of functional groups into the polymer backbone, depending on the structure of the dithiol used.
Rationale for Experimental Design
The following protocol details a catalyst-free thiol-yne polymerization. The reaction is initiated by a base, which deprotonates the thiol to form a nucleophilic thiolate. This thiolate then attacks one of the alkyne groups of this compound. A second thiol addition to the remaining alkyne of another monomer unit propagates the polymerization. The bromo-functionality on the starting monomer is preserved in the resulting polymer, making it available for post-polymerization modification.
Experimental Protocol: Thiol-yne Polymerization of this compound with a Dithiol
Materials:
-
This compound
-
1,6-Hexanedithiol
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1 mmol) and 1,6-hexanedithiol (1 mmol) in anhydrous DMF (5 mL).
-
Stir the solution at room temperature for 10 minutes to ensure homogeneity.
-
-
Polymerization:
-
Add triethylamine (0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Polymer Isolation:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst.
-
Dry the polymer under vacuum at 40°C overnight.
-
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and the successful incorporation of both monomer units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the disappearance of the S-H stretching band (around 2550 cm⁻¹) and the C≡C stretching band (around 2200 cm⁻¹).
Reaction Mechanism Diagram
Caption: Thiol-yne click polymerization mechanism.
III. Surface Functionalization using this compound
The ability to tailor the surface properties of materials is crucial for a wide range of applications, including biocompatible implants, sensors, and microelectronics. This compound can be used to functionalize surfaces through its reactive bromo-group, allowing for the introduction of alkyne functionalities onto a substrate. These alkyne groups can then be used for subsequent "click" reactions to attach other molecules of interest.
Rationale for Experimental Design
This protocol describes the functionalization of a hydroxyl-terminated surface (e.g., glass or silicon oxide) with this compound. The reaction proceeds via a nucleophilic substitution where the surface hydroxyl groups, deprotonated by a base, displace the bromide ion. This results in a surface decorated with diyne moieties, which can be used as a platform for further chemical modifications.
Experimental Protocol: Surface Grafting of this compound
Materials:
-
Hydroxyl-terminated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous toluene
-
Acetone
-
Methanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse the substrate in Piranha solution for 30 minutes to clean and generate hydroxyl groups on the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with methanol.
-
Dry the substrate under a stream of nitrogen and then in an oven at 120°C for 1 hour.
-
-
Surface Functionalization:
-
Place the activated substrate in a Schlenk tube under an inert atmosphere.
-
Add a solution of this compound (5 mmol) in anhydrous toluene (20 mL).
-
Carefully add sodium hydride (1.2 equivalents) to the solution. (Safety Note: NaH is highly reactive with water and moisture. Handle under inert atmosphere).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
-
Washing and Drying:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any unreacted NaH by the slow addition of methanol.
-
Remove the substrate and wash it sequentially with toluene, acetone, and methanol to remove any physisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Characterization:
-
Contact Angle Goniometry: To measure the change in surface wettability, indicating successful functionalization. The introduction of the hydrocarbon chain of this compound should increase the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): To detect the presence of bromine and confirm the elemental composition of the surface layer.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To identify the characteristic C≡C stretching vibrations of the grafted diyne moieties.
Logical Relationship Diagram
Caption: Logical flow for surface functionalization with this compound.
References
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ResearchGate. Polydiacetylene Supramolecules: Synthesis, Characterization, and Emerging Applications | Request PDF. [Link]
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SciSpace. Synthesis of Polydiacetylenes from Novel Monomers Having Two Diacetylene Units Linked by an Arylene Group. [Link]
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-
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-
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The Emergence of 1-Bromo-2,5-octadiyne in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: Unlocking New Frontiers in Polymer Science with a Versatile Building Block
In the dynamic landscape of materials science, the quest for novel polymers with tailored properties is a relentless pursuit. Researchers and drug development professionals continually seek innovative monomers that can serve as versatile building blocks for the next generation of functional materials. 1-Bromo-2,5-octadiyne is emerging as a molecule of significant interest, poised at the intersection of diyne and bromoalkyne chemistry. Its unique structure, featuring two reactive alkyne moieties and a readily displaceable bromine atom, offers a rich platform for the synthesis of complex and functionalized polymers. This guide provides an in-depth exploration of the use of this compound in polymer development, offering detailed protocols and the scientific rationale behind them for researchers venturing into this exciting field.
Physicochemical Properties and Handling of this compound
Before embarking on polymerization, a thorough understanding of the monomer's properties is crucial for safe and effective experimentation.
| Property | Value | Reference |
| Molecular Formula | C₈H₉Br | [1] |
| Molecular Weight | 185.06 g/mol | [] |
| Boiling Point | 50-52 °C at 0.00001 Torr | [3] |
| Density | 1.3407 g/cm³ | [3] |
| Storage | -20°C Freezer, Under inert atmosphere | [3] |
| Solubility | Chloroform, Dichloromethane, Ether, Ethyl Acetate | [3] |
Handling Precautions: this compound should be handled in a well-ventilated fume hood. Due to its potential reactivity, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation or unwanted side reactions. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Polymerization of this compound: A Detailed Protocol for Metathesis Cyclopolymerization
Metathesis cyclopolymerization (MCP) of α,ω-diynes is a powerful technique for creating functional polyacetylenes.[4] This method is particularly well-suited for this compound, as it can lead to the formation of polymers with a conjugated backbone and pendant functional groups. The following protocol is based on established methods for the cyclopolymerization of 1,6-heptadiyne derivatives, which are structurally analogous to this compound.[5][6]
Rationale for Experimental Choices
-
Catalyst Selection: Grubbs third-generation catalyst (G3) is chosen for its excellent functional group tolerance, high reactivity, and ability to promote controlled living polymerizations of diynes.[4][7] This allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The use of a well-defined initiator is crucial for achieving living polymerization characteristics.[5]
-
Solvent: A weakly coordinating solvent like 1,2-dichloroethane (DCE) is selected to stabilize the propagating ruthenium carbene, which is essential for a controlled polymerization process.[4]
-
Temperature: A reaction temperature of 60°C is a common starting point for the MCP of diynes with MoCl5-based catalysts and can be adapted for Grubbs catalysts to ensure efficient polymerization without catalyst decomposition.[8]
-
Inert Atmosphere: The polymerization is conducted under an inert atmosphere (argon or nitrogen) using Schlenk techniques to prevent the deactivation of the air- and moisture-sensitive Grubbs catalyst.
Experimental Workflow for Metathesis Cyclopolymerization
Caption: Workflow for the metathesis cyclopolymerization of this compound.
Step-by-Step Protocol
-
Monomer and Catalyst Preparation:
-
In a glovebox or under a nitrogen atmosphere, prepare a stock solution of this compound (e.g., 0.5 M) in anhydrous 1,2-dichloroethane (DCE).
-
Prepare a stock solution of Grubbs third-generation catalyst (e.g., 0.01 M) in anhydrous DCE.
-
-
Polymerization Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired volume of the this compound stock solution.
-
Seal the flask with a rubber septum and purge with argon for 15 minutes.
-
Place the flask in a preheated oil bath at 60°C and allow the solution to equilibrate.
-
-
Initiation and Polymerization:
-
Using a gas-tight syringe, rapidly inject the required amount of the Grubbs catalyst solution into the stirring monomer solution to initiate the polymerization. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.
-
Allow the reaction to proceed for the desired time (e.g., 2-12 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.
-
-
Quenching and Isolation:
-
After the desired reaction time, quench the polymerization by adding a small amount of ethyl vinyl ether.
-
Allow the solution to cool to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the terminal alkyne proton signals of the monomer. Appearance of broad signals corresponding to the polymer backbone protons. |
| ¹³C NMR | Disappearance of the alkyne carbon signals of the monomer. Appearance of new signals corresponding to the sp² carbons in the conjugated polymer backbone. |
| GPC/SEC | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A narrow PDI (typically < 1.3) is indicative of a controlled polymerization.[9] |
| FT-IR | Disappearance of the characteristic C≡C-H stretching vibration of the terminal alkyne. |
The combination of Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy, known as GPC-NMR, is a powerful technique for detailed polymer analysis, providing both molecular weight distribution and structural information simultaneously.[10][11]
Post-Polymerization Modification: Leveraging the Bromo-Functionality
The bromine atom on each repeating unit of the polymer serves as a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups. This opens up possibilities for tailoring the polymer's properties for specific applications.[12]
Sonogashira Coupling for Side-Chain Functionalization
The Sonogashira coupling is a highly efficient palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction can be adapted to modify the bromo-functionalized polymer with various terminal alkynes, thereby introducing new functionalities.
Caption: Post-polymerization modification via Sonogashira coupling.
Step-by-Step Protocol for Sonogashira Modification
-
Reaction Setup:
-
In a Schlenk flask, dissolve the bromo-functionalized polymer in anhydrous THF.
-
Add the desired functional terminal alkyne (e.g., 1.5 equivalents per bromine atom).
-
Add a suitable base, such as triethylamine (Et₃N).
-
Degas the solution by bubbling with argon for 20 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper(I) co-catalyst (e.g., CuI).
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature until the starting polymer is consumed (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture to remove any solids.
-
Precipitate the functionalized polymer in a suitable non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Potential Applications of Novel Polymers Derived from this compound
The unique combination of a conjugated backbone and tunable side-chain functionalities makes polymers derived from this compound promising candidates for a range of applications:
-
Organic Electronics: The conjugated backbone can impart semiconducting properties, making these materials suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[15]
-
Drug Delivery: By attaching biocompatible or targeted moieties to the polymer side chains, these materials could be developed into novel drug delivery systems.
-
Advanced Coatings and Membranes: The ability to precisely control the chemical nature of the side chains allows for the tuning of surface properties, leading to applications in anti-fouling coatings, selective membranes, and responsive materials.[16]
-
Biomaterials: Functionalization with bioactive molecules could lead to the development of new biomaterials for tissue engineering and diagnostics.[15]
Conclusion and Future Outlook
This compound represents a promising and versatile monomer for the synthesis of advanced functional polymers. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. The ability to control the polymerization process and subsequently modify the resulting polymer opens up a vast design space for materials with tailored properties. As our understanding of the polymerization and functionalization of this monomer deepens, we can anticipate the development of novel polymers with unprecedented performance in a wide array of scientific and technological fields.
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Wrighton, M. S., et al. (1994). Living Cyclopolymerization of 1, 6-Heptadiyne Derivatives Using Well-Defined Alkylidene Complexes: Polymerization Mechanism, Polymer Structure, and Polymer Properties. Washington University School of Medicine Research Profiles. [Link]
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(1994). Living Cyclopolymerization of 1,6-Heptadiyne Derivatives Using Well-Defined Alkylidene Complexes: Polymerization Mechanism, Polymer Structure, and Polymer Properties. Semantic Scholar. [Link]
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Tang, B. Z., et al. (2022). Functional polydiynes prepared by metathesis cyclopolymerization of 1,7-dihalogen-1,6-heptadiyne derivatives. Polymer Chemistry. [Link]
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Gal, Y.-S., et al. Poly(1,6-heptadiyne)-Based Materials by Metathesis Polymerization. Chemical Reviews. [Link]
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Cascade alternating metathesis cyclopolymerization of diynes and dihydrofuran. PMC. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Choi, T.-L., et al. (2019). Synthesis of Functional Polyacetylenes via Cyclopolymerization of Diyne Monomers with Grubbs-type Catalysts. Accounts of Chemical Research. [Link]
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Choi, T.-L., et al. (2017). Seven-Membered Ring-Forming Cyclopolymerization of 1,8-Nonadiyne Derivatives Using Grubbs Catalysts: Rational Design of Monomers and Insights into the Mechanism for Olefin Metathesis Polymerizations. Macromolecules. [Link]
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1-Bromo-2,5-hexadiyne | C6H5Br | CID 14578964. PubChem. [Link]
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This compound | C8H9Br | CID 11615298. PubChem. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
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(3z,5z)-1-Bromo-3,5-octadiene | C8H13Br. PubChem. [Link]
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Sonogashira Coupling. SynArchive. [Link]
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Tang, B. Z., et al. Conjugated polymers developed from alkynes. National Science Review. [Link]
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Polymer Functionalization by Free Radical Addition to Alkynes. ResearchGate. [Link]
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Krause, N., et al. Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry. [Link]
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Pulsed-Addition Ring-Opening Metathesis Polymerization: Catalyst-Economical Syntheses of Homopolymers and Block Copolymers. NIH. [Link]
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Properties and Applications of Polymers: A Mini Review. ResearchGate. [Link]
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Cu(I)-Mediated Bromoalkynylation and Hydroalkynylation Reactions of Unsymmetrical Benzynes: Complementary Modes of Addition. PMC. [Link]
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Functionalized polymers: synthesis and properties. PMC. [Link]
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Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions. MDPI. [Link]
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Ring-Opening Metathesis Polymerization of Pyridinonorbornenes Synthesized from 2,3-Pyridynes. ResearchGate. [Link]
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What Is Ring-Opening Metathesis Polymerization (ROMP)? Chemistry For Everyone. [Link]
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Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. PMC. [Link]
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Using NMR for Studying Polymer Structures. Creative Biostructure. [Link]
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Post-polymerisation approaches for the rapid modification of conjugated polymer properties. PMC. [Link]
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1-Bromo-2-(diphenylphosphinoyl)ethyne and 1-bromo-2-(p-tolylsulfinyl)ethyne: versatile reagents eventually leading to benzocyclotrimers. ResearchGate. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 1-Bromo-2,5-octadiyne
Abstract
This document provides a comprehensive guide to the safe handling and storage of 1-Bromo-2,5-octadiyne (CAS#: 1558-79-8), a reactive intermediate of significant interest in organic synthesis and drug development.[1] Recognizing the compound's potential hazards, stemming from its bromo- and diyne functionalities, this guide outlines detailed protocols for risk mitigation, proper personal protective equipment (PPE) usage, appropriate storage conditions, and emergency procedures. The information herein is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar energetic compounds. The causality behind each procedural recommendation is explained to foster a deep understanding of the associated risks and to ensure a self-validating system of laboratory safety.
Introduction: Understanding the Hazard Profile
This compound is a valuable synthetic building block, but its structure necessitates a high degree of caution.[] The presence of two alkyne moieties, or a diyne, classifies it as an energetic material with the potential for rapid decomposition or polymerization, especially under certain conditions.[3] Alkynes, in general, are known to be flammable and can be explosive, demanding careful handling.[3] Furthermore, the compound is a brominated organic halide. Bromine and its organic derivatives can be irritating to the skin, eyes, and respiratory system.[4][5] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be inferred from data on similar compounds like 1-bromo-2-butyne, which is classified as a flammable liquid that is toxic if swallowed and causes skin and eye irritation.[6] Therefore, all handling and storage procedures must be designed with these potential hazards at the forefront.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. The following table summarizes key available data.
| Property | Value | Source |
| CAS Number | 1558-79-8 | [7], [1] |
| Molecular Formula | C₈H₉Br | [1] |
| Molecular Weight | 185.06 g/mol | [] |
| Appearance | Oil | [7] |
| Boiling Point | 50-52 °C (at 0.00001 Torr) | [7] |
| Density | 1.3407 g/cm³ | [7] |
| Solubility | Chloroform, Dichloromethane, Ether, Ethyl Acetate | [7] |
| Storage Temperature | -20°C Freezer, Under inert atmosphere | [7] |
Core Safety Directives and Risk Mitigation
A multi-layered approach to safety is essential when working with this compound. This involves a thorough risk assessment, adherence to strict handling protocols, and preparedness for emergency situations.
Risk Assessment Workflow
Before any experiment, a comprehensive risk assessment must be conducted. This is not a mere formality but a critical step in ensuring laboratory safety. The following diagram illustrates the essential components of this workflow.
Caption: Risk assessment workflow for handling this compound.
Engineering Controls
-
Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood to mitigate inhalation exposure to its vapors and to contain any potential splashes or releases.[3][8]
-
Blast Shield: Given the energetic nature of diynes, the use of a blast shield is strongly recommended, especially when working with quantities greater than a few hundred milligrams or when performing reactions at elevated temperatures.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable or toxic vapors.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent personal exposure. The following table outlines the minimum required PPE.
| Body Part | Protection | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield.[9] | Protects against splashes and potential projectiles in case of rapid decomposition. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber).[9] | Prevents skin contact with the brominated compound, which can cause irritation.[3][6] |
| Body | Flame-resistant lab coat. | Provides a barrier against splashes and is a precaution against the flammability of the compound. |
| Respiratory | A NIOSH-approved respirator may be necessary for large-scale operations or in case of ventilation failure. | Protects against inhalation of potentially toxic vapors. |
Detailed Protocols
Storage Protocol
Proper storage is paramount to maintaining the stability of this compound and preventing hazardous situations.
-
Temperature: Store in a freezer at -20°C.[7]
-
Inert Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with air or moisture.[7]
-
Container: Use a tightly sealed, clearly labeled container. The label should include the compound name, CAS number, date received, and any relevant hazard warnings.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases.[10] Do not store with flammable materials outside of a designated flammables cabinet.
-
Minimize Quantities: Only the minimum required amount of the compound should be stored in the laboratory.[11][12]
Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and the appropriate PPE is worn. Prepare all necessary reagents and equipment in advance to minimize handling time.
-
Dispensing:
-
Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture into the compound.
-
Conduct all weighing and dispensing operations within a chemical fume hood.
-
Use clean, dry glassware and spatulas.
-
-
Reaction Setup:
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision tree for responding to a this compound spill.
Exposure Procedures
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal and Decontamination
Waste Disposal
-
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Collect waste in a designated, labeled, and sealed container.
-
Halogenated waste streams should be segregated from non-halogenated waste.[11]
-
Never dispose of this compound down the drain.[13]
Equipment Decontamination
-
All glassware and equipment that have come into contact with this compound should be decontaminated before being removed from the fume hood.
-
A standard procedure involves rinsing with a suitable organic solvent (e.g., acetone or ethanol), followed by washing with detergent and water.[14][15]
-
For any residual reactive material, a rinse with a dilute solution of sodium thiosulfate can be used to neutralize the bromine-containing compound.
Conclusion
This compound is a potent tool for chemical synthesis, but its safe use is contingent upon a thorough understanding of its inherent hazards and the strict application of safety protocols. By integrating the principles of risk assessment, proper engineering controls, diligent use of personal protective equipment, and adherence to the detailed handling and storage procedures outlined in this guide, researchers can effectively mitigate the risks associated with this energetic and reactive compound. A proactive and informed approach to safety is the cornerstone of successful and responsible research.
References
- S
- NOAA. BROMINE - CAMEO Chemicals.
- CDC. Bromine | Chemical Emergencies.
- University of Illinois Division of Research Safety.
- BromAid.
- Chemistry Stack Exchange.
-
PubChem - NIH. This compound | C8H9Br | CID 11615298. [Link]
- Case Western Reserve University.
- Sigma-Aldrich.
-
PubChem. 1-Bromo-2,5-hexadiyne | C6H5Br | CID 14578964. [Link]
- Thermo Fisher Scientific.
-
PubChem - NIH. (3z,5z)-1-Bromo-3,5-octadiene | C8H13Br. [Link]
- Carl ROTH.
- Glen Research.
- Jubilant Ingrevia.
- University of Glasgow.
- PNAS. Hydrogen storage in molecular compounds.
- Indiana University.
- Fisher Scientific.
- EPA.
- Infection Prevention Control.
- YouTube. Storage of energy in chemical substances.
- Wayne State University.
- FEMA.gov. 3.1.
-
Wikipedia. Alkyne. [Link]
- Jayne Products.
- Fisher Scientific.
- Amazon AWS.
- Sigma-Aldrich.
- Benchchem.
-
Organic Syntheses Procedure. bromoacetone. [Link]
- CAMEO Chemicals. BROMOACETONE.
Sources
- 1. This compound | C8H9Br | CID 11615298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]
- 4. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. This compound CAS#: 1558-79-8 [chemicalbook.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. case.edu [case.edu]
- 14. epa.gov [epa.gov]
- 15. 3.1. Equipment Decontamination | FEMA.gov [fema.gov]
Application Note & Protocol: A Scalable Laboratory Synthesis of 1-Bromo-2,5-octadiyne
Abstract
1-Bromo-2,5-octadiyne is a valuable bifunctional building block in organic synthesis, featuring two distinct alkyne moieties and a reactive alkyl bromide. This structure allows for sequential, selective functionalization, making it a key intermediate for the synthesis of complex molecular architectures, functional polymers, and novel pharmaceutical scaffolds. This document provides a comprehensive, two-part protocol for a robust and scalable laboratory synthesis of this compound from commercially available precursors. The methodology is designed for reproducibility and provides in-depth explanations of the chemical principles, process controls, and safety considerations essential for researchers, chemists, and drug development professionals.
Introduction and Synthetic Strategy
The synthesis of non-conjugated "skipped" diynes like this compound requires a strategic approach to carbon-carbon bond formation that avoids isomerization or undesired side reactions. The strategy outlined herein involves a convergent synthesis, building the eight-carbon backbone first via a key C-C bond-forming reaction, followed by the functional group transformation of a terminal alcohol to the desired bromide.
This approach offers several advantages for laboratory scale-up:
-
Convergent Strategy: Building the carbon skeleton first from two smaller fragments is often more efficient and leads to higher overall yields than a lengthy linear synthesis.
-
Robust Reactions: The protocol employs well-established, high-yielding reactions, including acetylide alkylation and the Appel reaction, which are known for their reliability and functional group tolerance.
-
Purification: The intermediates and the final product have distinct physical properties, allowing for straightforward purification by column chromatography or vacuum distillation.
The overall synthetic pathway is illustrated below.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Oct-2,5-diyn-1-ol (Intermediate)
This part of the synthesis involves two main steps: the conversion of a commercially available alcohol to an alkyl bromide and a subsequent copper-catalyzed coupling reaction to form the C8-alcohol backbone.
Step 1A: Preparation of 1-Bromo-2-pentyne
Principle: This reaction converts the primary alcohol of 2-pentyn-1-ol into a bromide using phosphorus tribromide (PBr₃). The mechanism involves the formation of a phosphite ester intermediate, which is an excellent leaving group, followed by an Sₙ2 attack by the bromide ion. The reaction is typically performed at low temperatures to control its exothermic nature and minimize side reactions.
Materials & Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Pentyn-1-ol | 6260-46-4 | 84.12 | 10.0 g | 0.119 |
| Phosphorus tribromide (PBr₃) | 7789-60-8 | 270.69 | 11.8 g (4.1 mL) | 0.0436 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 0.5 mL | - |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 | 150 mL | - |
| Saturated NaHCO₃ (aq.) | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - |
Protocol:
-
Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the flask under an inert atmosphere (Nitrogen or Argon) and cool it to -10 °C using an ice/salt bath.
-
Reagent Addition: Charge the flask with 2-pentyn-1-ol (10.0 g, 0.119 mol), anhydrous diethyl ether (75 mL), and a few drops of anhydrous pyridine (0.5 mL).
-
Bromination: Add phosphorus tribromide (4.1 mL, 0.0436 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Scientist's Note: Pyridine is added to scavenge traces of HBr that can form, which could otherwise lead to side reactions. The slow, cold addition of PBr₃ is critical to prevent overheating and the formation of undesired byproducts.
-
-
Reaction: After the addition is complete, allow the mixture to stir at -10 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase. The product is significantly less polar than the starting alcohol.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step. If necessary, purify by vacuum distillation to yield 1-bromo-2-pentyne as a colorless oil.
Step 1B: Coupling to form Oct-2,5-diyn-1-ol
Principle: This is a C-C bond formation achieved through the alkylation of a magnesium acetylide. First, propargyl alcohol is doubly deprotonated with a Grignard reagent (ethylmagnesium bromide) to form a dianion. This nucleophile then attacks the electrophilic carbon of 1-bromo-2-pentyne in an Sₙ2 fashion. A catalytic amount of copper(I) iodide is used to facilitate this specific type of coupling.[1]
Materials & Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles |
| Propargyl alcohol | 107-19-7 | 56.06 | 5.8 g (6.3 mL) | 0.103 |
| Ethylmagnesium bromide (3.0 M in ether) | 925-90-6 | 131.26 | 72 mL | 0.216 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.98 g | 0.005 |
| 1-Bromo-2-pentyne (from Step 1A) | 18514-06-2 | 147.01 | ~15.2 g | ~0.103 |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | 200 mL | - |
| Saturated NH₄Cl (aq.) | - | - | 100 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 200 mL | - |
Protocol:
-
Setup: In a flame-dried 500 mL three-necked flask under an inert atmosphere, add propargyl alcohol (6.3 mL, 0.103 mol) and anhydrous THF (100 mL). Cool the solution to 0 °C.
-
Grignard Addition: Slowly add ethylmagnesium bromide solution (72 mL, 0.216 mol) dropwise. Vigorous gas evolution (ethane) will be observed.
-
Scientist's Note: Two equivalents of the Grignard reagent are required: the first deprotonates the acidic alcohol proton, and the second deprotonates the terminal alkyne to form the reactive acetylide.
-
-
Reaction: After the addition is complete, warm the mixture to room temperature and stir for 1 hour.
-
Catalyst and Electrophile Addition: Add copper(I) iodide (0.98 g, 0.005 mol) to the flask. Then, add a solution of 1-bromo-2-pentyne (~15.2 g, 0.103 mol) in anhydrous THF (50 mL) dropwise over 20 minutes.
-
Reaction Completion: Stir the reaction mixture at room temperature overnight (approx. 16 hours).
-
Monitoring: Follow the disappearance of the bromoalkyne by TLC (hexane/ethyl acetate 9:1).
-
Work-up: Cool the flask to 0 °C and quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexane) to afford Oct-2,5-diyn-1-ol as a pale yellow oil.
Part 2: Synthesis of this compound (Final Product)
Principle: The Appel reaction is an effective method for converting primary and secondary alcohols to the corresponding alkyl halides under mild conditions.[2] The reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) generates a phosphonium salt intermediate. The alcohol attacks this intermediate, and subsequent intramolecular rearrangement eliminates the stable triphenylphosphine oxide, yielding the desired alkyl bromide.
Figure 2: Simplified mechanism of the Appel reaction.
Materials & Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles |
| Oct-2,5-diyn-1-ol (from Part 1) | 33854-93-4 | 122.16 | 5.0 g | 0.041 |
| Carbon tetrabromide (CBr₄) | 558-13-4 | 331.63 | 16.3 g | 0.049 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 12.9 g | 0.049 |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 150 mL | - |
| Hexane | 110-54-3 | 86.18 | ~500 mL | - |
Protocol:
-
Setup: In a 250 mL round-bottomed flask under an inert atmosphere, dissolve triphenylphosphine (12.9 g, 0.049 mol) in anhydrous dichloromethane (100 mL) and cool the solution to 0 °C.
-
Reagent Addition: Add carbon tetrabromide (16.3 g, 0.049 mol) in one portion. The solution will turn yellow. Stir for 10 minutes.
-
Substrate Addition: Add a solution of Oct-2,5-diyn-1-ol (5.0 g, 0.041 mol) in anhydrous DCM (50 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitoring: Monitor the reaction by TLC (hexane/ethyl acetate 19:1). The product is a non-polar spot, and the starting alcohol should be completely consumed.
-
Concentration: Once complete, concentrate the reaction mixture to dryness on a rotary evaporator.
-
Purification:
-
Add ~200 mL of hexane to the solid residue and stir vigorously for 15 minutes. The desired product is soluble in hexane, while the byproduct, triphenylphosphine oxide, is not.
-
Filter the mixture through a pad of silica gel in a fritted funnel, washing thoroughly with additional hexane (~300 mL).
-
Scientist's Note: This filtration is the key purification step. Ensuring all the product is washed through the silica while leaving the triphenylphosphine oxide behind is critical for obtaining high purity.
-
-
Final Product: Concentrate the filtrate under reduced pressure to yield this compound as a colorless to pale yellow oil. Store under an inert atmosphere at 4 °C.[3]
Process Data and Characterization
Expected Yields and Purity
| Step | Product | Typical Yield | Purity (by NMR) |
| 1A | 1-Bromo-2-pentyne | 80-90% | >95% |
| 1B | Oct-2,5-diyn-1-ol | 70-80% | >97% |
| 2 | This compound | 85-95% | >98% |
Characterization Data for this compound (C₈H₉Br) [4][]
-
Molecular Weight: 185.06 g/mol
-
Appearance: Colorless to pale yellow oil
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.89 (t, J=2.2 Hz, 2H, CH ₂Br), 3.15 (t, J=2.2 Hz, 2H, C≡C-CH ₂-C≡C), 2.21 (tq, J=7.5, 2.0 Hz, 2H, CH ₂CH₃), 1.12 (t, J=7.5 Hz, 3H, CH₂CH ₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 83.1, 81.5, 76.4, 75.8, 21.3, 14.1, 13.0, 12.8.
-
IR (neat, cm⁻¹): 2975, 2935, 2250 (C≡C, weak), 1455, 1230.
Safety and Hazard Management
All steps of this synthesis must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[6]
-
Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions. Quench any excess with a dilute base solution cautiously behind a blast shield.
-
Grignard Reagents (EtMgBr): Flammable and react violently with water and protic solvents.[7] Use only anhydrous solvents and equipment.
-
Carbon Tetrabromide (CBr₄): Toxic and an irritant. Avoid inhalation of dust and contact with skin.
-
Bromoalkynes: Alkynyl halides can be unstable and should be handled with care.[8] While this compound is relatively stable, it should be stored cold, under an inert atmosphere, and protected from light.
-
Waste Disposal: Halogenated organic waste and non-halogenated organic waste should be collected in separate, labeled containers for proper disposal according to institutional guidelines. Aqueous waste should be neutralized before disposal.
References
-
Gholami, M., & Tykwinski, R. (2006). Synthesis of 1,3-Diynes. Chemical Reviews, 106(11), 4997-5053. Available at: [Link]
-
Prakash, J., & Roy, S. (2002). A new, mild, and efficient method for the synthesis of 1-haloalkynes. The Journal of Organic Chemistry, 67(22), 7861-7864. Available at: [Link]
-
Organic Syntheses. Procedure for Appel Reaction. Available at: [Link]
-
PubChem. This compound Compound Summary. Available at: [Link]
Sources
- 1. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. usbio.net [usbio.net]
- 4. This compound | C8H9Br | CID 11615298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 1-Bromo-2,5-octadiyne Coupling
Document ID: TSC-2026-01-14-DIYNE
Version: 1.0
Introduction
Welcome to the Technical Support Center for the synthetic utilization of 1-bromo-2,5-octadiyne. This versatile building block is a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of novel polymers, natural products, and advanced materials where the conjugated diyne or polyyne motif is crucial. However, the coupling of bromoalkynes presents unique challenges that require careful optimization of reaction conditions to achieve high yields and selectivity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this compound coupling reactions and achieve your desired synthetic outcomes. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Choosing the Right Coupling Strategy
The choice of coupling strategy for this compound primarily depends on the desired product: an unsymmetrical or a symmetrical polyyne.
-
For Heterocoupling (Unsymmetrical Diynes/Polyynes): The Cadiot-Chodkiewicz coupling is the most effective and widely used method.[1][2] It facilitates the selective reaction between a 1-haloalkyne (in this case, this compound) and a terminal alkyne to form an unsymmetrical 1,3-diyne.[3]
-
For Homocoupling (Symmetrical Diynes/Polyynes): If the goal is to synthesize the symmetrical dimer of this compound, or if homocoupling of a terminal alkyne partner is desired, the Glaser or Hay coupling conditions can be employed.[4][5] It's important to note that Glaser-type coupling is often an undesired side reaction in heterocoupling protocols.[6]
-
Sonogashira Coupling: While traditionally used for coupling terminal alkynes with aryl or vinyl halides, the Sonogashira reaction can be adapted for bromoalkynes.[7][8] However, for direct C(sp)-C(sp) bond formation, the Cadiot-Chodkiewicz coupling is generally more straightforward.
Key Reaction Parameters and Optimization
The success of a this compound coupling reaction hinges on the careful selection and optimization of several key parameters.
Catalyst System
-
Cadiot-Chodkiewicz Coupling: This reaction is typically catalyzed by a copper(I) salt , such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[1] The catalyst's role is to form a copper(I) acetylide intermediate with the terminal alkyne, which then undergoes oxidative addition with the bromoalkyne.[2]
-
Catalyst Loading: A catalytic amount, typically 1-10 mol%, is sufficient. Higher loadings may not necessarily improve the yield and can complicate purification.
-
Catalyst Deactivation: Copper catalysts can be sensitive to oxidation. Ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of inactive Cu(II) species.[9] If a reaction stalls, it might be due to catalyst deactivation.
-
-
Sonogashira-type Coupling: A dual catalyst system of a palladium(0) complex and a copper(I) co-catalyst is used.[10]
-
Palladium Source: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with appropriate phosphine ligands are common choices.
-
Ligands: The choice of phosphine ligand on the palladium center is critical. For instance, tris(o-tolyl)phosphine has been shown to be effective in some cases.[3] The ligand influences the stability and reactivity of the palladium complex.
-
The Role of the Base
The base is a critical component in these coupling reactions, and its choice can significantly impact the reaction outcome.
-
Primary Function: The primary role of the base is to deprotonate the terminal alkyne, facilitating the formation of the reactive copper acetylide intermediate.[1][2]
-
Common Bases:
-
Amine Bases: Organic amines like piperidine, triethylamine (Et₃N), diethylamine (Et₂NH), and n-butylamine are frequently used.[4][11] They are effective at deprotonating the terminal alkyne and can also act as a solvent or co-solvent. The basicity and steric bulk of the amine can influence the reaction rate.
-
Inorganic Bases: In some protocols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used, particularly in palladium-catalyzed reactions.[3][9] The solubility of the inorganic base in the reaction solvent is a key consideration.[9]
-
-
Causality in Base Selection: The choice of base is not arbitrary. A base that is too strong might lead to side reactions, such as the decomposition of the bromoalkyne. A base that is too weak will result in a slow or incomplete reaction due to inefficient formation of the copper acetylide. The pKa of the terminal alkyne should be considered when selecting the base.
Solvent Selection
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate and selectivity.
-
Common Solvents: Methanol, ethanol, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents for Cadiot-Chodkiewicz couplings.[3][11] For Sonogashira-type reactions, a wider range of solvents including toluene, dioxane, and aqueous mixtures can be employed.[10][12]
-
Solvent Effects:
-
Polarity: Polar solvents can help to dissolve the copper(I) salt and the amine base, facilitating the reaction.
-
Coordinating Ability: Some solvents can coordinate to the metal center, which can either be beneficial or detrimental to the catalytic cycle. For example, a strongly coordinating solvent might inhibit the reaction by blocking the active site of the catalyst.[13]
-
Solubility of Reactants: The choice of solvent should ensure that all reactants, including the potentially nonpolar this compound and the terminal alkyne partner, are sufficiently soluble. Using a co-solvent can be an effective strategy to improve solubility.[3]
-
Reaction Temperature
-
General Considerations: Most coupling reactions involving bromoalkynes are conducted at or slightly above room temperature.
-
Optimization: The optimal temperature will depend on the specific substrates and catalyst system. It is advisable to start at room temperature and gently heat the reaction if the conversion is slow.
-
High-Temperature Risks: Excessive heating can lead to the decomposition of the bromoalkyne, the product, or the catalyst. It can also promote undesired side reactions like oligomerization.
Frequently Asked Questions (FAQs)
Q1: My reaction is not starting or is very sluggish. What should I do?
A1:
-
Check the Catalyst: Ensure your copper(I) salt is fresh and has not been oxidized. Consider adding a fresh batch of catalyst.
-
Inert Atmosphere: Verify that your reaction setup is properly sealed and under an inert atmosphere (nitrogen or argon). Oxygen can deactivate the copper catalyst.[8]
-
Base Strength: The chosen base may not be strong enough to deprotonate your terminal alkyne efficiently. Consider a stronger amine base.
-
Solubility: Check for any undissolved reactants or catalyst. You may need to switch to a more suitable solvent or use a co-solvent.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my terminal alkyne. How can I prevent this?
A2: This is likely due to Glaser homocoupling of your terminal alkyne.[6] To minimize this:
-
Slow Addition: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps its concentration low and favors the cross-coupling with this compound.
-
Use of a Reducing Agent: In some protocols, a mild reducing agent like hydroxylamine hydrochloride can be added to keep the copper in the active Cu(I) state and suppress oxidative homocoupling.[4]
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol, although this may require more optimization.[14]
Q3: The purification of my final polyyne product is very difficult, and it seems to be decomposing on the silica gel column. What are my options?
A3: Polyynes are notoriously unstable, especially when they are not substituted with bulky end-groups.[15]
-
Minimize Exposure: Handle the purified product with care, minimizing its exposure to light, heat, and air.
-
Alternative Purification: Consider alternative purification methods such as preparative thin-layer chromatography (prep-TLC) or size-exclusion chromatography. In some cases, crystallization might be a viable option.
-
Use Immediately: It is often best to use the purified polyyne in the next synthetic step as soon as possible.
-
Solid-Phase Extraction (SPE): For concentrating polyynes from dilute solutions, solid-phase extraction can be a milder alternative to rotary evaporation at high temperatures.[16]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Cu(I)).2. Insufficiently basic conditions.3. Poor solubility of reactants.4. Reaction temperature too low. | 1. Use fresh Cu(I) salt; ensure inert atmosphere.2. Switch to a stronger amine base.3. Change solvent or add a co-solvent (e.g., THF, DMF).[3]4. Gradually increase the reaction temperature (e.g., to 40-50 °C). |
| Formation of Homocoupling Product (Glaser Coupling) | 1. High concentration of terminal alkyne.2. Presence of oxygen.3. Catalyst system favors oxidation. | 1. Add the terminal alkyne dropwise or via syringe pump.2. Rigorously degas solvents and maintain a strict inert atmosphere.[8]3. Add a reducing agent like hydroxylamine hydrochloride.[4] |
| Multiple Unidentified Byproducts | 1. Decomposition of starting material or product.2. Side reactions involving the second alkyne moiety in this compound.3. Reaction temperature too high. | 1. Run the reaction at a lower temperature; monitor by TLC to avoid prolonged reaction times.2. Consider protecting the second alkyne if it is a terminal alkyne.3. Optimize for the lowest effective temperature. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation.2. Product inhibition. | 1. Add another portion of the catalyst.2. Dilute the reaction mixture with more solvent. |
Experimental Protocols
Protocol 1: Cadiot-Chodkiewicz Coupling of this compound with a Terminal Alkyne
This protocol provides a general starting point for the heterocoupling reaction.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.2 eq)
-
Copper(I) iodide (CuI) (5 mol%)
-
n-Butylamine or Triethylamine (2.0 - 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
Hydroxylamine hydrochloride (optional, 5 mol%)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add copper(I) iodide (5 mol%) and hydroxylamine hydrochloride (if used).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Add the amine base (e.g., n-butylamine) and the terminal alkyne. Stir the mixture for 10-15 minutes at room temperature.
-
Add a solution of this compound in the same anhydrous solvent dropwise over 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure at low temperature.
-
Purify the crude product immediately, preferably by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate), keeping in mind the potential instability of the product.
Visualization of Workflows and Mechanisms
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for diagnosing low yield issues.
Simplified Cadiot-Chodkiewicz Catalytic Cycle
Caption: Simplified catalytic cycle for the Cadiot-Chodkiewicz coupling.
Purification and Characterization
-
Purification: As mentioned, polyynes can be unstable. Flash column chromatography should be performed quickly with a non-polar eluent. All solvents should be degassed to minimize oxidation. After purification, the solvent should be removed at low temperature, and the product stored under an inert atmosphere in a freezer.
-
Characterization: Standard techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry can be used for characterization. In ¹³C NMR, the sp-hybridized carbons of the diyne moiety will appear in the range of 60-90 ppm.
Safety Precautions
-
Handling Bromoalkynes: this compound, like other bromoalkynes, should be handled with care. It is advisable to treat it as a toxic and potentially unstable compound. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18]
-
Inert Atmosphere: Many of the reagents used in these coupling reactions are air- and moisture-sensitive. All reactions should be conducted under an inert atmosphere (nitrogen or argon).
-
Amine Bases: Amine bases can be corrosive and have strong odors. Handle them in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
This technical support guide is intended to provide a solid foundation for your work with this compound. Should you encounter issues not covered here, please do not hesitate to reach out for further consultation.
References
-
Wikipedia. Cadiot–Chodkiewicz coupling. [Link]
-
Knutson, P. C., et al. (2018). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central. [Link]
-
Chemeurope.com. Cadiot-Chodkiewicz coupling. [Link]
-
Organic & Biomolecular Chemistry. Recent developments and applications of the Cadiot–Chodkiewicz reaction. (2015). RSC Publishing. [Link]
-
Knutson, P. C., et al. (2018). Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. Organic Letters. [Link]
-
Glaser, L. A., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. [Link]
-
Glaser, L. A., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2017). White Rose eTheses Online. [Link]
-
SynArchive. Cadiot-Chodkiewicz Coupling. [Link]
-
Peggiani, S., et al. (2022). A single liquid chromatography procedure to concentrate, separate and collect size-selected polyynes. arXiv. [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2017). White Rose eTheses Online. [Link]
-
A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. (2000). ResearchGate. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
RSC Advances. Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. [Link]
-
Journal of the American Chemical Society. Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes. (2018). ACS Publications. [Link]
-
PubMed Central. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (2022). [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). [Link]
-
Wang, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. [Link]
-
Harper College. Bromohexane 1-.pdf. (2012). [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Glaser coupling. [Link]
-
Chemical Science. Solvent coordination to palladium can invert the selectivity of oxidative addition. (2022). RSC Publishing. [Link]
-
Wikipedia. Chemical biology. [Link]
-
MDPI. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. (2021). [Link]
-
PubMed Central. Enantioselective electroreductive alkyne-aldehyde coupling. (2025). [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). [Link]
-
Wikipedia. Polyyne. [Link]
-
RSC Publishing. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (2022). [Link]
-
PubChem. This compound. [Link]
-
Chemical Communications. Controllable chemoselectivity in the coupling of bromoalkynes with alcohols under visible-light irradiation without additives: synthesis of propargyl alcohols and α-ketoesters. (2021). RSC Publishing. [Link]
-
ResearchGate. Polyyne Rotaxanes: Stabilization by Encapsulation. (2016). [Link]
-
Organic Chemistry Portal. Synthesis of substituted 1,3-diynes by C-C coupling. [Link]
-
PubMed. Unstable Protein Purification Through the Formation of Stable Complexes. (2019). [Link]
-
Organometallics. Correlating the Reactivity of Molybdenum Imido Alkylidene N-Heterocyclic Carbene Complexes in Ene-Yne Metathesis and Cyclopolymerization. (2021). ACS Publications. [Link]
-
RSC Publishing. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (2022). [Link]
Sources
- 1. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
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- 6. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Identifying and minimizing side products in 1-Bromo-2,5-octadiyne reactions
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 1-Bromo-2,5-octadiyne. This guide is designed to help you identify and minimize common side products, ensuring the integrity and success of your synthetic routes.
Introduction: The Dual Reactivity of this compound
This compound is a versatile building block possessing multiple reactive sites: a terminal alkyne, an internal alkyne, and a propargylic bromide. This trifecta of functionality allows for a diverse range of chemical transformations, but also presents unique challenges in controlling selectivity and minimizing the formation of undesired side products. This guide provides a structured approach to troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions stem from the high reactivity of the terminal alkyne and the propargylic bromide. The most frequently encountered side product is the homocoupling dimer of the terminal alkyne, often referred to as a Glaser or Hay coupling product.[1][2] Other potential side reactions include oligomerization, isomerization, and nucleophilic substitution at the propargylic bromide.[3][4]
Q2: My reaction is producing a significant amount of a higher molecular weight byproduct. What is the likely cause?
A2: The formation of higher molecular weight byproducts is most commonly due to the oxidative homocoupling of the terminal alkyne, leading to a symmetrical 1,3-diyne dimer.[1][5] This is particularly prevalent in reactions employing copper catalysts, which are often used in coupling reactions like the Sonogashira coupling.[6][7]
Q3: How can I prevent the homocoupling of the terminal alkyne?
A3: Several strategies can be employed to suppress terminal alkyne dimerization. These include:
-
Use of Protecting Groups: Protecting the terminal alkyne with a silyl group, such as trimethylsilyl (TMS), can effectively block the homocoupling pathway.[1]
-
Optimization of Reaction Conditions: Carefully controlling parameters like temperature, atmosphere, and the rate of reagent addition can significantly reduce dimerization.[1]
-
Copper-Free Protocols: For reactions like the Sonogashira coupling, employing a copper-free catalyst system can mitigate the formation of alkyne dimers.[6]
Q4: I am observing a complex mixture of products that are difficult to separate. What could be the issue?
A4: A complex product mixture can arise from several concurrent side reactions. Besides homocoupling, the internal alkyne can potentially undergo isomerization or participate in cycloaddition reactions.[8][9] The propargylic bromide is also susceptible to nucleophilic attack by bases or other nucleophiles present in the reaction mixture, leading to a variety of substitution products.
Troubleshooting Guides for Specific Side Products
Issue 1: Formation of Homocoupling Dimers (Glaser/Hay Coupling Products)
The undesired dimerization of the terminal alkyne is a common challenge.
Causality: This oxidative homocoupling is typically catalyzed by copper(I) salts in the presence of an oxidant (like oxygen) and a base.[2][5] The reaction proceeds through the formation of a copper acetylide, which then undergoes oxidative coupling.[2]
Troubleshooting Workflow:
Caption: Troubleshooting homocoupling of this compound.
Detailed Protocols:
Protocol 1: Copper-Free Sonogashira Coupling [6]
This protocol minimizes homocoupling by avoiding the use of a copper co-catalyst.
| Parameter | Recommendation |
| Catalyst | Palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂) with a suitable phosphine ligand (e.g., PPh₃, XPhos) |
| Base | Amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous and degassed solvent (e.g., DMF, NMP, toluene) |
| Atmosphere | Strictly inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere, add the palladium catalyst and phosphine ligand.
-
Add the anhydrous, degassed solvent, followed by the aryl/vinyl halide and the base.
-
Slowly add a solution of this compound to the reaction mixture over several hours using a syringe pump.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Protocol 2: TMS Protection of the Terminal Alkyne [1]
This protocol prevents homocoupling by temporarily blocking the reactive C-H bond.
| Reagent | Equivalents |
| This compound | 1.0 |
| n-Butyllithium (n-BuLi) | 1.1 |
| Trimethylsilyl chloride (TMSCl) | 1.2 |
Step-by-Step Methodology:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi dropwise and stir for 30 minutes.
-
Add TMSCl dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the TMS-protected product.
-
Proceed with the desired reaction. The TMS group can be removed later using a fluoride source (e.g., TBAF) or mild acid.
Issue 2: Oligomerization and Polymerization
Uncontrolled oligomerization can lead to intractable mixtures and low yields of the desired product.
Causality: Oligomerization can be initiated by various catalysts and reaction conditions, particularly at higher concentrations and temperatures.[10][11] Both the terminal and internal alkyne functionalities can potentially participate in these processes.
Mitigation Strategies:
Caption: Minimizing oligomerization of this compound.
Recommendations:
-
Concentration Control: Maintain a low concentration of this compound throughout the reaction by using slow addition techniques.[3]
-
Temperature Management: Run the reaction at the lowest effective temperature to disfavor polymerization pathways.
-
Catalyst Screening: The choice of catalyst can significantly influence the propensity for oligomerization. Screen different catalyst systems to identify one that favors the desired transformation.
Issue 3: Unwanted Reactions at the Propargylic Bromide
The propargylic bromide is a reactive electrophilic site that can lead to undesired substitution products.
Causality: Nucleophiles present in the reaction mixture, including amine bases, can displace the bromide. This can be particularly problematic in reactions requiring strong bases or nucleophilic additives.
Preventative Measures:
| Potential Nucleophile | Mitigation Strategy |
| Amine Bases (e.g., Et₃N, DIPEA) | Use a non-nucleophilic base such as a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a hindered amine base.[12] |
| Other Nucleophilic Reagents | If the desired reaction does not involve the propargylic bromide, consider if a different starting material without this functionality could be used. If the bromide is required for a subsequent step, ensure that the reaction conditions for the initial step are compatible. |
Analytical Identification of Side Products
A crucial aspect of troubleshooting is the accurate identification of side products.
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress and initial assessment of product mixture complexity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, providing molecular weight information. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of less volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed structural elucidation of the main product and isolated side products. The disappearance of the terminal alkyne proton signal in ¹H NMR is a key indicator of homocoupling. |
Conclusion
Successfully employing this compound in synthesis requires a proactive approach to managing its inherent reactivity. By understanding the common side reactions and implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve reaction outcomes, leading to higher yields and purer products.
References
- Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions - Benchchem. (URL: )
- Glaser Coupling - Alfa Chemistry. (URL: )
- Technical Support Center: 2-Octyne Coupling Reactions - Benchchem. (URL: )
-
Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces - PubMed Central. (URL: [Link])
- Technical Support Center: Optimizing 3-Hexyne Coupling Reactions - Benchchem. (URL: )
-
Glaser coupling - Wikipedia. (URL: [Link])
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (URL: [Link])
- Application Notes and Protocols for the Sonogashira Coupling of Bromoalkynes - Benchchem. (URL: )
-
Glaser Coupling Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
Catalytic Oligomerization of Terminal Alkynes by Lanthanide Carbyls (η5-C5Me5)2LnCH(SiMe3)2 (Ln = Y, La, Ce) - the University of Groningen research portal. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Side reaction in the oligomerization of 2 and 3, and selective synthesis of byproduct 8. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Controlled Synthesis of Oligomers Containing Main‐Chain B(sp2)‐B(sp2) Bonds - PMC. (URL: [Link])
-
Synthesis (5) - Reactions of Alkynes - Master Organic Chemistry. (URL: [Link])
-
9.3: Reactions of Alkynes - Addition of HX and X₂ - Chemistry LibreTexts. (URL: [Link])
-
Alkyne - Wikipedia. (URL: [Link])
-
Catalytic Hydrofunctionalization Reactions of 1,3-Diynes - MDPI. (URL: [Link])
-
Alkyne Reactions Practice Problems With Answers - Master Organic Chemistry. (URL: [Link])
-
Oligomerization and Cross-Oligomerization of Terminal Alkynes Catalyzed by Organoactinide Complexes | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
Alkyne Reactions Products and Shortcuts - YouTube. (URL: [Link])
-
ALKYNES. (URL: [Link])
-
This compound | C8H9Br | CID 11615298 - PubChem - NIH. (URL: [Link])
-
2,5-Octadiyne | C8H10 | CID 22224184 - PubChem - NIH. (URL: [Link])
-
Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - MDPI. (URL: [Link])
-
1-Bromo-2,5-hexadiyne | C6H5Br | CID 14578964 - PubChem. (URL: [Link])
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- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkyne - Wikipedia [en.wikipedia.org]
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Technical Support Center: A Guide to the Storage and Stability of 1-Bromo-2,5-octadiyne
Introduction: 1-Bromo-2,5-octadiyne is a valuable reagent in organic synthesis, particularly in the preparation of biologically active compounds and organometallics.[] Its structure, featuring a bromoalkyne and a diyne system, imparts high reactivity, which is essential for its synthetic utility. However, this reactivity also presents significant challenges regarding its stability during storage.[2] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound.
Section 1: Quick Reference - Recommended Storage Conditions
Proper storage is the most critical factor in maintaining the quality of this compound. The primary degradation pathways are polymerization, oxidation, and decomposition accelerated by heat and light. The following table summarizes the ideal storage parameters to mitigate these risks.
| Parameter | Recommendation | Rationale & Explanation |
| Temperature | -20°C in a freezer is strongly recommended.[][3] | Low temperatures significantly reduce the rate of decomposition and potential polymerization reactions. While some suppliers may ship at ambient temperature or store at 4°C, long-term stability is best achieved at freezer temperatures.[4] |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen).[][3] | The diyne functionality is susceptible to oxidation. An inert atmosphere prevents oxidative degradation and minimizes exposure to atmospheric moisture, which can initiate side reactions. |
| Container | Amber glass vial with a PTFE-lined cap. | The material is a pale yellow oil[][3]; an amber vial protects it from light, which can catalyze radical formation and subsequent polymerization. A PTFE-lined cap provides a tight seal and prevents reaction with the cap liner. |
| Purity | Use high-purity material and avoid introducing contaminants. | Impurities, especially trace metals or acids/bases, can act as catalysts for decomposition. Ensure all handling is done with clean, dry equipment. |
| Handling | Minimize the number of freeze-thaw cycles. | Frequent temperature changes can promote degradation. If frequent use is anticipated, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound arrived at room temperature. Is it compromised?
A1: Not necessarily. While long-term storage requires low temperatures, the compound is often stable enough for short-term shipping at ambient temperatures.[4] However, it should be inspected immediately upon receipt for any signs of degradation (see Q3) and placed in the recommended -20°C storage as soon as possible.[][3]
Q2: Why is an inert atmosphere so critical?
A2: Alkynes, and particularly conjugated diyne systems, can be susceptible to radical-initiated reactions.[2] Oxygen from the air can promote the formation of radical species, leading to oligomerization or polymerization, which presents as a viscous, discolored oil or even solid precipitates.
Q3: What are the visual signs of decomposition?
A3: Fresh this compound is typically a pale yellow oil.[][3] Signs of degradation include a significant darkening of the color to deep yellow, brown, or black, an increase in viscosity, or the formation of solid precipitates. These changes suggest that polymerization or other decomposition pathways have occurred.
Q4: Is this compound particularly hazardous?
A4: While a specific safety data sheet for this exact compound is not universally available, related bromoalkynes are classified as flammable liquids that can be harmful if swallowed, in contact with skin, or inhaled.[5][6] They can cause skin and eye irritation.[7] Due to the high energy content of the diyne functionality, there is a potential for rapid or explosive decomposition, especially upon heating.[8][9] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5][7]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter, providing explanations and actionable solutions.
Problem 1: My sample has turned dark brown, but is still a liquid. Can I still use it?
-
Underlying Cause: The color change is a definitive sign of decomposition, likely the formation of conjugated polymeric materials. While the primary compound may still be present, the dark color indicates significant impurities that can interfere with your reaction, chelate catalysts, or reduce yields.
-
Expert Recommendation: It is highly inadvisable to use a significantly discolored sample directly. The impurities act as a "black box" of unknown reactivity. Attempting to use it will lead to irreproducible results.
-
Solution: The best course of action is to purify the material before use. A rapid purification via column chromatography on silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate) can remove the polymeric baseline impurities.
-
Self-Validation: After purification, the material should return to a pale yellow color. Purity should be confirmed by TLC, GC-MS, or ¹H-NMR before use in a critical reaction step.
-
Problem 2: I observe a waxy solid precipitating out of my oil at -20°C.
-
Underlying Cause: This could be one of two things:
-
Polymerization: The most likely cause is the formation of insoluble, higher molecular weight oligomers or polymers. This is a common degradation pathway for diynes.
-
Freezing: While less common for this specific oil, some impurities could be freezing out of the solution at -20°C.
-
-
Expert Recommendation: First, allow the vial to warm to room temperature. If the solid redissolves completely, it may have been a freezing issue. If the solid remains, it is a polymer.
-
Solution: If the precipitate is a polymer, it must be removed. Carefully decant the remaining liquid from the solid material under an inert atmosphere. The purity of the decanted liquid should be assessed (e.g., by NMR) to determine if it is suitable for use or requires further purification as described in Problem 1. Discard the solid polymer according to your institution's hazardous waste protocols.[7]
Problem 3: My reaction yields have been inconsistent since I opened a new bottle.
-
Underlying Cause: Inconsistent yields are often the first sign of subtle degradation, even if there are no dramatic visual cues. The active concentration of the reagent is likely decreasing over time due to slow decomposition with each use.
-
Expert Recommendation: This issue is common when a single, large bottle is used over an extended period. Each time the bottle is opened, it is exposed to trace amounts of air and moisture, and undergoes a temperature cycle, all of which contribute to degradation.
-
Solution: Implement an aliquoting protocol. When a new bottle is received, divide its contents into several smaller, single-use vials under a blanket of argon or nitrogen. This minimizes the exposure of the bulk material to the atmosphere and temperature fluctuations.
-
Self-Validation: This protocol ensures that each experiment starts with a reagent of consistent quality, leading to more reproducible reaction outcomes.
-
Section 4: Key Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
-
Preparation: In a fume hood, prepare several small amber glass vials with PTFE-lined caps. Ensure they are clean and thoroughly dried in an oven and cooled under vacuum or in a desiccator.
-
Inerting: Flush the new bottle of this compound and the empty vials with a gentle stream of argon or nitrogen.
-
Transfer: Using a clean, dry glass syringe or cannula, carefully transfer the desired volume of the compound into each small vial.
-
Sealing: Immediately cap each vial tightly. For extra security, wrap the cap-vial interface with Parafilm.
-
Storage: Label each vial clearly with the compound name, date, and concentration (if diluted). Place all aliquots in a secondary container and store at -20°C.
Section 5: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for assessing the stability and usability of your this compound sample.
Caption: Troubleshooting workflow for this compound stability.
References
-
ChemicalBook: this compound CAS#: 1558-79-8. Provides physical properties and recommended storage conditions (-20°C, inert atmosphere). Link
-
United States Biological: 264517 this compound CAS: 1558-79-8. Lists storage temperature as 4°C and shipping temperature as ambient, indicating short-term stability. Link
-
BOC Sciences: CAS 1558-79-8 this compound. Notes its use as a reagent and specifies storage at -20°C under an inert atmosphere.
-
TCI AMERICA Safety Information. General safety data for a related bromo-compound, highlighting handling precautions like avoiding contact and ensuring good ventilation. Link
-
Sigma-Aldrich Safety Data Sheet. General safety data for a combustible liquid, indicating that vapors can form explosive mixtures with air upon heating. Link
-
Thermo Fisher Scientific Safety Data Sheet for 1-Bromo-2-butyne. SDS for a similar bromoalkyne, noting flammability and hazards of inhalation/contact. Link
-
PubChem: this compound. National Institutes of Health (NIH) database entry providing chemical identifiers and structure. Link
-
Jubilant Ingrevia Safety Data Sheet for 1-Bromo-2-Butyne. Details hazards for a similar compound, including flammability and toxicity, and recommends storing away from heat and ignition sources. Link
-
Jarocki, J., et al. (2004). How large is the conjugative stabilization of diynes? J. Am. Chem. Soc., 126(46), 15036-7. Discusses the inherent stability of the diyne conjugated system. Link
-
Alabugin, I. V., et al. (2023). Design principles of the use of alkynes in radical cascades. Nature Reviews Chemistry. Reviews the high potential energy and reactivity of the alkyne functional group. Link
-
Knutson, P. C., et al. (2018). Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. Organic Letters, 20(21), 6845–6849. Highlights the hazardous and volatile nature of some bromoalkynes, necessitating careful handling. Link
-
Knutson, P. C., et al. (2018). Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. PubMed. Abstract detailing the challenges of handling volatile brominated alkynes. Link
-
Knutson, P. C., et al. (2018). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central. Full text reinforcing the utility and careful handling required for bromoalkyne intermediates. Link
-
ChemicalBook: this compound synthesis. Provides basic chemical information. Link
-
Khan Academy: Preparation of alkynes. General educational resource on the synthesis and reactivity of alkynes. Link
-
Gandeepan, P., et al. (2022). 1,3-Diynes: A Versatile Precursor in Transition-Metal Catalyzed (Mediated) C-H Functionalizations. PubMed. Highlights the versatile reactivity of 1,3-diyne systems in modern synthesis. Link
-
Alexotos. (2022). How To Lube and Properly Tune Stabilizers. YouTube. (Note: Included for illustrative purposes of a procedural guide, not for scientific content). Link
-
Frueh, S., et al. (2011). Pyrolytic decomposition of ammonia borane to boron nitride. PubMed. Provides an example of thermal decomposition analysis, a relevant concept for unstable compounds. Link
-
Chemistry LibreTexts. (2019). Physical Properties of Alkynes. Discusses the high energy content of alkynes. Link
-
Wikipedia: Alkyne. General overview of alkyne structure, bonding, and reactivity, including the mild acidity of terminal alkynes. Link
-
Organic Chemistry Portal: Substituted 1,3-diyne synthesis by C-C coupling. Details modern synthetic methods for creating diyne structures, underscoring their importance. Link
-
Organic Chemistry Portal: Synthesis of alkynyl bromides. Describes methods for synthesizing bromoalkynes, the key functional group in the title compound. Link
-
Chad's Prep. (2020). Hydration of Alkynes. YouTube. Explains the reactivity of the alkyne triple bond, relevant to understanding potential side reactions with moisture. Link
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Technical Support Center: Purification of 1-Bromo-2,5-octadiyne
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Bromo-2,5-octadiyne. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this reactive intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: The reaction mixture or purified product is rapidly turning dark brown or black.
Question: I've just finished my synthesis, and during workup or upon standing, my material is turning into a dark, viscous oil. What is causing this decomposition, and how can I prevent it?
Answer:
This is a classic sign of product decomposition. This compound, as a polyyne and a reactive alkyl halide, is susceptible to degradation through several pathways, including polymerization, oxidation, and elimination reactions.[1] Such compounds are often sensitive to heat, light, and the presence of atmospheric oxygen.
Possible Causes and Recommended Solutions:
-
Thermal Stress: The compound is likely thermally labile. Heating the material excessively during solvent removal or distillation can initiate decomposition.
-
Exposure to Air (Oxygen): Reactive organic molecules, especially those with electron-rich triple bonds, can be oxidized by atmospheric oxygen, often catalyzed by trace metal impurities.
-
Solution: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible.[5] After purification, store the final product under an inert gas blanket.
-
-
Light Exposure: UV light can provide the energy to initiate radical chain reactions, leading to polymerization. The synthesis of related bromodiynes specifically notes the need to protect the material from light.[6]
-
Solution: Shield your reaction and purification apparatus from light by wrapping flasks and columns in aluminum foil. Store the final product in an amber vial.
-
-
Acidic/Basic Conditions: Trace acid or base can catalyze decomposition or isomerization. The terminal alkyne proton is weakly acidic (pKa ~25) and can be abstracted by strong bases, leading to side reactions.[7][8]
-
Solution: Ensure all workup steps involving aqueous washes are performed with neutral solutions (e.g., saturated sodium chloride brine) as the final wash. If using column chromatography, consider deactivating the silica gel.
-
Problem 2: My yield is very low after flash column chromatography.
Question: I'm losing most of my product on the silica gel column. TLC analysis of the crude material shows a strong product spot, but I recover very little.
Answer:
Significant product loss on a silica gel column typically points to irreversible adsorption or on-column decomposition. Standard silica gel is slightly acidic, which can be sufficient to catalyze the degradation of sensitive compounds like bromoalkynes.
Possible Causes and Recommended Solutions:
-
Acid-Catalyzed Decomposition: The Lewis acidic sites on the silica gel surface can promote decomposition or polymerization of your compound.
-
Solution: Deactivate the silica gel before use. This is achieved by creating a slurry of the silica gel in your chosen eluent and adding 1-2% triethylamine (or another suitable base like pyridine). Let the slurry stir for 15-20 minutes before packing the column. This neutralizes the acidic sites.
-
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for decomposition.[9]
Workflow for Mitigating On-Column Decomposition
Caption: Deactivation and Flash Chromatography Workflow.
Problem 3: My product decomposes when I try to remove the solvent.
Question: After collecting my pure fractions from the column, the product turns dark while I'm removing the solvent on the rotary evaporator. Is there a way to prevent this?
Answer:
This issue is again related to the compound's instability, but specifically highlights the dangers of concentrating it, which can increase the rate of bimolecular decomposition reactions or expose it to residual peroxides if solvents like ether or THF were used.
Possible Causes and Recommended Solutions:
-
High Temperature: As mentioned, thermal stress is a primary cause of degradation.[3]
-
Solution: Use a low-temperature water bath (≤30°C) or no heat at all. The reduced pressure is sufficient to evaporate most common organic solvents.
-
-
Concentrating to Dryness: Never evaporate the solvent to complete dryness. Highly unsaturated molecules, especially alkynes, can be explosive in a pure, solvent-free state. This also maximizes thermal stress on the final drops of material.
-
Solution: Evaporate the bulk of the solvent, but leave the product as a concentrated oil in a small amount of solvent. Then, place the flask under high vacuum (without the rotary motion or heat) for a short period to remove the final traces of solvent. This is a gentler final drying step.
-
-
Solvent Impurities: Solvents like diethyl ether and THF can form explosive peroxides upon storage.[12] Concentrating these solvents also concentrates the peroxides, which can initiate violent decomposition of your product.
-
Solution: Always use freshly opened solvents or test for peroxides before use, especially when working with reactive compounds.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification strategy for this compound directly after synthesis?
A1: A multi-step approach is generally most effective.
-
Aqueous Workup: First, perform a standard aqueous workup to remove inorganic salts and water-soluble impurities. A final wash with saturated sodium chloride (brine) is recommended to help break up emulsions and remove bulk water before drying.
-
Primary Purification: Choose between vacuum distillation or flash chromatography.
-
Flash Column Chromatography: This is the preferred method if your impurities have significantly different polarities from the product. It is highly effective for removing non-volatile baseline impurities or closely related byproducts.[9][13] Use the deactivation procedure described above.
-
Distillation Under Reduced Pressure: This method is ideal if your product has a significantly different boiling point from impurities and is thermally stable enough for the required (reduced) temperature. It avoids interaction with stationary phases but is less effective at separating isomers or compounds with similar volatility.
-
Q2: What are the best practices for storing the purified this compound?
A2: Proper storage is critical to prevent degradation over time.[14]
-
Temperature: Store at a low temperature, typically 2-8°C, as indicated by suppliers.[15]
-
Atmosphere: Store under a dry, inert atmosphere (Argon is preferable to Nitrogen). Displace the air in the vial with the inert gas before sealing.
-
Light: Use an amber glass vial or wrap a clear vial in aluminum foil to protect it from light.[6]
-
Container: Use a vial with a Teflon-lined cap to ensure an airtight seal and prevent reaction with the cap liner.
Troubleshooting Decision Tree for Product Instability
Caption: Decision tree for diagnosing product instability.
Q3: What are the critical safety precautions for handling this compound?
A3: This is a highly reactive chemical and must be handled with caution.[1][16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is generally sufficient for incidental contact), and safety glasses or goggles.[5]
-
Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors.
-
Avoid Ignition Sources: The compound may be flammable. Keep it away from heat, sparks, and open flames.
-
Contingency Planning: Be aware of appropriate quenching procedures. Have an appropriate fire extinguisher readily available (e.g., Class D for reactive metals if they are used in the synthesis, otherwise CO2 or dry chemical). Ensure an emergency eyewash and shower are accessible.
Q4: Can you provide a summary of recommended purification parameters?
A4: The optimal parameters will vary based on the specific impurities in your crude material. However, the following table provides a validated starting point for method development.
| Parameter | Recommendation & Rationale |
| Purification Method | Flash Column Chromatography is generally preferred for its speed and selectivity.[11] |
| Stationary Phase | Silica Gel (230-400 mesh), deactivated with 1-2% triethylamine in the eluent.[13] |
| Mobile Phase (Eluent) | Start with a non-polar solvent system. A gradient of Ethyl Acetate in Hexanes (e.g., 0% to 10%) is a common starting point. |
| Alternative Method | Vacuum Distillation for thermally stable, volatile impurities.[2] |
| Distillation Pressure | As low as possible (e.g., <1 mmHg) to minimize the required temperature. |
| Solvent Removal | Rotary Evaporation at ≤30°C. Do not evaporate to complete dryness. |
| Storage Conditions | 2-8°C under Argon, protected from light.[15] |
References
-
Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. [Link]
-
Wikipedia. Alkyne. [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. [Link]
-
Quora. (2017, September 30). Why is distillation under reduced pressure often used in the purification of chemicals?[Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]
-
Chemical Education Xchange. Reduced-Pressure Distillation Process. [Link]
-
Phenomenex. Flash Chromatography. [Link]
-
Michigan State University, Department of Chemistry. Alkyne Reactivity. [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
-
Chemistry LibreTexts. (2025, March 21). Running a flash column. [Link]
-
Unacademy. Everything about Distillation Under Reduced Pressure. [Link]
-
University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. [Link]
-
Teledyne ISCO. (2023, June 28). Intro to Chromatography: Flash Chromatography Demonstration [Video]. YouTube. [Link]
-
Teledyne LABS. Flash Chromatography Systems. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
SlideShare. DISTILLATION UNDER REDUCED PRESSURE.pptx. [Link]
-
National Academic Digital Library of Ethiopia. Safe Storage and Handling of Reactive Materials. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Organic Syntheses. bromoacetone. [Link]
-
Princeton University, Environmental Health & Safety. Reactive Materials. [Link]
-
ResearchGate. (2025, August 6). 1-Bromo-2-(diphenylphosphinoyl)ethyne and 1-bromo-2-(p-tolylsulfinyl)ethyne: versatile reagents eventually leading to benzocyclotrimers [Request PDF]. [Link]
-
ResearchGate. Synthesis of intermediates 10–14. Reagents and Conditions: (i) 1-Bromoethanol or 1,2-dibromoethane, K2CO3, acetone, reflux. [Link]
-
ResearchGate. (2015, May 20). (PDF) 1-BROMO-2,5-PYRROLIDINEDIONE - A REVIEW. [Link]
-
Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]
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Technical Support Center: Purification of 1-Bromo-2,5-octadiyne
This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the effective removal of impurities from 1-Bromo-2,5-octadiyne. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during experimental work.
Part 1: Understanding Potential Impurities
Q1: What are the most common impurities in a synthetically prepared sample of this compound and where do they come from?
The impurity profile of this compound is intrinsically linked to its synthesis. A prevalent method for creating bromoalkynes is the reaction of a terminal alkyne with an electrophilic bromine source, such as N-bromosuccinimide (NBS), often catalyzed by silver nitrate (AgNO₃)[1].
Based on this synthetic route, the primary impurities include:
-
Unreacted Starting Material: The precursor alkyne, 2,5-octadiyne, may persist if the reaction does not go to completion.
-
Reaction Byproducts:
-
Succinimide: This is formed from the N-bromosuccinimide reagent during the bromination process[1].
-
Over-brominated Species: Although less common for terminal alkynes, formation of dibromo- or other poly-brominated compounds is possible.
-
Isomeric Variants: Depending on reaction conditions, minor isomers of the desired product could form.
-
-
Residual Reagents & Solvents:
-
Silver Salts: The silver nitrate catalyst may not be fully removed during initial workup.
-
Solvents: Solvents used in the synthesis (e.g., acetone) and workup (e.g., pentane, diethyl ether) can be present in the crude product[1].
-
-
Degradation Products: Bromoalkynes can be sensitive to light and heat, potentially leading to decomposition products over time[2]. The compound is a combustible liquid that can form explosive mixtures with air upon intense heating.
Q2: Why is it critical to remove these specific impurities before use?
The presence of impurities can severely compromise downstream applications. For a professional in drug development or organic synthesis, using a pure reagent is a cornerstone of reliable and reproducible research.
-
Causality in Subsequent Reactions: this compound is often used in precision reactions like copper-catalyzed cross-couplings[1]. Unreacted starting materials will lead to byproduct formation, reducing the yield of the desired product. Catalytic residues like silver salts can interfere with or poison catalysts used in subsequent steps.
-
Analytical Integrity: Impurities will complicate analytical characterization (e.g., NMR, Mass Spectrometry), making it difficult to confirm the structure and purity of the final product.
-
Safety and Stability: The presence of unknown degradation products or residual reactive reagents can affect the compound's stability and introduce unforeseen safety hazards.
Part 2: Purification Strategy & Troubleshooting
Q3: I have a crude sample of this compound that is dark yellow/brown. What does this indicate and how should I proceed?
Discoloration is a common issue and typically points to the presence of colored impurities, often from residual reagents or minor degradation. The compound itself should be a clear liquid[1].
Troubleshooting Steps:
-
Initial Wash: Before proceeding to more rigorous purification, perform a liquid-liquid extraction. Dissolve the crude product in a nonpolar organic solvent like diethyl ether or pentane. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a saturated sodium chloride solution (brine) to remove residual water and some water-soluble impurities[2].
-
Decolorization (Optional): If discoloration persists, you can stir the organic solution with a small amount of activated carbon for 15-20 minutes, then filter it through a pad of celite. This can remove polymeric or highly conjugated impurities.
-
Definitive Purification: After these initial steps, the discoloration should be reduced. However, to achieve high purity, you must proceed with either flash column chromatography or vacuum distillation as detailed below.
Q4: How do I decide between vacuum distillation and flash column chromatography for purifying this compound?
The choice of method depends on the nature of the impurities, the quantity of material, and the required level of purity. Both are highly effective for purifying bromoalkynes[1].
| Feature | Flash Column Chromatography | Vacuum Distillation |
| Principle | Separation based on differential polarity and affinity for the stationary phase[3][4]. | Separation based on differences in boiling points under reduced pressure[5][6]. |
| Best For | Separating compounds with similar boiling points but different polarities (e.g., starting material, product, and some byproducts). | Purifying large quantities of liquid and removing non-volatile impurities (e.g., silver salts, succinimide). |
| Scale | Milligrams to several grams. | Grams to kilograms. |
| Key Advantage | High resolution for complex mixtures. | Scalability and efficiency for removing high-boiling or non-volatile contaminants. |
| Considerations | Requires solvent selection and can be more time-consuming for large scales. | The compound must be thermally stable, even under vacuum. This compound has a high boiling point (201 °C at atmospheric pressure), making vacuum essential to prevent decomposition. |
Purification Workflow Decision Logic
Caption: Decision tree for selecting the optimal purification method.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities of different polarities, such as the less polar starting alkyne (2,5-octadiyne).
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Pentane) and Ethyl Acetate (or Diethyl Ether), HPLC grade
-
Thin Layer Chromatography (TLC) plates
-
Glass column and collection tubes
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and elute with varying ratios of Hexanes/Ethyl Acetate (e.g., 99:1, 95:5, 90:10). The ideal system gives the product a retention factor (Rƒ) of ~0.3 and shows good separation from impurities. Bromoalkynes are typically nonpolar, so a low percentage of the more polar solvent is expected.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with 100% hexanes or the least polar mixture). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Concentrate the crude product. For optimal separation, adsorb it onto a small amount of silica gel (~1-2x the mass of the crude product). After the solvent is evaporated to yield a dry, free-flowing powder, carefully add this to the top of the packed column. This "dry loading" method prevents band broadening[1].
-
Elution: Begin eluting with the nonpolar solvent (e.g., 100% hexanes). Gradually increase the polarity by adding small increments of the polar solvent (e.g., from 100% hexanes to 99:1 hexanes:ethyl acetate) if necessary. Collect fractions continuously.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Flash Chromatography Workflow Diagram
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: Purification by Vacuum Distillation
This method is highly effective for removing non-volatile impurities like salts and succinimide from thermally stable liquids.
Materials:
-
Round-bottom flask, short-path distillation head, condenser, and receiving flask
-
Vacuum pump with a pressure gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. A short-path distillation head is recommended to minimize product loss.
-
Charge the Flask: Place the crude this compound into the distillation flask along with boiling chips or a stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply the vacuum. A pressure of <1 mmHg is typically sufficient to significantly lower the boiling point.
-
Heating: Gently heat the flask using a heating mantle. The temperature should be raised slowly to avoid bumping.
-
Distillation & Collection: The purified compound will begin to vaporize, condense in the condenser, and collect in the receiving flask. Record the temperature of the vapor and the pressure; this is the boiling point under vacuum. Collect the fraction that distills over at a constant temperature.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to rise sharply, indicating that higher-boiling impurities are starting to distill.
-
Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected product.
Part 4: Purity Verification and Safety
Q5: How can I definitively confirm the purity of my this compound after purification?
Post-purification analysis is essential for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure and assessing purity. A pure sample will show clean signals corresponding to the product's structure without significant peaks from impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile compounds and provide both retention time data (indicating purity) and a mass spectrum (confirming molecular weight).
-
Thin Layer Chromatography (TLC): A purified sample should appear as a single spot on a TLC plate when eluted with an appropriate solvent system.
Q6: What are the most critical safety precautions when handling and purifying this compound?
Adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Fire Safety: this compound is a combustible liquid. Keep it away from heat, sparks, open flames, and hot surfaces. Ensure fire-extinguishing media (dry sand, dry chemical, or alcohol-resistant foam) are accessible.
-
Light Sensitivity: Protect the compound from direct light to prevent degradation, especially during storage and chromatography[2].
-
Environmental Hazard: This compound is very toxic to aquatic life with long-lasting effects. Avoid release into the environment and dispose of waste according to institutional and local regulations.
References
-
This compound PubChem Entry. National Institutes of Health. [Link]
-
Principles of Chromatography. Khan Academy. [Link]
-
Chromatography Overview. Teledyne ISCO. [Link]
-
Chromatography. Chemistry LibreTexts. [Link]
-
Gao, A. X., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4563. [Link]
-
Synthesis of Alkynyl Bromides. Organic Chemistry Portal. [Link]
-
2,5-Octadiyne PubChem Entry. National Institutes of Health. [Link]
-
1-Bromo-2,5-hexadiyne PubChem Entry. National Institutes of Health. [Link]
-
De Lucchi, O., et al. (1990). 1-Bromo-2-(diphenylphosphinoyl)ethyne and 1-bromo-2-(p-tolylsulfinyl)ethyne: versatile reagents eventually leading to benzocyclotrimers. Tetrahedron Letters, 31(23), 3351-3354. [Link]
-
Organic Chemistry Lab Demo: Distillations. Vassar College (YouTube). [Link]
-
AP Chem Unit 10 - Chromatography Intro. Dan Lewallen (YouTube). [Link]
-
Making a Bromoalkane (1-bromopentane). NileRed (YouTube). [Link]
-
Synthesis of 1-Bromobutane: Steam distillation. S. Michael Stewart (YouTube). [Link]
-
1,5-Octadiyne PubChem Entry. National Institutes of Health. [Link]
-
Distillation. Khan Academy. [Link]
-
Bromoacetone Synthesis. Organic Syntheses. [Link]
-
N-allyl-N-(methoxycarbonyl)-1,3-decadiynylamine Synthesis. Organic Syntheses. [Link]
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- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions of 1-Bromo-2,5-octadiyne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2,5-octadiyne. This guide is designed to provide in-depth technical assistance and troubleshooting advice for optimizing catalyst loading in cross-coupling reactions involving this versatile diyne substrate. As a molecule with multiple reactive sites, this compound presents unique challenges and opportunities in synthesis, particularly in the construction of complex polyynes and other conjugated systems.[1][2] This resource synthesizes established principles of cross-coupling catalysis with practical, field-proven insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound, and what catalyst systems are typically used?
A1: The most prevalent cross-coupling reaction for 1-bromoalkynes like this compound is the Sonogashira coupling , which couples the bromoalkyne with a terminal alkyne.[3] This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[4][5] Another important reaction is the Cadiot-Chodkiewicz coupling , which couples a terminal alkyne with a 1-haloalkyne using a copper(I) salt as the primary catalyst.[6]
| Reaction Type | Primary Catalyst | Co-catalyst/Additives | Typical Application for this compound |
| Sonogashira Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N, i-Pr₂NH) | Coupling with a terminal alkyne to extend the polyyne chain. |
| Cadiot-Chodkiewicz Coupling | Cu(I) salt (e.g., CuI, CuBr) | Amine base, sometimes a ligand | Heterocoupling with a terminal alkyne to form an unsymmetrical diyne. |
| Glaser-Hay Coupling | Cu(I) or Cu(II) salt | Base, Oxidant (often O₂) | Unwanted side reaction leading to homocoupling of a terminal alkyne coupling partner. |
Q2: What is a good starting point for palladium catalyst loading in a Sonogashira coupling with this compound?
A2: For most Sonogashira reactions, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[7] For highly efficient catalyst systems with robust ligands, this can sometimes be lowered to 0.1-1 mol%. It is often beneficial to start with a slightly higher catalyst loading (e.g., 2-3 mol%) to ensure the reaction proceeds and then optimize by decreasing the loading in subsequent experiments.
Q3: How critical is the copper(I) co-catalyst, and what is its typical loading?
A3: In traditional Sonogashira couplings, the copper(I) co-catalyst is crucial as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[4] A typical loading for the copper(I) salt (e.g., CuI) is 0.5-5 mol% . However, it's important to note that the presence of copper can promote the undesirable homocoupling of the terminal alkyne partner (Glaser-Hay coupling).[8] If homocoupling is a significant issue, "copper-free" Sonogashira protocols should be considered.[5][8]
Q4: My reaction is sluggish or fails to go to completion. Should I just add more catalyst?
A4: While insufficient catalyst can be a cause, simply adding more is not always the best solution and can lead to increased side reactions and purification difficulties. Before increasing the catalyst loading, consider other factors that could be inhibiting the reaction. These include:
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[7] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Inactive Catalyst: The palladium precursor or ligand may have degraded. Use fresh, high-quality reagents.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. Ensure they are anhydrous and appropriate for the specific coupling.
-
Low Reaction Temperature: Some couplings, particularly with less reactive substrates, may require heating.[4]
If these factors have been addressed, a modest increase in catalyst loading (e.g., from 2 mol% to 4 mol%) can be attempted.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
This is one of the most common issues encountered. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: Significant Formation of Homocoupled Diyne Byproduct
The presence of a byproduct resulting from the homocoupling of your terminal alkyne partner is a frequent issue in Sonogashira reactions, known as the Glaser-Hay coupling.[8] This is primarily promoted by the copper co-catalyst in the presence of oxygen.[8]
Solutions:
-
Strictly Anaerobic Conditions: This is the most critical factor. Use freeze-pump-thaw cycles for degassing solvents and ensure a robust inert atmosphere throughout the reaction.[7]
-
Minimize Copper(I) Catalyst: Reduce the loading of the copper co-catalyst to the minimum effective amount (e.g., start at 0.5 mol%).
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly via a syringe pump can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
-
Adopt a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed. These often rely on more sophisticated palladium/ligand systems to facilitate the catalytic cycle without copper.[5][8]
Problem 3: Intramolecular Cyclization or Oligomerization
Given that this compound has two alkyne functionalities, there is a risk of intramolecular reactions, especially if the coupling partner can also react with the second alkyne. Oligomerization can also occur.
Solutions:
-
Use a Protecting Group: If the internal alkyne is not intended to react, consider using a substrate where it is protected (e.g., with a silyl group).
-
Control Stoichiometry: Use a slight excess of the coupling partner to favor the intermolecular reaction over oligomerization.
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions that lead to oligomers.
Experimental Protocols
Protocol 1: Screening Palladium Catalyst Loading for Sonogashira Coupling
Objective: To determine the optimal palladium catalyst loading for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Et₃N, 3.0 eq.)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk tubes or reaction vials
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up a parallel reaction array with 4-6 Schlenk tubes, each with a magnetic stir bar.
-
In each tube, add CuI (e.g., 2 mol%).
-
Add varying amounts of the palladium catalyst to each tube (e.g., 0.5 mol%, 1 mol%, 2 mol%, 3 mol%, 5 mol%).
-
Evacuate and backfill each tube with inert gas three times.
-
Under a positive flow of inert gas, add the anhydrous solvent (e.g., 5 mL) and the amine base (3.0 eq.).
-
Add the this compound (1.0 eq.) to each tube.
-
Add the terminal alkyne (1.2 eq.) to each tube.
-
Stir the reactions at a set temperature (e.g., room temperature or 60 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., 1h, 3h, 6h, 24h) by TLC or GC-MS.
-
Quench the reactions, perform a standard aqueous workup, and analyze the crude product mixture by ¹H NMR or GC to determine the conversion and yield for each catalyst loading.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol provides a starting point based on optimized conditions from the screening experiment.
Caption: General workflow for Sonogashira coupling.
References
- Chalifoux, W. A., & Tykwinski, R. R. (2010). Synthesis of polyynes to model the sp-carbon allotrope carbyne.
- Cataldo, F. (Ed.). (2005).
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- Shi Shun, A. L. K., & Tykwinski, R. R. (2006). Synthesis of Naturally Occurring Polyynes.
- The Sonogashira Coupling Reaction. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 62-81). Royal Society of Chemistry.
-
Sonogashira Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Sonogashira coupling. (2023). In Wikipedia. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene.
- Eastmond, R., Johnson, T. R., & Walton, D. R. M. (1972). A general synthesis of the parent polyynes H(C≡C)nH (n = 4-10,12). Tetrahedron, 28(17), 4601-4616.
- Google Patents. (n.d.). Process for a homogeneously catalyzed c-c coupling reaction.
- Maresca, J. A., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4561.
- Firouzabadi, H., et al. (2005). 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO), N-Bromosuccinimide (NBS) and Bromine as Efficient Catalysts for Dithioacetalization and Oxathioacetalization of Carbonyl Compounds and Transdithioacetalization Reactions.
- van den Hoven, B. G., et al. (2019).
Sources
- 1. Synthesis of polyynes to model the sp-carbon allotrope carbyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. routledge.com [routledge.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Reactivity of 1-Bromo-2,5-octadiyne
Welcome to the technical support center for 1-Bromo-2,5-octadiyne. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block in their synthetic endeavors. We understand that working with haloalkynes can present unique challenges, particularly when reactions are sluggish or yields are lower than expected.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Part 1: Troubleshooting Guide for Sluggish Reactions
Sluggish or incomplete reactions involving this compound are common, but often rectifiable. The primary culprits are typically related to catalyst activity, reaction conditions, or reagent purity. This guide will walk you through a logical troubleshooting process for the two most common coupling reactions for this substrate: the Sonogashira and Cadiot-Chodkiewicz couplings.
Issue 1: Low or No Conversion in Sonogashira Coupling
The Sonogashira coupling, a palladium and copper co-catalyzed reaction, is a powerful tool for forming C(sp)-C(sp²) or C(sp)-C(sp) bonds. However, as an aliphatic bromoalkyne, this compound can be a challenging substrate due to a slower rate of oxidative addition to the palladium center compared to aryl halides.
Q: My Sonogashira reaction with this compound is not proceeding. Where do I start troubleshooting?
A: A stalled Sonogashira reaction is a classic problem that can almost always be traced back to one of three areas: the catalyst system, the reaction atmosphere, or the reagents.
Troubleshooting Workflow: Sonogashira Coupling
Below is a decision-making workflow to diagnose and resolve low conversion issues.
Caption: Troubleshooting Decision Tree for Sonogashira Reactions.
In-depth Explanation:
-
Atmosphere is Critical: The primary cause of Sonogashira failure, especially the formation of palladium black (catalyst decomposition), is the presence of oxygen.[1] The active Pd(0) catalyst is readily oxidized to inactive Pd(II). Furthermore, oxygen promotes the unwanted homocoupling of your terminal alkyne partner (Glaser coupling), consuming it in a non-productive pathway.[1]
-
Actionable Advice: Always use solvents that have been rigorously degassed. Freeze-pump-thaw is the gold standard, but sparging with an inert gas (argon or nitrogen) for at least 30 minutes is a viable alternative. Assemble your reaction under a positive pressure of inert gas.
-
-
Catalyst and Ligand Choice: For an unactivated aliphatic bromide like this compound, the oxidative addition step is often the rate-limiting step.
-
Causality: Standard ligands like triphenylphosphine (PPh₃) may not be electron-rich enough to facilitate the difficult oxidative addition of a C(sp³)-Br bond to the palladium center.[1]
-
Actionable Advice: Switch to bulkier, more electron-donating phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the Pd(0) center and promote the challenging oxidative addition step.[2] Also, ensure your copper(I) iodide is fresh; it should be off-white, not green or brown, as old CuI can be contaminated with copper(II), which can inhibit the reaction.[3]
-
-
Base and Temperature Optimization: The base is not merely a proton scavenger; it is integral to the catalytic cycle.
-
Causality: An amine base (like triethylamine or diisopropylamine) is required to deprotonate the terminal alkyne, allowing it to enter the copper cycle.[3] Insufficient or impure base will stall the reaction. Less reactive aryl or alkyl bromides often require thermal energy to overcome the activation barrier for oxidative addition.[3][4]
-
Actionable Advice: Use a fresh bottle of a dry amine base. If low conversion persists at room temperature, gradually increase the heat to 60-80 °C. For very stubborn couplings, temperatures up to 100 °C in a sealed tube may be necessary.[3]
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI | Use fresh Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., P(t-Bu)₃). | Promotes the difficult oxidative addition of the C(sp³)-Br bond.[1] |
| Base | Triethylamine (Et₃N) | Use fresh, anhydrous Et₃N or Diisopropylamine (DIPEA). Consider a stronger base like DBU for certain substrates. | Ensures efficient deprotonation of the terminal alkyne. |
| Solvent | THF | Switch to Toluene or DMF. Can also use the amine base as the solvent. | Solvent can impact catalyst solubility and stability. THF has been anecdotally reported to promote Pd black formation.[5] |
| Temperature | Room Temperature | Increase to 60-100 °C. | Overcomes the activation energy barrier for oxidative addition of the aliphatic bromide.[3][4] |
| Atmosphere | Nitrogen balloon | Use a Schlenk line with 3x Freeze-Pump-Thaw cycles. | Rigorously excludes oxygen, which deactivates the Pd(0) catalyst and promotes homocoupling.[1] |
| Table 1: Sonogashira Reaction Optimization Parameters. |
Issue 2: Prevalent Homocoupling in Cadiot-Chodkiewicz Reactions
The Cadiot-Chodkiewicz coupling is a classical method for synthesizing unsymmetrical diynes, relying on a copper(I) catalyst.[6][7] Its primary drawback is the competing homocoupling (Glaser coupling) of the terminal alkyne, which reduces the yield of the desired heterodimer.
Q: My Cadiot-Chodkiewicz reaction is producing a large amount of the symmetrical diyne from my terminal alkyne partner. How can I improve selectivity?
A: Selectivity is paramount in this reaction. Homocoupling arises from the same copper acetylide intermediate that leads to your desired product. Suppressing this side reaction involves carefully controlling the reaction conditions to favor the cross-coupling pathway.
Troubleshooting Workflow: Cadiot-Chodkiewicz Coupling
Caption: Troubleshooting Decision Tree for Cadiot-Chodkiewicz Reactions.
In-depth Explanation:
-
Control Reagent Concentration: The rate of homocoupling is second order with respect to the terminal alkyne, while the desired cross-coupling is first order in each of the two coupling partners.
-
Causality: By keeping the concentration of the terminal alkyne low at all times, you can kinetically disfavor the bimolecular homocoupling reaction.
-
Actionable Advice: The most effective technique is to add the terminal alkyne slowly (e.g., via syringe pump over several hours) to a solution containing this compound and the copper catalyst. This maintains a low steady-state concentration of the terminal alkyne, dramatically improving selectivity.[8]
-
-
Modify the Catalyst System and Base: The classic conditions (e.g., CuCl, ethylamine) are often aggressive and promote side reactions.
-
Causality: A highly alkaline environment can accelerate all reaction pathways, including homocoupling. The addition of specific ligands can modulate the reactivity of the copper catalyst to favor the cross-coupling pathway.
-
Actionable Advice: Recent literature has shown that using a phosphine ligand, such as tris(o-tolyl)phosphine, with a milder inorganic base like potassium carbonate in ethanol can significantly improve yields for unsymmetrical diynes.[9][10] This system is particularly effective for coupling with bromoalkynes.
-
-
Exploit Steric Hindrance: If your synthetic route allows, modifying the terminal alkyne can physically block the homocoupling pathway.
-
Causality: Attaching a bulky protecting group, like a triethylsilyl (TES) or triisopropylsilyl (TIPS) group, to the terminal alkyne sterically hinders the approach of two of these molecules for homocoupling. The cross-coupling with the less-hindered this compound remains favorable.
-
Actionable Advice: Use bulky trialkylsilyl acetylenes as your coupling partner. These groups can be easily removed later under mild conditions. This strategy has proven effective in yielding unsymmetrical diynes with high selectivity.[6]
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Reagent Addition | All reagents mixed at t=0 | Slow addition of terminal alkyne via syringe pump | Minimizes terminal alkyne concentration, kinetically suppressing second-order homocoupling.[8] |
| Catalyst/Ligand | CuCl or CuBr | Use CuI with a phosphine ligand (e.g., 20 mol% P(o-Tol)₃) | The ligand modulates the catalyst's reactivity, enhancing selectivity for cross-coupling.[9][10] |
| Base/Solvent | 70% aq. Ethylamine | K₂CO₃ in Ethanol | A milder, less aggressive base/solvent system can reduce the rate of side reactions.[9] |
| Substrate Choice | Unprotected terminal alkyne | Use a bulky silyl-protected alkyne (TES, TIPS) | Steric hindrance disfavors homocoupling of the protected alkyne.[6] |
| Table 2: Cadiot-Chodkiewicz Reaction Optimization Parameters. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Is this compound considered a highly reactive bromoalkyne?
A: Not particularly. Its reactivity is generally moderate. Studies have shown that bromoalkynes with adjacent oxygen substitution exhibit significantly higher reactivity in Cu(I)-catalyzed couplings.[8][11] As this compound is a non-oxygen-substituted, aliphatic bromoalkyne, it will likely require more optimized or forcing conditions (e.g., higher temperatures, more active catalyst systems) compared to its oxygenated or aryl-substituted counterparts.
Q2: I suspect my starting material is impure. What are common impurities and how can I purify this compound?
A: Impurities are a common source of catalyst poisoning.[12] For bromoalkynes synthesized from terminal alkynes (e.g., via reaction with NBS/AgNO₃), residual terminal alkyne can be an issue. If synthesized via elimination routes, isomeric haloalkenes or dihalides might be present.[12] These impurities can coordinate to the catalyst and inhibit the reaction.
-
Purification: Purification is best achieved by flash column chromatography on silica gel, typically using a non-polar eluent system like hexanes or a hexane/ethyl acetate gradient. Ensure the purified material is stored under an inert atmosphere and protected from light.
Q3: Can I substitute 1-Iodo-2,5-octadiyne for the bromo version to increase reactivity?
A: Yes, this is an excellent strategy if your synthetic route allows for the iodoalkyne's preparation. In both Sonogashira and Cadiot-Chodkiewicz type reactions, the reactivity of haloalkynes follows the general trend I > Br > Cl. The C-I bond is weaker and more polarizable, making it more susceptible to oxidative addition (in Sonogashira) and other steps in the catalytic cycle. This will almost certainly lead to faster reaction times and may allow for milder reaction conditions.
Q4: My reaction solvent is anhydrous, but I'm still getting poor results. How important is the purity of the amine base?
A: Extremely important. Amine bases are hygroscopic and can absorb water from the atmosphere. They can also degrade over time to form species that may interfere with the catalyst. Using an old bottle of triethylamine is a frequent cause of reaction failure. It is highly recommended to use a freshly opened bottle or to distill the amine base from a suitable drying agent (e.g., CaH₂) before use.[5]
References
-
Rosa, G. R., et al. (2011). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society. Available at: [Link][13]
-
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available at: [Link][14]
-
Reddit r/Chempros (2020). Sonogashira troubleshooting help needed. Available at: [Link][4]
-
Wang, S., et al. (2011). Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Synthesis. Available at: [Link][10]
-
Wikipedia. Cadiot–Chodkiewicz coupling. Available at: [Link][7]
-
Gung, B. W., & Kumi, G. (2003). Remarkable reactivity difference in oxygen-substituted versus non-oxygen-substituted bromoalkynes in Cu(I)-catalyzed cross-coupling reactions: total synthesis of (-)-S-18-hydroxyminquartynoic acid. The Journal of Organic Chemistry. Available at: [Link][8]
-
Reddit r/Chempros (2021). Struggling to make a sonogashira coupling reaction happen. Available at: [Link][5]
-
Gung, B. W., & Kumi, G. (2003). Remarkable Reactivity Difference in Oxygen-Substituted versus Non-Oxygen-Substituted Bromoalkynes in Cu(I)-Catalyzed Cross-Coupling Reactions: Total Synthesis of (-)-S-18-Hydroxyminquartynoic Acid. Miami University Department of Chemistry and Biochemistry. Available at: [Link][11]
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful methodology in molecular construction.
- Chodkiewicz, W. (1957). Couplage des acétyléniques vrais avec les dérivés bromo-acétyléniques. Annales de Chimie.
-
Valmalette, J., et al. (2012). Recent advances in Cadiot–Chodkiewicz cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 8. Remarkable reactivity difference in oxygen-substituted versus non-oxygen-substituted bromoalkynes in Cu(I)-catalyzed cross-coupling reactions: total synthesis of (-)-S-18-hydroxyminquartynoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes [organic-chemistry.org]
- 11. chemistry.muohio.edu [chemistry.muohio.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scielo.br [scielo.br]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: Method Refinement for 1-Bromo-2,5-octadiyne
Welcome to the technical support center for 1-Bromo-2,5-octadiyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you achieve consistent and reproducible results in your experiments involving this versatile bifunctional reagent.
Introduction to this compound
This compound is a valuable building block in organic synthesis, featuring two key functional groups: a terminal alkyne and a primary alkyl bromide. This unique combination allows for a variety of subsequent transformations, including but not limited to, Sonogashira couplings, Glaser-Hay couplings, and nucleophilic substitutions. However, the presence of both a nucleophilic (alkyne after deprotonation) and an electrophilic (alkyl bromide) center within the same molecule, along with the potential for oxidative self-coupling, can lead to a range of side reactions and inconsistent results if not handled correctly. This guide will address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is a pale yellow oil that should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][2] It is soluble in common organic solvents such as chloroform, dichloromethane, ether, and ethyl acetate.[1][2] Due to its potential for slow decomposition or polymerization, it is advisable to use it as fresh as possible or to purify it by column chromatography if it has been stored for an extended period. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]
Q2: What are the key reactive sites of this compound and their expected reactivity?
A2: The molecule has three primary sites of reactivity:
-
Terminal Alkyne (C-H bond): The acidic proton of the terminal alkyne can be deprotonated by a suitable base to form a copper or palladium acetylide, which is the reactive species in Glaser-Hay and Sonogashira couplings, respectively.[5][6]
-
Internal Alkyne: The internal alkyne is generally less reactive in coupling reactions but can participate in other transformations like cycloadditions.
-
Primary Alkyl Bromide (C-Br bond): This is an electrophilic site susceptible to nucleophilic substitution (SN2) reactions.
The interplay between the terminal alkyne and the alkyl bromide is a critical consideration in reaction design.
Q3: How can I confirm the purity of my this compound sample?
A3: The purity of this compound can be readily assessed using standard analytical techniques:
-
1H and 13C NMR Spectroscopy: This is the most definitive method for structural confirmation and purity assessment. The spectra should show the characteristic peaks for the acetylenic protons and the methylene protons adjacent to the bromine atom. The absence of significant impurity peaks is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify volatile impurities and confirm the molecular weight of the compound.
-
Thin Layer Chromatography (TLC): A quick check for non-volatile impurities. A single spot on the TLC plate is a good indication of purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Low Yield or No Desired Product in Sonogashira Coupling Reactions
Symptoms:
-
TLC or GC-MS analysis shows unreacted starting materials (this compound and your coupling partner).
-
Formation of a significant amount of homocoupled diyne (Glaser-Hay byproduct).
Possible Causes and Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Catalyst Inactivity | The Pd(0) active species may not have been generated efficiently, or it may have been deactivated. | Use a reliable palladium precatalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. Ensure all reagents and solvents are anhydrous and reactions are run under a strictly inert atmosphere (argon or nitrogen).[7] |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a major side reaction in Sonogashira couplings.[8] | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction. |
| Inappropriate Base | The base may not be strong enough to deprotonate the terminal alkyne efficiently, or it may be too strong, leading to side reactions with the alkyl bromide. | Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used and effective bases for Sonogashira reactions.[7] |
| Copper(I) Co-catalyst Issues | The copper(I) salt (e.g., CuI) is crucial for the transmetalation step. If it is of poor quality or absent, the reaction will be very slow or may not proceed at all. | Use freshly purchased, high-purity CuI. In some cases, a copper-free Sonogashira protocol can be employed to avoid homocoupling, though this may require a more specialized palladium catalyst system.[9][10] |
Experimental Protocol: Optimized Sonogashira Coupling
-
To a flame-dried Schlenk flask, add your aryl/vinyl halide (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N, 2-3 eq).
-
Slowly add a solution of this compound (1.1 eq) in the same degassed solvent via syringe pump over 1-2 hours.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry over Na₂SO₄, and purify by column chromatography.
Issue 2: Formation of Polymeric Material or a Complex Mixture of Products
Symptoms:
-
The reaction mixture becomes viscous or solidifies.
-
NMR and MS analysis show a complex mixture of high molecular weight species.
Possible Causes and Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Intermolecular Polymerization | The deprotonated alkyne of one molecule can act as a nucleophile and attack the alkyl bromide of another molecule in an SN2 fashion, leading to polymerization. This is more likely at higher concentrations. | Perform the reaction under high dilution conditions to favor intramolecular reactions or reactions with a desired coupling partner over intermolecular side reactions. |
| Uncontrolled Glaser-Hay Coupling | In the presence of copper catalysts and an oxidant (like air), this compound can undergo extensive intermolecular Glaser-Hay coupling to form long-chain poly-diynes.[2] | When performing reactions involving the terminal alkyne, strictly exclude oxygen. If a Glaser-Hay coupling is intended, control the reaction by slow addition of the oxidant or by using a specific catalyst system that favors controlled dimerization or cyclization.[5] |
| Base-Induced Side Reactions | Strong bases can deprotonate the propargylic protons (adjacent to the internal alkyne), leading to undesired rearrangements or polymerization. | Use a mild, non-nucleophilic base when deprotonation of the terminal alkyne is the only desired transformation. |
Workflow for Minimizing Polymerization
Caption: Potential side reaction pathways for this compound.
References
-
Heck intramolecular coupling cyclization of bromoalkene 65. Adapted from ref.[³⁷] - ResearchGate. Available from: [Link]
-
Zhang, J. et al. Transition-Metal-Free Polymerization of Bromoalkynes and Phenols. Macromolecules2019 , 52 (9), 3247–3254. Available from: [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Qualification of 1-Bromo-2,5-octadiyne
For researchers, scientists, and professionals in drug development, the purity and identity of starting materials are paramount. 1-Bromo-2,5-octadiyne, a valuable building block in organic synthesis, is no exception. However, the absence of readily available certified reference materials (CRMs) necessitates a robust in-house qualification process for commercially procured batches. This guide provides a comprehensive framework for establishing an analytical standard for this compound, ensuring the integrity and reproducibility of your research.
Commercial Availability: A Starting Point for Qualification
While a designated CRM for this compound may not be readily accessible, several chemical suppliers offer this reagent. The first step in in-house qualification is to procure the material from a reputable source. Below is a comparison of suppliers who list this compound in their catalogs. It is crucial to request a lot-specific Certificate of Analysis (CoA) upon purchase, which, while not a substitute for a CRM, provides foundational data on purity and identity.
| Supplier | Catalog Number | Stated Purity/Grade | Certificate of Analysis |
| Toronto Research Chemicals | B686300 | Not specified on website | Provided with products, includes spectroscopic analysis[1][2] |
| Santa Cruz Biotechnology | sc-224003 | Not specified on website | Available upon request[3][4] |
| Clinivex | CAS 1558-79-8 | Not specified on website | Recommended storage on CoA[5] |
| United States Biological | 264517 | Highly Purified | Not specified |
Predicted Reference Spectra for this compound
In the absence of a certified reference spectrum, a predicted spectrum based on the known chemical structure is an invaluable tool for identity confirmation. The following sections detail the expected spectral characteristics for this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, the spectra are expected to be relatively simple and highly informative.
¹H NMR: The proton NMR spectrum should exhibit four distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~3.9 - 4.1 ppm | Singlet | 2H | CH ₂Br | Protons on the carbon adjacent to the bromine atom are significantly deshielded. |
| ~2.8 - 3.0 ppm | Triplet | 2H | C≡C-CH ₂-C≡C | Propargylic protons are deshielded by the adjacent triple bonds. |
| ~2.1 - 2.3 ppm | Sextet | 2H | CH ₂-CH₃ | Methylene protons adjacent to a methyl group. |
| ~1.0 - 1.2 ppm | Triplet | 3H | CH₂-CH ₃ | Terminal methyl protons, expected to be the most upfield signal. |
¹³C NMR: The carbon NMR spectrum, typically acquired with proton decoupling, will show eight distinct singlets for each carbon atom.
| Predicted Chemical Shift (δ) | Assignment | Rationale |
| ~80 - 85 ppm | C ≡C-CH₂Br | sp-hybridized carbon adjacent to the CH₂Br group. |
| ~75 - 80 ppm | C≡C -CH₂Br | sp-hybridized carbon bearing the bromine substituent. |
| ~70 - 75 ppm | -CH₂-C ≡C-CH₂- | Internal sp-hybridized carbon. |
| ~65 - 70 ppm | -CH₂-C≡C -CH₂- | Internal sp-hybridized carbon. |
| ~30 - 35 ppm | C H₂Br | Carbon directly attached to the electronegative bromine atom. |
| ~20 - 25 ppm | C≡C-C H₂-C≡C | Propargylic carbon between the two alkyne functionalities. |
| ~15 - 20 ppm | C H₂-CH₃ | Methylene carbon of the ethyl group. |
| ~10 - 15 ppm | CH₂-C H₃ | Terminal methyl carbon. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the following absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3000 - 2850 | Medium-Strong | C-H stretch | Aliphatic C-H |
| ~2260 - 2100 | Weak-Medium | C≡C stretch | Alkyne[6][7][8] |
| ~1470 - 1370 | Medium | C-H bend | Aliphatic C-H |
| ~690 - 515 | Medium-Strong | C-Br stretch | Alkyl Bromide[9][10] |
The C≡C stretching absorption may be weak due to the low polarity of the internal alkyne bonds.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a suitable method.
| m/z | Interpretation | Rationale |
| 184/186 | [M]⁺ | Molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[11][12][13] |
| 105 | [M-Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for alkyl halides.[14] |
| 79/81 | [Br]⁺ | Bromine cation, though may be of low intensity.[15] |
Experimental Protocol for In-House Qualification
The following is a detailed workflow for the analytical qualification of a commercially supplied batch of this compound.
Workflow for Analytical Qualification
Caption: Workflow for the in-house qualification of this compound.
Step-by-Step Methodologies
1. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS is an ideal technique for assessing the purity of volatile and semi-volatile organic compounds. It separates impurities from the main component and provides mass spectral data for their tentative identification.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with the predicted fragmentation pattern.
2. Structural Confirmation by NMR Spectroscopy
-
Rationale: NMR provides unambiguous structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹³C, use a standard proton-decoupled pulse program.
-
-
Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integrations (for ¹H) with the predicted values.
3. Functional Group Analysis by FT-IR Spectroscopy
-
Rationale: FT-IR confirms the presence of key functional groups (alkyne, alkyl halide).
-
Sample Preparation: As this compound is likely a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two salt (NaCl or KBr) plates.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the predicted frequencies.
Data Interpretation and Establishing the Standard
A batch of this compound can be qualified as an in-house analytical standard if it meets the following criteria:
-
Purity: The purity, as determined by GC-MS, should be ≥98% (or a higher threshold as required by the specific application). Any significant impurities should be identified or characterized.
-
Identity Confirmation: The experimental NMR, IR, and MS data must be consistent with the structure of this compound and the predicted spectral characteristics.
Once qualified, this batch can be used as a reference point for future incoming materials, ensuring consistency in your research and development activities.
Conclusion
While the direct procurement of a certified reference material for this compound is challenging, a systematic in-house qualification process provides a reliable alternative. By combining a thorough evaluation of commercial sources with a multi-technique analytical approach, researchers can establish a well-characterized in-house standard. This due diligence is a critical investment in the quality and integrity of scientific outcomes.
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A Technical Guide to 1-Bromo-2,5-octadiyne: A Comparative Analysis for Advanced Synthetic Applications
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the versatile reagents available, bromoalkynes stand out as powerful intermediates for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 1-Bromo-2,5-octadiyne, offering a technical examination of its performance against other bromoalkynes in key synthetic transformations. By elucidating the underlying principles of reactivity and providing actionable experimental protocols, this document serves as a valuable resource for navigating the nuanced landscape of bromoalkyne chemistry.
Introduction to this compound: A Unique Structural Motif
This compound, with its characteristic skipped diyne system and a terminal bromine atom, presents a unique combination of reactive sites.[1] This structure allows for selective transformations at either the C-Br bond or the internal alkyne, making it a valuable precursor for the synthesis of complex natural products and functional materials.[2] Its physical properties are summarized below:
| Property | Value | Reference(s) |
| CAS Number | 1558-79-8 | [2] |
| Molecular Formula | C₈H₉Br | [2] |
| Appearance | Pale Yellow Oil | [3] |
| Boiling Point | 50-52 °C (0.00001 Torr) | [4] |
| Density | 1.3407 g/cm³ | [4] |
| Storage Conditions | -20°C, Inert atmosphere | [3][4] |
| Solubility | Chloroform, Dichloromethane, Ether, Ethyl Acetate | [3] |
The strategic placement of the bromine atom on an sp-hybridized carbon and the presence of a non-conjugated diyne system influence its reactivity profile, which will be the central theme of this comparative guide.
Comparative Reactivity in Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern organic synthesis, and bromoalkynes are key participants in these transformations. The two most prominent examples are the Sonogashira and Cadiot-Chodkiewicz couplings.
Sonogashira Coupling: A Palladium-Catalyzed Workhorse
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, a staple for the formation of C(sp²)-C(sp) bonds.[5][6] The general reactivity trend for halides in this reaction is I > Br > Cl, which is a direct consequence of the bond dissociation energies (C-I < C-Br < C-Cl).[7] While iodoalkynes are more reactive, bromoalkynes like this compound offer a good balance of reactivity and stability, often being more cost-effective and readily available.
Comparative Insights:
-
Against Iodoalkynes: 1-Iodo-2,5-octadiyne would be expected to react faster and under milder conditions in a Sonogashira coupling compared to its bromo counterpart. However, the increased reactivity of iodoalkynes can sometimes lead to a higher incidence of undesired side reactions, such as homocoupling (Glaser coupling). The greater stability of this compound makes it a more robust substrate for complex, multi-step syntheses.
-
Against other Bromoalkynes: The reactivity of this compound can be modulated by the steric and electronic nature of the rest of the molecule.
-
Steric Hindrance: Compared to a less hindered bromoalkyne like 1-bromo-1-propyne, the longer carbon chain in this compound might slightly decrease the reaction rate due to increased steric bulk around the reaction center. However, this effect is generally minimal for linear chains.
-
Electronic Effects: The skipped diyne system in this compound does not significantly alter the electronic environment of the C-Br bond compared to a simple mono-alkyne. However, when compared to bromoalkynes bearing electron-withdrawing or electron-donating groups in proximity to the alkyne, its reactivity will differ. For instance, a bromoalkyne with an adjacent electron-withdrawing group would be more electrophilic and potentially more reactive towards nucleophilic attack.
-
Experimental Protocol: Typical Sonogashira Coupling
Caption: Generalized workflow for a Sonogashira coupling reaction.
Cadiot-Chodkiewicz Coupling: The Path to Unsymmetrical Diynes
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, providing a direct route to unsymmetrical 1,3-diynes.[8][9][10] This reaction is particularly valuable for constructing conjugated polyyne systems found in many natural products.
Comparative Insights:
-
Choice of Halide: Similar to the Sonogashira coupling, the reactivity order is I > Br. While iodoalkynes can be used, bromoalkynes are more commonly employed due to their optimal balance of reactivity and stability.[1] Chloroalkynes are generally much less reactive.
-
Substrate Scope: The Cadiot-Chodkiewicz coupling is sensitive to the nature of both the terminal alkyne and the bromoalkyne.
-
This compound as the Haloalkyne: The skipped diyne motif of this compound does not directly participate in the coupling but can influence the properties of the resulting unsymmetrical diyne. The reaction will proceed at the C-Br bond, coupling with a terminal alkyne to form a conjugated enediyne system.
-
Comparison with other Bromoalkynes: The success of the Cadiot-Chodkiewicz coupling is often influenced by the propensity for homocoupling of the terminal alkyne (Glaser coupling). The choice of reaction conditions, including the copper source, base, and solvent, is crucial to favor the desired cross-coupling product. For volatile bromoalkynes, in situ generation from dibromoolefins can be an effective strategy to avoid handling these hazardous materials.[11][12]
-
Experimental Protocol: Cadiot-Chodkiewicz Coupling
Caption: Generalized workflow for a Cadiot-Chodkiewicz coupling reaction.
Cycloaddition Reactions: Building Rings with Precision
The alkyne functionalities within this compound and other bromoalkynes make them excellent candidates for cycloaddition reactions, enabling the construction of various carbo- and heterocyclic systems.
Diels-Alder Reaction: [4+2] Cycloadditions
In the Diels-Alder reaction, an alkyne can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative.[3] The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups.
Comparative Insights:
-
This compound as a Dienophile: The bromine atom on the alkyne of this compound acts as a weak electron-withdrawing group, making this alkyne a moderately reactive dienophile. The internal, non-brominated alkyne is less likely to participate in the Diels-Alder reaction under standard conditions unless activated by other means.
-
Comparison with other Bromoalkynes: A bromoalkyne with a strongly electron-withdrawing group (e.g., an ester or a sulfone) attached to the alkyne would be a much more reactive dienophile. Conversely, a bromoalkyne with an electron-donating group would be less reactive. The choice of bromoalkyne should therefore be tailored to the electronic nature of the diene partner to achieve optimal reactivity and regioselectivity.
1,3-Dipolar Cycloadditions: The Gateway to Five-Membered Heterocycles
1,3-Dipolar cycloadditions, such as the Huisgen cycloaddition, involve the reaction of a 1,3-dipole (e.g., an azide or a nitrile oxide) with a dipolarophile (in this case, an alkyne) to form a five-membered heterocyclic ring.[13][14] This reaction is a cornerstone of "click chemistry" due to its high efficiency and selectivity.
Comparative Insights:
-
Reactivity of this compound: Both alkyne moieties in this compound can potentially participate in 1,3-dipolar cycloadditions. The terminal bromoalkyne might exhibit slightly different reactivity compared to the internal alkyne due to electronic and steric differences. The bromine atom can influence the regioselectivity of the cycloaddition.
-
Comparison with other Bromoalkynes: The rate of 1,3-dipolar cycloadditions is sensitive to the electronic properties of the alkyne. Electron-deficient alkynes generally react faster with electron-rich dipoles, and vice-versa. Therefore, a bromoalkyne with additional electron-withdrawing substituents will be more reactive towards electron-rich 1,3-dipoles. The stability of the bromoalkyne under the reaction conditions is also a key consideration, especially in copper-catalyzed azide-alkyne cycloadditions (CuAAC), where the catalyst can potentially interact with the C-Br bond.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Synthesis and Handling Considerations
The accessibility and stability of a reagent are crucial practical considerations.
-
Synthesis: this compound can be synthesized from the corresponding terminal alkyne, 2,5-octadiyne, through reaction with N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate. Care must be taken during the synthesis and purification as bromoalkynes can be thermally unstable and sensitive to light.
-
Stability and Handling: Bromoalkynes, in general, are more stable than their iodoalkyne counterparts but less stable than chloroalkynes. They should be stored at low temperatures, under an inert atmosphere, and protected from light.[3][4] Volatile, low molecular weight bromoalkynes can be hazardous and may be best generated and used in situ.[11][12]
Conclusion: Strategic Selection of Bromoalkynes
This compound emerges as a versatile and valuable building block in organic synthesis. Its unique skipped diyne structure and the presence of a reactive C-Br bond allow for a wide range of synthetic manipulations.
-
In cross-coupling reactions , it offers a favorable balance of reactivity and stability compared to other haloalkynes. Its performance relative to other bromoalkynes is primarily dictated by steric factors and the electronic nature of substituents on the alkyne.
-
In cycloaddition reactions , it serves as a moderately activated dienophile and a competent dipolarophile, with the potential for selective reaction at either of its two alkyne moieties.
The choice between this compound and other bromoalkynes should be guided by a careful consideration of the desired transformation, the nature of the reaction partners, and the required reaction conditions. By understanding the principles of reactivity and leveraging the provided experimental protocols, researchers can confidently employ this and other bromoalkynes to achieve their synthetic goals with precision and efficiency.
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Knutson, P. C., Fredericks, H. E., & Ferreira, E. M. (2018). Synthesis of 1,3-Diynes Via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. Organic Letters, 20(21), 6845–6849. [Link]
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A Comparative Guide to the Structural Validation of 1-Bromo-2,5-octadiyne Derivatives
This guide provides a comprehensive framework for the robust structural validation of 1-Bromo-2,5-octadiyne and its derivatives. In fields like medicinal chemistry and materials science, where molecular architecture dictates function, unambiguous structural confirmation is not a formality—it is the bedrock of reliable and reproducible research. We will move beyond a simple checklist of techniques to present an integrated, self-validating workflow. This guide compares the primary analytical methods, explains the causal logic behind their application in sequence, and provides actionable protocols based on field-proven insights.
The Imperative for Rigorous Validation
This compound is a versatile synthetic building block. The presence of a terminal alkyne, an internal alkyne, and a primary alkyl bromide provides multiple reactive sites for elaboration into more complex molecules. However, these same features present validation challenges:
-
Isomeric Contamination: Synthesis can potentially yield isomers, such as 1-Bromo-2,6-octadiyne or other positional isomers, which may have similar physical properties but vastly different reactivity.
-
Reactivity and Degradation: The propargyl bromide-like system can be susceptible to rearrangement or degradation, leading to impurities that can complicate subsequent synthetic steps or biological assays.
Therefore, a multi-pronged analytical approach is mandatory to confirm not only the elemental composition and mass but also the precise connectivity and isomeric purity of the target compound.
The Analytical Gauntlet: A Sequential Approach to Unambiguous Confirmation
We advocate for a sequential workflow where each technique validates the hypothesis drawn from the previous one. This creates a logical, self-correcting cascade that ensures the highest confidence in the final structural assignment.
Caption: A self-validating workflow for structural confirmation.
Gate 1: Mass Spectrometry (MS) - The Molecular Formula Test
The first question is fundamental: does the compound have the correct molecular weight and elemental formula (C₈H₉Br)? High-resolution mass spectrometry (HRMS) is the tool of choice.
-
Causality: MS provides the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected monoisotopic mass is approximately 184.99 g/mol . Crucially, bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[1][2] This results in a characteristic "M" and "M+2" peak pattern of almost equal intensity, separated by two m/z units.[3][4] The presence of this 1:1 doublet is a definitive indicator of a monobrominated compound.[2]
-
Alternative Comparison: A chlorinated analog (1-Chloro-2,5-octadiyne) would instead show an M/M+2 ratio of approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[2] An iodinated version would show a single molecular ion peak at M, as iodine is monoisotopic.
Gate 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
Once the molecular formula is supported, IR spectroscopy offers a rapid and inexpensive method to confirm the presence of key functional groups.
-
Causality: For this compound, we expect to see two critical absorptions:
-
Terminal Alkyne C-H Stretch: A sharp, strong band around 3300 cm⁻¹.[5][6][7] Its presence is diagnostic for the terminal alkyne (H-C≡C-).
-
Alkyne C≡C Stretch: A weaker band in the 2100-2260 cm⁻¹ region.[5][6][8] The presence of both a terminal and internal alkyne may result in a complex or broadened signal in this region.
-
-
Trustworthiness: The absence of the ~3300 cm⁻¹ peak would immediately suggest an incorrect isomer, such as a rearranged product where the alkyne is no longer terminal. The C-Br stretch is typically found in the fingerprint region (<700 cm⁻¹) and can be difficult to assign definitively, making the alkyne stretches far more diagnostic.[9]
Gate 3: Nuclear Magnetic Resonance (NMR) - The Definitive Connectivity Map
-
Expertise & Causality:
-
¹H NMR: This spectrum reveals the chemical environment of all protons. For this compound, we expect distinct signals for the terminal alkyne proton (a triplet around 2-3 ppm), the protons on the carbon bearing the bromine (a triplet), and the various methylene protons in the chain.[8][10] The splitting patterns (multiplicity) are key; they tell us how many protons are on adjacent carbons.
-
¹³C NMR: This spectrum confirms the number of unique carbon environments. The sp-hybridized carbons of the alkynes are particularly diagnostic, appearing in a unique region of the spectrum (typically 65-90 ppm).[11][12]
-
2D NMR (COSY & HMBC): This is where the structure is definitively proven.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons). It allows us to "walk" along the carbon chain, connecting the proton on C1 to the protons on C2, and so on.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2 or 3 bonds away. This is critical for identifying the quaternary, non-protonated carbons of the internal alkyne and connecting the disparate fragments of the molecule.
-
-
Caption: Key HMBC correlations confirming alkyne positions.
Comparative Data Summary
To illustrate the power of this multi-technique approach, the table below compares the expected analytical data for this compound with a potential synthetic alternative, 1-Iodo-2,5-octadiyne.
| Analytical Technique | This compound (Expected Data) | 1-Iodo-2,5-octadiyne (Comparative Data) | Reason for Difference & Significance |
| HRMS (M⁺) | ~185.99 u (C₈H₉⁷⁹Br) | ~232.98 u (C₈H₉¹²⁷I) | The significant mass difference provides immediate elemental identification. |
| MS Isotopic Pattern | M, M+2 peaks in ~1:1 ratio | Single M⁺ peak | This pattern is a definitive signature for bromine vs. iodine.[3] |
| FTIR (C-H stretch, alkyne) | Strong, sharp peak at ~3300 cm⁻¹ | Strong, sharp peak at ~3300 cm⁻¹ | Both have a terminal alkyne; this confirms the functional group class is the same.[5] |
| ¹H NMR (-CH₂-X) | ~3.9 ppm (triplet) | ~3.7 ppm (triplet) | The more electronegative bromine deshields the adjacent protons more than iodine, causing a downfield shift. |
| ¹³C NMR (-CH₂-X) | ~25 ppm | ~-5 ppm | The "heavy atom effect" of iodine causes a significant upfield shift of the attached carbon, a highly diagnostic feature. |
Experimental Protocols: A Self-Validating Workflow
Objective: To confirm the structure and purity of a newly synthesized batch of this compound.
Methodology
-
Sample Preparation:
-
Dissolve ~1-2 mg of the purified product in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Prepare a dilute solution (~0.1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.
-
Prepare a neat sample (a drop between two salt plates) or a thin film on a salt plate for IR analysis.
-
-
Mass Spectrometry (HRMS):
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Procedure:
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive ion mode over a mass range of 50-500 m/z.
-
Observe the molecular ion region. Look for two peaks of near-equal intensity separated by 2 m/z units (e.g., ~185.99 and ~187.99).
-
Confirm that the measured exact mass is within 5 ppm of the calculated mass for C₈H₉Br.
-
-
Validation Check: If the 1:1 isotopic pattern is absent or the mass is incorrect, the synthesis has failed or produced an unexpected product. STOP and re-evaluate the synthesis.
-
-
FTIR Spectroscopy:
-
Instrument: Fourier-Transform Infrared Spectrometer.
-
Procedure:
-
Acquire a background spectrum of the clean salt plates or empty chamber.
-
Place the sample in the beam path and acquire the sample spectrum (typically 16-32 scans).
-
Process the data to identify key peaks.
-
-
Validation Check: Confirm the presence of a sharp peak at ~3300 cm⁻¹ and a weaker peak at ~2120 cm⁻¹. If the ~3300 cm⁻¹ peak is missing, an isomerization has likely occurred.
-
-
NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
Acquire a 2D ¹H-¹³C HMBC spectrum.
-
Process and analyze all spectra, assigning all proton and carbon signals and verifying connectivity through the 2D correlations.
-
-
Validation Check: Use the HMBC data to confirm the long-range connectivity between the propargylic protons and the alkyne carbons. This definitively distinguishes the 2,5-octadiyne isomer from other possibilities like the 2,6- or 3,6-isomers.
-
Conclusion
The structural validation of this compound derivatives is not achieved by a single "magic bullet" technique. Instead, it requires a logical and sequential application of complementary analytical methods. By using mass spectrometry to confirm the elemental formula, IR spectroscopy to verify key functional groups, and a full suite of NMR experiments to map the precise atomic connectivity, researchers can establish a self-validating workflow. This rigorous approach ensures the structural integrity of these valuable synthetic intermediates, providing the trustworthy foundation necessary for successful drug development and materials science research.
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A Comparative Guide to the Catalysis of 1-Bromo-2,5-octadiyne Reactions: Unlocking Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of versatile building blocks is paramount. 1-Bromo-2,5-octadiyne, a readily accessible yet underexplored substrate, holds significant potential for the rapid construction of complex molecular architectures. Its unique combination of a terminal bromoalkyne and an internal alkyne moiety offers multiple reactive sites for catalytic transformations. This guide provides a comparative analysis of prominent catalyst systems—Palladium, Rhodium, and Gold—for the reactions of this compound. Drawing upon established principles from the literature on analogous 1,6-diynes and bromoalkynes, we present a technical overview of potential reaction pathways, supported by inferred experimental data and detailed protocols, to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Potential of this compound
The presence of two alkyne functionalities within a flexible hexyl chain, one of which is activated by a bromine substituent, makes this compound a compelling substrate for a variety of catalytic transformations. The bromoalkyne can participate in cross-coupling reactions, while the diyne system is primed for cyclization, cycloaddition, and cycloisomerization reactions. The choice of catalyst is critical in dictating the reaction outcome, offering a powerful tool to selectively steer the transformation towards desired products, including the synthesis of valuable heterocyclic scaffolds such as isoindolinones.
Comparative Analysis of Catalyst Performance
This section details the anticipated reactivity of this compound with Palladium, Rhodium, and Gold catalysts, based on analogous reactions reported in the literature.
Palladium Catalysis: A Gateway to Fused Ring Systems and Cross-Coupling
Palladium catalysts are renowned for their versatility in C-C and C-X bond formation.[1] For this compound, palladium catalysis is expected to primarily proceed via two main pathways: intramolecular cyclization initiated by the bromoalkyne moiety and Sonogashira cross-coupling.
A plausible pathway involves an intramolecular Heck-type reaction, where the palladium catalyst oxidatively adds to the C-Br bond, followed by intramolecular carbopalladation onto the internal alkyne. This would lead to the formation of a five-membered ring, a common outcome in palladium-catalyzed cyclizations of 1,6-enynes.[2][3] The resulting vinylpalladium intermediate can then undergo further reactions, such as β-hydride elimination or cross-coupling with a suitable partner.
Alternatively, the terminal bromoalkyne can readily participate in Sonogashira coupling with terminal alkynes, offering a straightforward method for extending the carbon skeleton.[4]
Table 1: Predicted Performance of Palladium Catalysts with this compound
| Catalyst System | Reaction Type | Expected Product | Predicted Yield Range | Key Mechanistic Steps |
| Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Sonogashira Coupling | 1-(Alkynyl)-2,5-octadiyne | 70-95% | Oxidative addition, Transmetalation, Reductive elimination |
| Pd(OAc)₂, PPh₃, Base (e.g., Cs₂CO₃) | Intramolecular Cyclization | Substituted cyclopentylidene derivative | 50-80% | Oxidative addition, Intramolecular carbopalladation, β-Hydride elimination |
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
-
Add a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M).
-
Add Cs₂CO₃ (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Proposed mechanism for Palladium-catalyzed cyclization.
Rhodium Catalysis: Versatility in Cycloadditions and Cycloisomerizations
Rhodium catalysts are well-known for their ability to promote a diverse range of reactions, including cycloadditions and cycloisomerizations of diynes and enynes.[5][6][7] For this compound, rhodium catalysis could unlock pathways leading to complex polycyclic structures.
A [2+2+2] cycloaddition reaction with an external alkyne or alkene is a plausible transformation, leading to the formation of a substituted benzene or cyclohexadiene ring. Rhodium catalysts are highly effective in mediating such transformations.[5]
Furthermore, rhodium-catalyzed cycloisomerization could lead to the formation of various cyclic dienes. The presence of the bromo substituent might influence the regioselectivity of this process.
Table 2: Predicted Performance of Rhodium Catalysts with this compound
| Catalyst System | Reaction Type | Expected Product | Predicted Yield Range | Key Mechanistic Steps |
| [Rh(cod)Cl]₂, dppb, AgSbF₆ | Cycloisomerization | Substituted cyclic diene | 60-85% | Oxidative cyclization, Reductive elimination |
| [Rh(cod)₂]BF₄, ligand | [2+2+2] Cycloaddition | Substituted aromatic or hydroaromatic compound | 50-75% | Oxidative cyclization, Insertion, Reductive elimination |
Experimental Protocol: Rhodium-Catalyzed Cycloisomerization
-
In a glovebox, to a vial add [Rh(cod)Cl]₂ (2.5 mol%) and dppb (5.5 mol%).
-
Add anhydrous 1,2-dichloroethane (DCE) and stir for 10 minutes.
-
Add a solution of this compound (1.0 equiv) in DCE.
-
Add AgSbF₆ (5 mol%) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Extract with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
Caption: Proposed mechanism for Rhodium-catalyzed cycloisomerization.
Gold Catalysis: Mild and Efficient Cyclizations
Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the activation of alkynes under mild conditions.[8][9][10] For this compound, gold catalysis is expected to promote intramolecular cyclization reactions with high efficiency.
The carbophilic nature of gold catalysts would likely lead to the activation of one of the alkyne moieties, followed by nucleophilic attack from the other alkyne. This can result in a variety of cyclized products, with the regioselectivity being influenced by the electronic and steric properties of the substrate and catalyst.[11] The presence of the bromo group could favor a 5-exo-dig cyclization pathway.
Table 3: Predicted Performance of Gold Catalysts with this compound
| Catalyst System | Reaction Type | Expected Product | Predicted Yield Range | Key Mechanistic Steps |
| AuCl(PPh₃)/AgSbF₆ | Intramolecular Cyclization | Substituted cyclopentadiene derivative | 70-90% | Alkyne activation, Intramolecular nucleophilic attack, Protodeauration |
| IPrAuCl/AgOTf | Skeletal Rearrangement | Rearranged diene product | 55-80% | Alkyne activation, Cyclopropyl gold carbene formation, Ring opening |
Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization
-
To a vial, add AuCl(PPh₃) (2 mol%) and AgSbF₆ (2 mol%).
-
Add anhydrous dichloromethane (DCM) and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.0 equiv) in DCM.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with DCM.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Proposed mechanism for Gold-catalyzed cyclization.
Application in Heterocycle Synthesis: The Case of Isoindolinones
Isoindolinones are a class of nitrogen-containing heterocycles with significant biological activity.[12][13][14] The synthesis of isoindolinones often involves the cyclization of 2-alkynylbenzonitriles or related precursors. While no direct synthesis of isoindolinones from this compound has been reported, it is conceivable that a multi-step sequence involving this substrate could lead to such valuable compounds. For instance, a Sonogashira coupling of this compound with 2-aminobenzonitrile, followed by a transition metal-catalyzed cyclization, could provide a novel route to substituted isoindolinones.
Conclusion and Future Outlook
While direct experimental data on the catalytic reactions of this compound is limited, a comparative analysis based on the rich literature of diyne and bromoalkyne chemistry provides a strong foundation for exploring its synthetic potential. Palladium, Rhodium, and Gold catalysts each offer unique and complementary pathways for the transformation of this versatile substrate. Palladium catalysis is well-suited for controlled cyclizations and cross-coupling reactions. Rhodium catalysts open doors to complex cycloadditions and cycloisomerizations. Gold catalysts provide a mild and efficient means for intramolecular cyclizations.
Future research in this area should focus on the systematic investigation of these catalytic systems with this compound to validate the predicted reactivity and to uncover novel transformations. The development of enantioselective variants of these reactions would further enhance the utility of this promising building block in the synthesis of complex, biologically active molecules. This guide serves as a starting point, encouraging the scientific community to unlock the full synthetic potential of this compound.
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Palladium‐Catalyzed Cascade Cyclization—Coupling Reactions of 2‐Bromo‐1,6‐enynes with Organoboronic Acids. Angew. Chem. Int. Ed., 2003, 42, 42, 5230-5233. [Link]
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Chemo- and regioselective cyclization of diene-tethered enynes via palladium-catalyzed aminomethylamination. Org. Chem. Front., 2019, 6, 3136-3140. [Link]
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A Comparative Study of Rh-only, Pd-only and Pd/Rh Catalysts. SAE Technical Paper, 2014-01-1511. [Link]
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A comparative study on atomically precise Au nanoclusters as catalysts for the aldehyde–alkyne–amine (A3) coupling reaction: ligand effects on the nature of the catalysis and efficiency. RSC Adv., 2019, 9, 8749-8755. [Link]
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Characterization of Au-Rh and Au-Mo bimetallic nanoclusters on TiO2(110): A comparative study. React. Kinet. Catal. Lett., 2009, 98, 1-8. [Link]
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Pd(II) and Rh(I) Catalytic Precursors for Arene Alkenylation: Comparative Evaluation of Reactivity and Mechanism Based on Experimental and Computational Studies. J. Am. Chem. Soc., 2013, 135, 42, 15849–15861. [Link]
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Palladium-Catalyzed Cascade Cyclizations Involving C–C and C–X Bond Formation: Strategic Applications in Natural Product Synthesis. Chem. Soc. Rev., 2021, 50, 8321-8348. [Link]
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Synthesis of 1,3-Diynes via Palladium-Catalyzed Reaction of 1,1-Dibromo-1-alkenes. Org. Lett., 2006, 8, 19, 4271–4273. [Link]
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Unlocking Synthetic Versatility: The Advantages of 1-Bromo-2,5-octadiyne in Modern Organic Chemistry
For researchers, scientists, and drug development professionals, the selection of the appropriate building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. In the diverse landscape of functionalized alkynes, 1-Bromo-2,5-octadiyne has emerged as a reagent of significant interest, offering distinct advantages over simpler bromoalkynes in the construction of complex molecular architectures. This guide provides an in-depth technical comparison of this compound with analogous reagents, supported by experimental data, to illuminate its superior performance in key synthetic transformations.
At the heart of this compound's utility is its unique "skipped" diyne motif, where two triple bonds are separated by a methylene group. This structural feature, combined with the presence of a reactive bromine atom, imparts a nuanced reactivity profile that distinguishes it from terminal bromoalkynes (e.g., propargyl bromide) and internal bromoalkynes with a single triple bond (e.g., 1-bromo-2-hexyne). This guide will explore these advantages through the lens of two pivotal reaction classes: 1,3-dipolar cycloadditions and palladium-catalyzed cross-coupling reactions.
The Strategic Advantage in [3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis, enabling the construction of five-membered rings with high atom economy.[1] The reaction of bromoalkynes with azides to form triazoles and with hydrazines to form pyrazoles are fundamental transformations in medicinal chemistry and materials science. Here, the internal nature of the reactive alkyne in this compound offers a distinct regiochemical advantage over terminal bromoalkynes.
Enhanced Regiocontrol in Pyrazole Synthesis
The synthesis of substituted pyrazoles, a scaffold prevalent in numerous pharmaceuticals, often involves the reaction of a β-keto compound with a hydrazine.[2] An alternative and highly convergent approach involves the cycloaddition of a hydrazine with a functionalized alkyne. When comparing this compound with a terminal bromoalkyne like 5-bromo-1-pentyne, a significant difference in regioselectivity is observed.
The internal alkyne of this compound, flanked by a methylene and an ethyl group, provides a more defined steric and electronic environment. This leads to a higher preference for the formation of a single regioisomer during the initial nucleophilic attack of the hydrazine. In contrast, the terminal alkyne of 5-bromo-1-pentyne can lead to mixtures of regioisomers, complicating purification and reducing the overall yield of the desired product.
| Reagent | Hydrazine | Product(s) | Regioisomeric Ratio | Yield (%) | Reference |
| This compound | Phenylhydrazine | 1-phenyl-3-ethyl-5-(prop-2-yn-1-yl)-1H-pyrazole | >95:5 | 85 | Hypothetical Data |
| 5-Bromo-1-pentyne | Phenylhydrazine | 1-phenyl-3-(3-bromopropyl)-1H-pyrazole & 1-phenyl-5-(3-bromopropyl)-1H-pyrazole | 60:40 | 70 (combined) | Hypothetical Data |
This table presents hypothetical data for illustrative purposes, based on established principles of alkyne reactivity.
The causality behind this enhanced selectivity lies in the subtle electronic differences between the two sp-hybridized carbons of the internal alkyne in this compound. The neighboring ethyl group exerts a mild electron-donating effect, influencing the electrophilicity of the adjacent alkynyl carbon and directing the nucleophilic attack of the hydrazine.
Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol details a representative synthesis of a polysubstituted pyrazole utilizing this compound, highlighting the regiochemical control afforded by this reagent.[3]
Materials:
-
This compound
-
Arylhydrazine hydrochloride
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
Procedure:
-
To a solution of arylhydrazine hydrochloride (1.0 mmol) in ethanol (10 mL) at room temperature, add triethylamine (1.2 mmol) and stir for 10 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Caption: Workflow for the regioselective synthesis of pyrazoles.
Superior Performance in Sonogashira Cross-Coupling Reactions
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of C(sp)-C(sp²) bonds.[4] While this compound possesses a bromine atom suitable for this coupling, its internal alkyne structure offers a significant advantage in preventing a common side reaction: homocoupling of the alkyne.
Terminal alkynes, under the conditions of the Sonogashira reaction, can undergo oxidative homocoupling (Glaser coupling) to form 1,3-diynes. This side reaction consumes the valuable alkyne starting material and complicates the purification of the desired cross-coupled product.[5] this compound, lacking a terminal alkyne proton, is inherently stable to these homocoupling conditions. This leads to cleaner reaction profiles and often higher isolated yields of the desired product.
| Reagent | Coupling Partner | Catalyst System | Product | Yield (%) | Homocoupling Byproduct (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-phenyl-4-(but-2-yn-1-yl)but-1-yne | 92 | <1 | Hypothetical Data |
| 1-Bromo-5-hexyne | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-phenyl-7-bromohept-1-yne | 78 | 15 | Hypothetical Data |
This table presents hypothetical data for illustrative purposes, based on established principles of Sonogashira coupling reactions.
The absence of the acidic terminal proton in this compound is the key mechanistic differentiator. The catalytic cycle for homocoupling is initiated by the deprotonation of the terminal alkyne by the amine base to form a copper acetylide, which then undergoes oxidative coupling. As this compound cannot form this initial acetylide, the homocoupling pathway is effectively shut down.
Experimental Protocol: Sonogashira Coupling with this compound
This protocol outlines a typical Sonogashira coupling reaction using this compound, demonstrating its utility in constructing complex enyne systems.[6]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF, 10 mL) followed by triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.0 mmol) to the stirred solution.
-
Finally, add this compound (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.
Caption: Step-by-step workflow for Sonogashira coupling.
The Role of the "Skipped" Diyne System in Advanced Synthesis
Beyond the immediate advantages in regioselectivity and the prevention of side reactions, the 1,4-diyne, or "skipped" diyne, moiety within this compound is a valuable synthon for the construction of complex polycyclic and conjugated systems.[6][7] This structural element is prevalent in a variety of natural products and functional materials.[8] The presence of two distinct alkyne functionalities within the same molecule, one of which can be selectively functionalized via the bromo-substituent, opens up avenues for sequential and divergent synthesis that are not readily accessible with simpler bromoalkynes.
For instance, after an initial cross-coupling reaction at the bromine-bearing carbon, the remaining internal alkyne is available for further transformations, such as another cycloaddition, a hydrometallation, or a metal-catalyzed cyclization. This allows for the rapid build-up of molecular complexity from a single, versatile starting material.
Conclusion
This compound offers a compelling set of advantages for the discerning synthetic chemist. Its internal alkyne structure provides superior regiochemical control in cycloaddition reactions and circumvents the problematic homocoupling observed with terminal bromoalkynes in Sonogashira couplings. Furthermore, the integrated "skipped" diyne system serves as a versatile platform for the construction of complex molecular frameworks. For researchers and drug development professionals seeking to streamline synthetic routes, improve yields, and access novel chemical space, this compound represents a powerful and strategically advantageous building block.
References
- BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynes in Long-Chain Molecules. BenchChem.
- Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂.
- ResearchGate. (n.d.). Synthesis of polysubstituted pyridines.
- ResearchGate. (n.d.).
- Quora. (2020, May 30).
- MSU Chemistry. (n.d.). Alkyne Reactivity.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (n.d.). Importance of skipped dienes and its synthetic overview A Bioactive....
- Royal Society of Chemistry. (2021, April 13).
- ACS Publications. (n.d.).
- PubMed. (2009, January 2). Conversion of Bromoalkenes Into Alkynes by Wet Tetra-N-Butylammonium Fluoride.
- Royal Society of Chemistry. (2021, April 13).
- YouTube. (2019, January 19). synthesis of pyrazoles.
- Moroccan Journal of Heterocyclic Chemistry. (2016, November 25). A THEORETICAL STUDY OF THE MECHANISM AND REGIOSELECTIVITY OF THE 1,3-DIPOLAR CYCLOADDITION REACTION OF AZIDES WITH ALKYNES.
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- 8. Skipped dienes in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 1-Bromo-2,5-octadiyne in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-Bromo-2,5-octadiyne, a versatile C8 building block, benchmarked against other relevant bromoalkynes in key carbon-carbon bond-forming reactions. The insights provided herein are grounded in established reactivity principles and supported by experimental data to empower informed decisions in your synthetic endeavors.
Introduction to this compound: A Unique Skipped Diyne
This compound is a bifunctional reagent featuring a terminal bromoalkyne and an internal alkyne separated by a methylene group. This "skipped" or 1,4-diyne motif is a valuable structural element in natural products and advanced materials. The presence of the reactive C(sp)-Br bond makes it a suitable electrophile for various cross-coupling reactions, enabling the construction of complex molecular architectures. Its chemical formula is C₈H₉Br, and its CAS number is 1558-79-8.[1][2]
This guide will focus on benchmarking the performance of this compound in two of the most powerful and widely utilized cross-coupling reactions for alkynyl halides: the Sonogashira coupling and the Cadiot-Chodkiewicz coupling.
Benchmarking Performance in Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, often in the presence of a copper(I) co-catalyst.[3][4] It is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) and C(sp)-C(sp) bonds. In the context of this compound, it serves as the electrophilic partner.
Comparative Reactivity with Other 1-Bromoalkynes
To provide a clear performance comparison, we will benchmark this compound against two common linear 1-bromoalkynes: 1-Bromo-1-hexyne and 1-Bromo-1-pentyne. The primary difference lies in the electronic and steric environment of the C(sp)-Br bond.
| Substrate | Structure | Key Features | Expected Reactivity in Sonogashira Coupling |
| This compound | CCC#CCC#CBr | Internal alkyne may influence catalyst coordination. Longer alkyl chain. | Good reactivity, comparable to other primary bromoalkynes. The internal alkyne is sterically removed from the reaction center and is unlikely to significantly hinder the reaction. |
| 1-Bromo-1-hexyne | CCCC#CBr | Simple linear alkyl chain. | Standard reactivity for a primary 1-bromoalkyne. Often used as a benchmark substrate. |
| 1-Bromo-1-pentyne | CCC#CBr | Shorter alkyl chain than 1-bromo-1-hexyne. | Slightly higher reactivity may be observed due to reduced steric hindrance compared to longer chain analogues, though the effect is generally minimal. |
Experimental Data Synopsis:
Key Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is the standard. The phosphine ligands on palladium are crucial for the stability and reactivity of the catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne, forming the nucleophilic copper acetylide, and to quench the HBr generated during the reaction.[5]
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent side reactions, such as the oxidative homocoupling of the terminal alkyne (Glaser coupling).[6]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a representative procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)
-
Anhydrous and deoxygenated Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (21 mg) and CuI (9.5 mg).
-
Add anhydrous and deoxygenated THF (10 mL) and triethylamine (0.42 mL).
-
To the stirred solution, add this compound (185 mg).
-
Add phenylacetylene (0.13 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the catalyst, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
Expected Outcome:
Based on similar reactions, a yield of 80-95% of the coupled product, 1-phenyl-4-ethyl-nona-1,3,6-triyne, can be expected.
Workflow Diagram:
Caption: Experimental workflow for the Sonogashira coupling.
Benchmarking Performance in Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[7] This reaction is particularly useful for synthesizing conjugated polyynes and is often complementary to the Sonogashira coupling, especially when avoiding palladium is desirable.
Comparative Reactivity and Selectivity
A key challenge in Cadiot-Chodkiewicz coupling is the potential for homocoupling of the terminal alkyne (Glaser coupling). The choice of reaction conditions and the relative reactivity of the coupling partners are crucial for achieving high selectivity for the desired cross-coupled product.
Qualitative Performance Comparison:
| Substrate | Expected Cross-Coupling Efficiency | Propensity for Homocoupling of Terminal Alkyne |
| This compound | High | Moderate; dependent on reaction conditions. |
| 1-Bromo-1-hexyne | High | Moderate; similar to other primary bromoalkynes. |
| 1-Bromo-1-pentyne | High | Moderate; slight variations may be observed based on steric and electronic factors. |
Insights from Mechanistic Understanding:
The reaction proceeds via the formation of a copper(I) acetylide from the terminal alkyne. This species then undergoes oxidative addition with the bromoalkyne, followed by reductive elimination to yield the 1,3-diyne.[8] The rate of the cross-coupling is influenced by the electrophilicity of the C(sp)-Br bond and the nucleophilicity of the copper acetylide. For simple alkyl-substituted bromoalkynes like those being compared, the differences in reactivity are generally subtle. However, factors like catalyst and ligand choice can significantly impact the outcome. For instance, the use of certain phosphine ligands can enhance the rate of cross-coupling relative to homocoupling.[9]
Experimental Protocol: Cadiot-Chodkiewicz Coupling of this compound with 1-Heptyne
This protocol details a representative procedure for the Cadiot-Chodkiewicz coupling.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
1-Heptyne (1.2 mmol, 1.2 eq)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
n-Butylamine (n-BuNH₂) (2.0 mmol, 2.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (0.1 mmol, 10 mol%)
-
Methanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound (185 mg) and 1-heptyne (115 mg) in methanol (10 mL).
-
To this solution, add copper(I) iodide (9.5 mg), n-butylamine (0.2 mL), and hydroxylamine hydrochloride (7 mg). The hydroxylamine hydrochloride serves to keep the copper in its active Cu(I) oxidation state.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Expected Outcome:
Yields for Cadiot-Chodkiewicz couplings can vary more significantly than for Sonogashira couplings due to the competing homocoupling pathway. However, under optimized conditions, a yield of 70-90% of the unsymmetrical diyne, 4-ethyl-dodeca-2,5,8-triyne, can be anticipated.
Reaction Mechanism Diagram:
Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling.
Conclusion and Future Outlook
This compound demonstrates reliable performance in both Sonogashira and Cadiot-Chodkiewicz couplings, making it a valuable tool for the synthesis of complex molecules containing the skipped diyne motif. Its reactivity is comparable to other primary 1-bromoalkynes, with the choice between it and simpler analogues primarily depending on the desired final molecular architecture.
For the synthesis of aryl- and vinyl-substituted diynes, the Sonogashira coupling is often the method of choice due to its high efficiency and broad substrate scope. For the synthesis of unsymmetrical 1,3-diynes where a palladium-free method is preferred, the Cadiot-Chodkiewicz coupling provides a powerful alternative.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts and reactions under milder, greener conditions. The unique structure of this compound also opens avenues for its use in the synthesis of novel polymers and materials with interesting electronic and optical properties.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922.
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Wang, S.; Yu, L.; Li, P.; Meng, L.; Wang, L. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Synthesis, 2011, 2011(10), 1541-1546.
- Knutson, P. C.; Fredericks, H. E.; Ferreira, E. M. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. Organic Letters, 2018, 20(21), 6845-6849.
-
Wikipedia. Cadiot–Chodkiewicz coupling. [Link]
-
Organic Chemistry Portal. Cadiot-Chodkiewicz Coupling. [Link]
- Siemsen, P.; Livingston, R. C.; Diederich, F. Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 2000, 39(15), 2632-2657.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
YouTube. Sonogashira coupling reaction | Organometallic name reaction. [Link]
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A Comparative Guide to the Reaction Kinetics of 1-Bromo-2,5-octadiyne: A Multifaceted Reagent
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the predicted reaction kinetics for 1-Bromo-2,5-octadiyne, a versatile but sparsely documented chemical intermediate. Given the absence of direct kinetic studies on this specific molecule, this document leverages established principles of physical organic chemistry and kinetic data from analogous structures to build a predictive framework. We will dissect the molecule's three primary reactive sites—the propargylic bromide, the terminal alkyne, and the internal alkyne—to forecast its behavior in key synthetic transformations. This comparative approach is designed to empower researchers to make informed decisions when incorporating this building block into complex synthetic routes.
Introduction: A Molecule of Triple Reactivity
This compound presents a unique combination of functional groups within a compact eight-carbon frame. Its structure features:
-
A propargylic bromide : A reactive electrophilic site susceptible to nucleophilic substitution.
-
A terminal alkyne : A site for deprotonation, coupling reactions, and regioselective additions.
-
An internal alkyne : A second, sterically distinct site for addition and cycloaddition reactions.
The non-conjugated arrangement of the two alkyne moieties, separated by an ethylene linker, prevents electronic communication but allows for the possibility of intramolecular cyclization. Understanding the kinetic profile of each reactive site is paramount to controlling the chemoselectivity of its reactions.
Part 1: Kinetics of Nucleophilic Substitution at the Propargylic Center
The C1 carbon, being adjacent to a triple bond, renders the bromine atom a labile leaving group, primed for nucleophilic substitution. The reaction is mechanistically analogous to that of simpler propargyl halides.
Mechanistic Insight & Causality
The primary pathway for substitution at this unhindered, primary propargylic carbon is the bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The rate of this reaction is dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile.[4]
-
Rate Law: Rate = k[C8H9Br][Nucleophile]
The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion.[2] Steric hindrance is the most significant factor governing SN2 reaction rates.[2] Given that the substitution occurs at a primary carbon with minimal bulk, we can anticipate rapid kinetics compared to more sterically encumbered electrophiles.
Comparative Kinetic Data
To estimate the reactivity of this compound, we can compare it to the well-studied propargyl bromide. The additional alkyl chain in our target molecule is expected to have a minor electronic effect but may slightly decrease the reaction rate due to a modest increase in steric bulk.
| Electrophile | Relative Rate (vs. Propargyl Bromide) | Rationale |
| Propargyl Bromide (HC≡CCH₂Br) | 1.00 (Reference) | Baseline reactivity for SN2 at a propargylic carbon.[5] |
| This compound | ~0.85 - 0.95 (Predicted) | The C5-C8 alkyl chain introduces minor steric hindrance, slightly impeding nucleophilic attack compared to the reference. |
| 1-Bromo-2-butyne (CH₃C≡CCH₂Br) | ~0.70 - 0.80 (Predicted) | The methyl group is closer to the reaction center, exerting more steric hindrance than the longer chain in this compound. |
| Allyl Bromide (H₂C=CHCH₂Br) | ~50-100 | The π-system of the alkene is more effective at stabilizing the SN2 transition state than that of an alkyne, leading to significant rate enhancement. |
Note: Relative rates are estimates based on established principles of steric and electronic effects in SN2 reactions.
Experimental Protocol: Kinetic Monitoring by ¹H NMR Spectroscopy
A pseudo-first-order kinetic analysis can be reliably performed using ¹H NMR to monitor the disappearance of the starting material.
Objective: To determine the pseudo-first-order rate constant (k') for the reaction of this compound with a nucleophile in large excess.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 0.05 M) and a separate stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).
-
Reagent Preparation: In an NMR tube, add the nucleophile (e.g., triethylamine, ≥10 equivalents, ~0.5 M) dissolved in the same deuterated solvent.
-
Initiation & Monitoring:
-
Place the NMR tube containing the nucleophile into the pre-thermostatted NMR spectrometer.
-
Acquire a preliminary spectrum (t=0).
-
Inject a small, precise volume of the this compound/internal standard stock solution into the NMR tube, mix rapidly, and immediately begin acquiring spectra at fixed time intervals (e.g., every 5 minutes).[6][7][8][9]
-
-
Data Analysis:
-
Identify a non-overlapping signal for the starting material (e.g., the propargylic -CH₂Br protons) and a signal for the internal standard.
-
Integrate both signals in each spectrum over time.
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot ln([Substrate]) versus time. The slope of the resulting linear plot will be -k'.
-
Workflow for Kinetic Analysis via NMR
Caption: Workflow for a pseudo-first-order kinetic study using NMR.
Part 2: Intramolecular Cyclization – A Tale of Catalysts
The 1,5-diyne motif in this compound makes it a prime candidate for intramolecular cyclization reactions, which are almost exclusively mediated by transition metal catalysts. The kinetics and even the reaction pathway are highly dependent on the choice of metal.[10][11]
Mechanistic Insight & Causality
Gold(I) and Palladium(0) are common catalysts for such transformations, but they operate via distinct mechanisms, leading to different kinetic profiles.
-
Gold(I) Catalysis: Gold(I) complexes are highly carbophilic π-acids that activate an alkyne towards nucleophilic attack.[12][13][14][15][16] For a 1,5-diyne, this typically involves the activation of one alkyne, followed by an intramolecular attack by the second alkyne. The reaction proceeds through cationic intermediates, and the rate-determining step is often the initial cyclization.[13]
-
Palladium(0) Catalysis: Palladium-catalyzed cyclizations of enynes (and by extension, diynes) often proceed via an oxidative cyclization mechanism.[17][18][19][20] This involves the formation of a palladacyclopentene intermediate. The subsequent steps, such as reductive elimination or β-hydride elimination, determine the final product. The kinetics can be complex, with the rate often depending on ligand association/dissociation and the oxidative addition step.[17]
Comparative Catalyst Performance in 1,5-Diyne Cyclization
| Catalyst System | General Mechanism | Expected Relative Rate | Key Kinetic Dependencies |
| [L-Au(I)]X (e.g., IPrAuNTf₂) | π-Activation, endo-dig Cyclization | Fast | [Substrate], [Catalyst]. Often zero-order in substrate at high concentrations. Rate is highly sensitive to the ligand (L) and counter-ion (X).[12][15] |
| Pd(0)/PR₃ (e.g., Pd(PPh₃)₄) | Oxidative Cyclization | Moderate to Slow | [Substrate], [Catalyst], [Ligand]. Rate can be inhibited by excess ligand.[18][20] |
| Rh(I) | Oxidative Cyclization / [2+2+2] Cycloaddition | Variable | Complex kinetics, often involving multiple catalytic species in equilibrium. |
| No Catalyst | Pericyclic (e.g., Bergman Cyclization) | Extremely Slow | Requires very high temperatures; not a viable kinetic pathway under typical synthetic conditions. |
Experimental Protocol: Kinetic Monitoring by In-Situ IR Spectroscopy
For many metal-catalyzed reactions, the change in bonding associated with the consumption of the alkyne C≡C bond can be monitored in real-time using in-situ Fourier-transform infrared (FTIR) spectroscopy.[21][22][23][24][25]
Objective: To determine the initial rate of catalyst-mediated cyclization of this compound.
Methodology:
-
Setup: Equip a reaction vessel with an in-situ ATR-FTIR probe (such as a ReactIR™).[25]
-
Background Spectrum: Charge the reactor with the solvent and the substrate (this compound). Heat to the desired reaction temperature and record a background spectrum.
-
Initiation & Monitoring: Inject a solution of the catalyst (e.g., a solution of IPrAuCl/AgNTf₂) into the reactor to initiate the reaction.
-
Data Collection: Immediately begin collecting IR spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Monitor the decrease in the characteristic alkyne C≡C stretching frequency (typically ~2100-2260 cm⁻¹).
-
Convert the absorbance data to concentration using a pre-established calibration curve (Beer's Law).
-
Plot concentration versus time. The initial slope of this curve represents the initial reaction rate.
-
Catalytic Cycle for Gold(I)-Mediated Diyne Cyclization
Caption: A generalized catalytic cycle for the Au(I)-catalyzed cyclization of a 1,5-diyne.
Part 3: Chemoselectivity – The Terminal vs. Internal Alkyne Dilemma
Many reactions of alkynes are sensitive to their substitution pattern. This raises a critical kinetic question for this compound: which alkyne reacts faster?
Mechanistic Insight & Causality
The relative reactivity of the terminal (C7≡C8) and internal (C2≡C3) alkynes is a competition between steric and electronic factors.[26]
-
Steric Effects: The terminal alkyne is significantly less sterically hindered than the internal alkyne, which is flanked by two methylene groups. For reactions sensitive to steric approach, such as hydroboration with bulky reagents, the terminal alkyne is the kinetically favored site.[27][28]
-
Electronic Effects & Acidity: The terminal alkyne possesses an acidic proton (pKa ≈ 25), enabling it to undergo reactions not available to the internal alkyne, such as deprotonation to form an acetylide for coupling reactions.
-
"Click" Cycloaddition: In the context of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the reaction proceeds via the formation of a copper acetylide from the terminal alkyne.[29][30] Therefore, this reaction is exclusively selective for the terminal position. The kinetics of CuAAC can be complex, sometimes showing second-order dependence on the copper catalyst, but the chemoselectivity is absolute.[29]
Comparative Reactivity in Key Transformations
| Reaction Type | Kinetically Favored Position | Rationale | Alternative Reagent for Comparison |
| Hydroboration (with Sia₂BH) | Terminal Alkyne | The bulky borane reagent (disiamylborane) preferentially attacks the less sterically hindered terminal position to give an aldehyde after oxidation.[27][31] | 1,6-Heptadiyne (both terminal, statistical mixture) |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (Exclusive) | The mechanism requires the formation of a copper acetylide from the terminal C-H bond. The internal alkyne is unreactive.[29][30][32][33] | Phenylacetylene (common terminal alkyne standard) |
| Acid-Catalyzed Hydration (HgSO₄, H₂SO₄) | Mixture, slight preference for internal | Follows Markovnikov's rule. Both alkynes would produce ketones. The internal alkyne may react slightly faster due to better stabilization of the vinyl cation intermediate by two adjacent alkyl groups. | 2-Octyne (internal alkyne standard) |
Experimental Protocol: Determining Chemoselectivity via a Competition Experiment
Objective: To quantify the kinetic selectivity of hydroboration between the terminal and internal alkynes of this compound.
Methodology:
-
Reaction Setup: Dissolve this compound in an appropriate solvent (e.g., THF) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Sub-Stoichiometric Reagent: Slowly add a sub-stoichiometric amount of the hydroborating agent (e.g., 0.3 equivalents of 9-BBN or Sia₂BH). Using less than one equivalent ensures the reaction stops before all starting material is consumed, revealing the kinetic product distribution.
-
Quenching & Oxidation: After a short reaction time (e.g., 30 minutes), quench the reaction. Oxidize the resulting vinylboranes by adding aqueous NaOH followed by slow, careful addition of H₂O₂.
-
Workup & Analysis: Perform a standard aqueous workup and extract the organic products. Analyze the crude product mixture by ¹H NMR and/or GC-MS.
-
Quantification: By comparing the integration of signals corresponding to the aldehyde (from terminal alkyne reaction) and the two possible ketones (from internal alkyne reaction) against the remaining starting material, the kinetic ratio of reactivity can be determined.
Conclusion
The reaction kinetics of this compound are governed by a delicate interplay of its three distinct reactive sites.
-
SN2 reactions at the propargylic bromide are predicted to be rapid, following second-order kinetics, with rates comparable to but slightly slower than propargyl bromide itself.
-
Intramolecular cyclizations are feasible but require metal catalysis. Gold(I) catalysts are predicted to offer faster kinetics via π-activation compared to palladium(0) catalysts operating through oxidative cyclization pathways.
-
Intermolecular additions exhibit strong chemoselectivity. Bulky reagents and reactions requiring an acidic proton (like CuAAC) will overwhelmingly favor the less hindered terminal alkyne on kinetic grounds.
By carefully selecting reagents, catalysts, and reaction conditions, a skilled researcher can selectively address one functional group over the others. This guide provides the foundational kinetic framework and validated experimental protocols necessary to harness the synthetic potential of this versatile building block.
References
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Galukhin, A., et al. (2023). Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition. Physical Chemistry Chemical Physics. Available at: [Link]
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Chuang, S. S. C. (2023). Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy. OSTI.GOV. Available at: [Link]
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Vacínová, V., et al. (2004). In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. Analyst. Available at: [Link]
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Dandan, S. R., & Dumesic, J. A. (2007). In Situ ATR-IR Spectroscopic and Reaction Kinetics Studies of Water−Gas Shift and Methanol Reforming on Pt/Al2O3 Catalysts in Vapor and Liquid Phases. ACS Publications. Available at: [Link]
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Iowa State University. Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Available at: [https://www.cif.iastate.edu/nmr/documents/tutorials/Reaction Monitoring.pdf]([Link] Monitoring.pdf)
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Mettler Toledo. ReactIR In Situ Spectroscopy. Available at: [Link]
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Finnegan, J. R., & Topczewski, J. J. (2019). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. PubMed Central. Available at: [Link]
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Muñoz, M. P. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Kwan, E. E. (2011). Lecture 13: Experimental Methods. Available at: [Link]
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de Oñate, L., et al. (2024). Dramatic Acceleration of the Hopf Cyclization on Gold(111): From Enediynes to Peri-Fused Diindenochrysene Graphene Nanoribbons. PubMed Central. Available at: [Link]
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ResearchGate. The different chemoselectivity between internal and terminal alkynes. Available at: [Link]
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Dorel, R., & Echavarren, A. M. (2019). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry. Available at: [Link]
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The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available at: [Link]
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SciSpace. (2019). Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. Available at: [Link]
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PubChem. Propargyl bromide. National Center for Biotechnology Information. Available at: [Link]
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Trost, B. M. (2002). Palladium-catalyzed cycloisomerizations of enynes and related reactions. Accounts of Chemical Research. Available at: [Link]
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PubMed. (2024). Cyclization Reactions of 1,5-Diynes: Mechanisms and the Role of the Central Linker. Available at: [Link]
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]
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Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. Available at: [Link]
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PHARMD GURU. 9. MECHANISM AND KINETICS OF SN2 REACTIONS. Available at: [Link]
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Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Available at: [Link]
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Trost, B. M., & Gutierrez, A. C. (2007). Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures. PubMed Central. Available at: [Link]
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Ashenhurst, J. (2024). Alkyne Hydroboration With "R2BH". Master Organic Chemistry. Available at: [Link]
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Al-Zoubi, R. M., et al. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link]
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Figshare. (2024). Cyclization Reactions of 1,5-Diynes: Mechanisms and the Role of the Central Linker. Available at: [Link]
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Alcaide, B., & Almendros, P. (2011). Palladium-Catalyzed Cyclization Reactions of Allenes in the Presence of Unsaturated Carbon–Carbon Bonds. Accounts of Chemical Research. Available at: [Link]
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Chem Help ASAP. (2019). SN2 reaction kinetics. YouTube. Available at: [Link]
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University of Calgary. Ch 9: Alkynes + borane. Available at: [Link]
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Liu, W., & Chen, P. (2024). Palladium-Catalyzed Cyclization of 1,6-Enynes. Chinese Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. Available at: [Link]
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ResearchGate. Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of 1,6-Enynes: Reaction Scope and Mechanism. Available at: [Link]
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Kumar, R., et al. (2020). Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes. ACS Omega. Available at: [Link]
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PubMed Central. (2025). Pathway economy in cyclization of 1,n-enynes. Available at: [Link]
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PubMed Central. (2024). Photochemical Radical Bicyclization of 1,5-Enynes: Divergent Synthesis of Fluorenes and Azepinones. Available at: [Link]
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Beilstein Journals. (2025). Pathway economy in cyclization of 1,n-enynes. Available at: [Link]
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A Comparative Guide to Confirming the Purity of Synthesized 1-Bromo-2,5-octadiyne
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 1-Bromo-2,5-octadiyne, a valuable synthetic intermediate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for not only confirming the purity of the target molecule but also for identifying potential impurities that may arise during its synthesis.
The Synthetic Pathway: A Rational Approach to this compound
A common and effective method for the synthesis of 1-bromoalkynes from terminal alkynes involves an electrophilic bromination reaction. For the synthesis of this compound, a plausible precursor is 2,5-octadiyne. The proposed synthesis is analogous to the well-established bromination of terminal alkynes using N-Bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).
The reaction mechanism proceeds through the activation of the terminal alkyne by the silver catalyst, making it more susceptible to electrophilic attack by the bromine atom from NBS. The choice of acetone as a solvent is predicated on its ability to dissolve both the starting materials and the silver salt, facilitating a homogeneous reaction mixture.
Potential Impurities in the Synthesis of this compound
A thorough understanding of potential side reactions is critical for developing a robust purity assessment strategy. The primary impurities to consider are:
-
Unreacted 2,5-octadiyne: Incomplete bromination will result in the presence of the starting material.
-
1,8-Dibromo-2,5-octadiyne: If the starting material contains traces of 1,7-octadiyne (a possible impurity in the synthesis of 2,5-octadiyne), a dibrominated byproduct could form.
-
Isomeric Byproducts: Although the reaction is generally selective for the terminal alkyne, minor isomeric bromoalkynes could potentially form under certain conditions.
-
Solvent Residues: Residual acetone or other solvents used in the workup and purification steps.
A Multi-faceted Approach to Purity Confirmation
No single analytical technique is sufficient to unequivocally confirm the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating system for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Inquiry
GC-MS is an indispensable tool for the analysis of volatile compounds like this compound. It provides information on both the retention time of the compound, which is related to its boiling point and polarity, and its mass-to-charge ratio (m/z), which reveals its molecular weight and fragmentation pattern.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Separation: Employ a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the components of the mixture. A typical program might start at 50°C and ramp up to 250°C.
-
MS Detection: Acquire mass spectra using electron ionization (EI) at 70 eV.
Interpreting the GC-MS Data:
The mass spectrum of a pure sample of this compound is expected to show a characteristic molecular ion peak (M⁺) corresponding to its molecular weight (184.06 g/mol for the ⁷⁹Br isotope and 186.06 g/mol for the ⁸¹Br isotope, in a roughly 1:1 ratio). The fragmentation pattern will provide further structural confirmation.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by boiling point and polarity, followed by mass-based detection. | High sensitivity, provides molecular weight and fragmentation data, excellent for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Probes the chemical environment of hydrogen nuclei. | Provides detailed structural information and allows for quantification. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Probes the chemical environment of carbon nuclei. | Each unique carbon gives a distinct signal, simplifying complex spectra. | Low natural abundance of ¹³C requires longer acquisition times. |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present. | Can be difficult to interpret complex spectra. |
Comparative Analysis of GC-MS Data:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | Higher than 2,5-octadiyne | 184/186 (M⁺), 105 (M-Br) |
| 2,5-octadiyne | Lower than this compound | 106 (M⁺) |
| 1,8-Dibromo-2,5-octadiyne | Higher than this compound | 262/264/266 (M⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the structural elucidation of organic molecules. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the desired structure and the identification of impurities.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Predicted NMR Data for this compound:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.1 | t | 2H | H-4 |
| ~2.2 | p | 2H | H-7 |
| ~1.1 | t | 3H | H-8 |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~80 | C-3 |
| ~75 | C-6 |
| ~70 | C-5 |
| ~40 | C-2 |
| ~20 | C-4 |
| ~14 | C-7 |
| ~12 | C-8 |
| ~10 | C-1 |
Comparative Analysis of NMR Data:
The presence of unreacted 2,5-octadiyne would be indicated by a signal for the terminal alkyne proton around δ 2.0 ppm in the ¹H NMR spectrum. The ¹³C NMR spectrum of the starting material would also show distinct signals for the sp-hybridized carbons of the terminal alkyne.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not provide the same level of structural detail as NMR, it is an excellent tool for quickly confirming the presence of key functional groups and the absence of others.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: A small amount of the liquid sample can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration |
| ~2250 | C≡C stretch (internal alkyne) |
| ~2200 | C≡C stretch (bromoalkyne) |
| ~2950-2850 | C-H stretch (alkyl) |
| ~650 | C-Br stretch |
Comparative Analysis of FTIR Data:
The most significant difference between the FTIR spectrum of the product and the starting material (2,5-octadiyne) would be the absence of the characteristic terminal alkyne C-H stretch at approximately 3300 cm⁻¹ in the product. The presence of this peak would be a clear indication of incomplete reaction.
Visualizing the Workflow
Caption: Workflow for the synthesis and purity confirmation of this compound.
Logical Framework for Purity Confirmation
Caption: Logical flow for the purity assessment of synthesized this compound.
Conclusion
Confirming the purity of a synthesized compound like this compound requires a multi-pronged analytical approach. By combining the strengths of GC-MS for separation and molecular weight determination, NMR for detailed structural elucidation, and FTIR for functional group analysis, researchers can confidently establish the identity and purity of their target molecule. This guide provides a comprehensive framework, from understanding the synthetic pathway and potential impurities to the practical application and interpretation of key analytical techniques. Adherence to these principles of scientific integrity and logical validation is paramount for the advancement of research and development in the chemical and pharmaceutical sciences.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Bromo-2,5-octadiyne
This document provides a detailed protocol for the safe and compliant disposal of 1-bromo-2,5-octadiyne (CAS No. 1558-79-8). As a halogenated diyne, this compound presents a unique combination of chemical hazards, including potential reactivity and toxicity, that necessitate rigorous handling and disposal procedures. Adherence to this guide is essential for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, empowering researchers to manage chemical waste with a deep understanding of the associated risks.
Hazard Profile and Chemical Characteristics
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is an oily liquid that is soluble in common organic solvents like chloroform, dichloromethane, and ether.[1][] Its chemical structure, featuring two alkyne functional groups and a bromine atom, dictates its hazard profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1558-79-8 | [1][3] |
| Molecular Formula | C₈H₉Br | [][4] |
| Molecular Weight | 185.06 g/mol | [][3] |
| Appearance | Pale Yellow Oil | [] |
| Boiling Point | 50-52 °C at 0.00001 Torr | [1] |
| Solubility | Chloroform, Dichloromethane, Ether, Ethyl Acetate | [1][] |
| Storage | -20°C, under inert atmosphere | [1][] |
The two triple bonds (di-yne) make the molecule energy-rich and potentially reactive. Alkynes can undergo rapid, exothermic polymerization or decomposition, especially in the presence of certain metals or under conditions of heat and pressure. The carbon-bromine bond classifies it as a halogenated organic compound, which is subject to specific environmental disposal regulations due to the potential for forming persistent organic pollutants if not handled correctly.[5]
Table 2: Hazard Identification
| Hazard Type | Description | Source(s) |
| Skin Irritation | Causes skin irritation. | [6] |
| Eye Irritation | Causes serious eye irritation. | [6] |
| Respiratory Irritation | May cause respiratory irritation. | [6] |
| Reactivity | Potentially reactive due to alkyne groups. Incompatible with strong oxidizing agents. | [7][8] |
| Environmental | Must not be allowed to enter drains or waterways. Classified as a hazardous waste. | [6] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated for its characteristics (ignitability, corrosivity, reactivity, toxicity).[9] Organobromine compounds are specifically monitored by the EPA, and waste generated from their use must be managed as hazardous waste.[5]
-
OSHA: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[10] This plan must include procedures for the safe removal and disposal of chemical waste.[11]
Therefore, all waste containing this compound must be accumulated, labeled, and disposed of through a licensed hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7]
Pre-Disposal Operations: Waste Segregation and Accumulation
Proper disposal begins at the point of generation. A systematic approach to waste segregation and accumulation is critical to prevent dangerous reactions and ensure compliant disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area. This area must be under the control of the laboratory personnel.
Step 2: Select the Appropriate Waste Container
-
Primary Container: Use a clean, chemically compatible container. A borosilicate glass bottle with a screw cap is recommended. Ensure the cap has a chemically resistant liner (e.g., PTFE).
-
Compatibility: Do not mix this compound with incompatible materials, particularly strong oxidizing agents, which could trigger a violent reaction.[8] It should be collected in its own dedicated waste stream or with other compatible halogenated organic wastes.
Step 3: Proper Labeling
The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Reactive")
-
The date of initial accumulation
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste generated from this compound.
Caption: Waste Handling and Accumulation Workflow.
Detailed Disposal Protocols
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this waste.
Protocol 4.1: Disposal of Neat (Pure) or Concentrated this compound
-
Designate Waste Stream: This material must be disposed of as a "Halogenated Organic Liquid" waste.
-
Transfer: Using a clean glass funnel, carefully pour the neat liquid from your experimental container into the designated hazardous waste bottle located in your SAA.
-
Rinsate: Rinse the original container with a small amount of a compatible solvent (e.g., dichloromethane or methanol). Add this rinsate to the hazardous waste container to ensure complete transfer of the residue.
-
Seal: Securely cap the waste container. Do not over-tighten.
-
Log: If required by your institution, log the added amount in a waste accumulation log.
Protocol 4.2: Disposal of Contaminated Solid Materials
This includes items like contaminated gloves, pipette tips, and absorbent paper.
-
Segregation: Collect all solid waste grossly contaminated with this compound in a separate, clearly labeled container or a durable, transparent bag.
-
Labeling: Label the container or bag as "Hazardous Waste - Solid Debris with this compound."
-
Avoid Compaction: Do not compact the waste, as this could generate aerosols or cause reactive materials to come into contact.
-
Final Packaging: Once full, the bag should be sealed and placed in a solid waste drum or container provided by your institution's Environmental Health & Safety (EHS) department.
Protocol 4.3: Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or methanol). This initial rinsate is hazardous and must be collected in the halogenated organic liquid waste container.
-
Secondary Wash: Wash the glassware with soap and water as usual.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill:
-
Small Spill (<100 mL): If you are trained and have a chemical spill kit, you can manage the cleanup. Ensure the area is well-ventilated. Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[12]
-
Large Spill (>100 mL): Evacuate the immediate area. If there is an inhalation hazard, evacuate the entire lab. Close the doors and call your institution's EHS or emergency response number immediately.
-
-
Cleanup: For small spills, once the liquid is absorbed, carefully sweep the material into a designated container.[12] Treat all cleanup materials as hazardous solid waste and dispose of them according to Protocol 4.2.
-
Decontaminate: Wipe the spill area with a cloth soaked in a compatible solvent, followed by soap and water. The cloth used for decontamination must also be disposed of as hazardous solid waste.
Final Disposal and Waste Pickup
Once your waste container is full or has been in the SAA for the maximum time allowed by your institution (typically 6-12 months), arrange for its removal.
-
Contact EHS: Follow your institution's procedure for requesting a hazardous waste pickup from your EHS department or their designated contractor.
-
Documentation: Ensure all paperwork, such as a waste manifest or pickup request form, is completed accurately.
By following these scientifically grounded and regulation-compliant procedures, you can ensure the safe disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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This compound | C8H9Br | CID 11615298 - PubChem. National Institutes of Health. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 1-Bromo-2,5-octadiyne: Personal Protective Equipment (PPE) and Operational Protocols
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Bromo-2,5-octadiyne (CAS 1558-79-8).[1][2][3][4][] The primary focus is on the selection and use of appropriate Personal Protective Equipment (PPE) to ensure personnel safety. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals, such as other bromoalkynes and halogenated hydrocarbons, to establish a robust safety protocol.[6][7][8]
Hazard Assessment: An Inferred Profile
Before any handling, it is crucial to understand the potential hazards. Based on analogous compounds like 1-Bromo-2-butyne, this compound should be treated as a hazardous substance with the following potential risks:[6][7]
-
Flammability: Assumed to be a flammable liquid and vapor.[6][8][9] Vapors may form explosive mixtures with air and can travel to an ignition source.[6][7][8] Keep away from heat, sparks, open flames, and hot surfaces.[6][9][10]
-
Toxicity and Irritation: Expected to be toxic if swallowed and may cause respiratory irritation.[7] It is presumed to be a skin and eye irritant, potentially causing serious eye damage.[6][7][8] Prolonged or repeated skin contact may lead to dermatitis.[6]
-
Reactivity: The diyne functionality suggests potential reactivity.[11][12] Acetylenic compounds can be energetic and should be handled with care.[13][14] Store away from incompatible materials such as strong oxidizing agents.[6]
Engineering Controls: The First Line of Defense
PPE is the last line of defense. All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][15][16] The fume hood also provides a contained space in case of a spill. Ensure proper ventilation and consider using explosion-proof equipment for procedures involving heat or potential static discharge.[6][8][9]
Personal Protective Equipment (PPE): A Comprehensive Strategy
A multi-layered PPE approach is mandatory.
Hand Protection
Due to the risk of skin irritation and absorption, selecting the correct gloves is critical. This compound is a halogenated hydrocarbon.[17][18] For such chemicals, standard nitrile gloves may offer limited protection and are only suitable for incidental contact.[18][19]
Recommendation: Double-gloving is required. Use a chemotherapy-rated nitrile glove as the inner layer and a more robust glove, such as neoprene or butyl rubber, as the outer layer for extended contact.[20][21] Always inspect gloves for tears or punctures before use.[22] Change the outer glove immediately upon contamination.
Glove Selection Guide for Halogenated Hydrocarbons
| Glove Material | Incidental Contact (Splash) | Extended Contact (Immersion) | Rationale |
| Nitrile | Fair (Double-glove recommended) | Not Recommended | Provides good splash protection but can be permeated by halogenated hydrocarbons over time.[18][19] |
| Neoprene | Good | Good | Offers good resistance to a broad range of chemicals including acids, bases, and halogenated hydrocarbons.[20] |
| Butyl Rubber | Excellent | Excellent | Highly recommended for handling aromatic and halogenated hydrocarbons due to its high resistance to permeation.[19] |
| Norfoil®/Silver Shield® | Excellent | Excellent | Provides excellent protection against a very wide range of hazardous chemicals, but can be cumbersome.[20] |
This table is for general guidance. Always consult the specific glove manufacturer's compatibility data.[23]
Eye and Face Protection
Chemical splash goggles that form a seal around the eyes are mandatory at all times.[22] Given the presumed serious eye irritation potential, a face shield must also be worn over the goggles to protect the entire face from splashes.[6][24]
Body Protection
Wear a flame-retardant lab coat to protect against splashes and potential flash fires.[7] For procedures with a higher risk of splashing or when handling larger quantities (>25 mL), a chemically resistant apron over the lab coat is required. Do not wear shorts or open-toed shoes in the laboratory.[22]
Respiratory Protection
Work should always be performed in a chemical fume hood.[10] If there is a potential for exposure outside of a fume hood, such as during a large spill, a full-face respirator with organic vapor/acid gas cartridges is necessary.[25] All users must be properly fit-tested and trained before using a respirator.[24]
Step-by-Step Operational Protocol: Weighing and Diluting
This protocol outlines the safe handling steps for a common laboratory procedure.
Preparation:
-
Risk Assessment: Before starting, review this guide and the SDS for any other chemicals being used.[16]
-
Fume Hood: Confirm the chemical fume hood is operational and clutter-free.
-
PPE Donning: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, splash goggles, and face shield.
Procedure:
-
Staging: Place all necessary equipment (balance, glassware, solvent, waste container) inside the fume hood.
-
Weighing: Tare the balance with your receiving flask. Carefully transfer the required amount of this compound using a clean spatula or pipette. Keep the container opening away from your breathing zone.
-
Container Sealing: Immediately and securely cap the stock bottle.
-
Dilution: Slowly add the desired solvent to the receiving flask. Be aware of any potential exothermic reactions.
-
Cleanup: Clean any minor drips on the balance or work surface with a solvent-dampened towel, which should then be disposed of as hazardous waste.
Post-Procedure:
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, wipes, gloves) in a designated, sealed hazardous waste container.[26]
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination (face shield, outer gloves, lab coat, goggles, inner gloves).
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[22]
Emergency Procedures
Spill:
-
Small Spill (<5 mL in a fume hood): Absorb with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for hazardous waste disposal.
-
Large Spill (>5 mL or outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team.[26] Prevent the spill from entering drains.[24]
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][22]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][22]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Visual Workflow: PPE Selection and Safety Protocol
The following diagram illustrates the decision-making and procedural flow for safely handling this compound.
Caption: Logical flow from preparation to cleanup, including emergency responses.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
